molecular formula C10H7FN2O2 B1280897 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-73-3

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1280897
CAS No.: 879996-73-3
M. Wt: 206.17 g/mol
InChI Key: FWGJQQSTZGBXSI-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H7FN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
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InChI Key

FWGJQQSTZGBXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479733
Record name 3-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Molecular Weight

206.17 g/mol
Source PubChem
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CAS No.

879996-73-3
Record name 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Record name 3-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Record name 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring with a carboxylic acid moiety at the 4-position provides a critical handle for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This carboxylic acid group can participate in key hydrogen bonding interactions with biological targets and serves as a versatile synthetic intermediate for the preparation of esters, amides, and other derivatives.[3][4]

Specifically, the introduction of a 2-fluorophenyl substituent at the 3-position of the pyrazole-4-carboxylic acid scaffold is of significant interest. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the molecule, making 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid a valuable building block in the design of novel therapeutics.[5] This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, with a focus on the underlying chemical principles and practical experimental guidance.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid suggests two primary disconnection strategies, each leading to readily available starting materials.

Retrosynthesis cluster_1 Vilsmeier-Haack Pathway cluster_2 Claisen Condensation Pathway target 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid intermediate1 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde target->intermediate1 Oxidation intermediate2 Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate target->intermediate2 Cyclization with Hydrazine start1 2'-Fluoroacetophenone + Hydrazine intermediate1->start1 Vilsmeier-Haack Reaction start2 2'-Fluoroacetophenone + Diethyl Oxalate intermediate2->start2 Claisen Condensation

Caption: Retrosynthetic analysis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

This analysis highlights two convergent and well-established synthetic routes: the Vilsmeier-Haack reaction pathway and the Claisen condensation pathway.

Primary Synthesis Pathway: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] In the context of pyrazole synthesis, it provides an efficient route to pyrazole-4-carbaldehydes from ketone hydrazones. This pathway involves three key steps:

  • Formation of 2'-Fluoroacetophenone Hydrazone: The initial step involves the condensation of 2'-fluoroacetophenone with a hydrazine source to form the corresponding hydrazone.

  • Vilsmeier-Haack Cyclization: The hydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect a cyclization and formylation, yielding 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.[8]

  • Oxidation: The final step is the oxidation of the pyrazole-4-carbaldehyde to the desired carboxylic acid.

Vilsmeier_Haack_Pathway A 2'-Fluoroacetophenone C 2'-Fluoroacetophenone Hydrazone A->C B Hydrazine Hydrate B->C E 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Cyclization D Vilsmeier Reagent (POCl3/DMF) D->E G 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid E->G Oxidation F Oxidizing Agent (e.g., KMnO4 or NaClO2) F->G

Caption: Vilsmeier-Haack synthesis pathway.

Experimental Protocol: Vilsmeier-Haack Pathway

Step 1: Synthesis of 2'-Fluoroacetophenone Hydrazone

  • Reaction Setup: To a solution of 2'-fluoroacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is filtered, washed with water, and dried to afford the 2'-fluoroacetophenone hydrazone.

Step 2: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with constant stirring. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction with Hydrazone: Add a solution of 2'-fluoroacetophenone hydrazone (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[8][9]

  • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.[6]

Step 3: Oxidation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde to 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Reaction Setup: Suspend the 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Reaction Conditions: Add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise to the suspension at room temperature. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove the manganese dioxide precipitate. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed with cold water, and dried to yield 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.[10] An alternative, milder oxidizing agent that can be employed is sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like sulfamic acid.[11]

Alternative Synthesis Pathway: The Claisen Condensation Approach

An alternative and classical approach to the pyrazole core involves the initial formation of a 1,3-dicarbonyl compound through a Claisen condensation, followed by cyclization with hydrazine.[12]

  • Claisen Condensation: 2'-Fluoroacetophenone is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.[13]

  • Cyclization with Hydrazine: The resulting 1,3-dicarbonyl intermediate is then treated with hydrazine hydrate, which undergoes a cyclization reaction to form the pyrazole ring, yielding ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

Claisen_Condensation_Pathway A 2'-Fluoroacetophenone D Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate A->D Claisen Condensation B Diethyl Oxalate B->D C Sodium Ethoxide C->D F Ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate D->F Cyclization E Hydrazine Hydrate E->F H 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid F->H Ester Hydrolysis G Hydrolysis (e.g., NaOH, then H+) G->H

Caption: Claisen condensation synthesis pathway.

Experimental Protocol: Claisen Condensation Pathway

Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of 2'-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate and Subsequent Hydrolysis

  • Cyclization: Dissolve the ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol and add hydrazine hydrate (1.1 eq). Reflux the mixture for 4-6 hours.[14]

  • Ester Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (2.0 eq) and continue to reflux for an additional 2-3 hours to hydrolyze the ester.

  • Work-up and Isolation: Remove the ethanol under reduced pressure. Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. The product is then filtered, washed with water, and dried.

Data Summary

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
2'-FluoroacetophenoneC₈H₇FO138.14
2'-Fluoroacetophenone HydrazoneC₈H₉FN₂152.17
3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehydeC₁₀H₇FN₂O190.18
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoateC₁₂H₁₁FO₄238.21
3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acidC₁₀H₇FN₂O₂206.17

Note: Structures are representative and may not depict the exact compound if a direct image is unavailable.

Conclusion

The synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid can be effectively achieved through two primary, reliable, and scalable pathways: the Vilsmeier-Haack reaction and the Claisen condensation. The Vilsmeier-Haack approach offers a direct route to the key pyrazole-4-carbaldehyde intermediate, while the Claisen condensation provides a classic method for constructing the requisite 1,3-dicarbonyl precursor. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both pathways culminate in the formation of a valuable and versatile building block for the development of novel therapeutic agents.

References

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Sources

The Discovery and Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of a vast array of therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2] The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for interacting with various biological targets.[1]

The introduction of a fluorine atom onto the phenyl ring of 3-aryl-pyrazole derivatives can significantly modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter a molecule's acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on a specific, promising class of these compounds: 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid derivatives . The strategic placement of the 2-fluorophenyl group at the 3-position and a carboxylic acid (or its derivative) at the 4-position creates a unique chemical entity with significant potential for targeted therapies, particularly in oncology and infectious diseases.

This technical guide provides an in-depth exploration of the discovery and synthesis of these derivatives, offering insights into the rationale behind synthetic strategies and the structure-activity relationships that drive their biological effects.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives primarily relies on the principles of cyclocondensation reactions, with the Knorr pyrazole synthesis being a cornerstone approach.[3][4][5] This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Primary Synthetic Route: Knorr Pyrazole Synthesis

The most direct and widely employed method for constructing the 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid core involves the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with hydrazine.

The key starting material for this synthesis is an ethyl 2-(2-fluorobenzoyl)-3-oxopropanoate derivative. This can be prepared through a Claisen condensation of ethyl acetate and ethyl 2-fluorobenzoate. The subsequent reaction with hydrazine hydrate leads to the formation of the pyrazole ring.

G cluster_0 Preparation of the 1,3-Dicarbonyl Intermediate cluster_1 Knorr Pyrazole Synthesis cluster_2 Hydrolysis A Ethyl 2-fluorobenzoate C Ethyl 2-(2-fluorobenzoyl)acetate A->C B Ethyl acetate B->C  NaOEt, EtOH E Ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate C->E D Hydrazine hydrate D->E  AcOH, EtOH, Reflux F 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid E->F  NaOH, H₂O/EtOH, Reflux

Figure 1: General synthetic scheme for 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid via the Knorr synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

  • Preparation of Ethyl 2-(2-fluorobenzoyl)acetate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 2-fluorobenzoate followed by the dropwise addition of ethyl acetate at room temperature. The reaction mixture is stirred overnight and then quenched with a dilute acid. The resulting ethyl 2-(2-fluorobenzoyl)acetate is extracted with an organic solvent and purified.

  • Cyclocondensation with Hydrazine: The purified ethyl 2-(2-fluorobenzoyl)acetate is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added. Hydrazine hydrate is then added dropwise, and the mixture is refluxed for several hours.[5]

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then poured into ice-water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate.[6]

Causality in Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of ethyl acetate, initiating the Claisen condensation.

  • Glacial Acetic Acid: This acts as a catalyst in the cyclocondensation step, facilitating the formation of the hydrazone intermediate.[5]

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Alternative Synthetic Strategies

While the Knorr synthesis is the most common, other methods can be employed:

  • From α,β-Unsaturated Ketones: An alternative approach involves the reaction of an α,β-unsaturated ketone precursor with hydrazine. This method, however, can lead to regioisomeric mixtures, making the purification process more challenging.

  • Vilsmeier-Haack Reaction: For the synthesis of 3-aryl-pyrazole-4-carboxylic acids, a Vilsmeier-Haack formylation of acetophenone semicarbazones can be utilized to generate the corresponding pyrazole-4-carboxaldehyde, which is then oxidized to the carboxylic acid.[7]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, particularly the carboxamides, have emerged as potent inhibitors of various enzymes, with significant applications in oncology and agriculture.

Kinase Inhibition: A Promising Avenue in Oncology

Many pyrazole-based compounds have been identified as potent kinase inhibitors.[8] The 3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold is particularly effective in targeting various kinases involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

  • The Carboxamide Moiety: The amide linker is crucial for activity, often forming key hydrogen bonds with the hinge region of the kinase active site.[8]

  • The 3-(2-Fluorophenyl) Group: The 2-fluoro substitution can enhance binding affinity through favorable interactions with the hydrophobic pocket of the kinase. The fluorine atom can also modulate the pKa of the pyrazole ring, influencing its interaction with the target.

  • The N-1 Position of the Pyrazole Ring: Substitution at this position can be tailored to explore solvent-exposed regions of the binding site, potentially improving solubility and pharmacokinetic properties.[9]

  • The Amide N-substituent: The nature of the substituent on the amide nitrogen is a critical determinant of potency and selectivity. Large, hydrophobic groups often occupy a deep hydrophobic pocket in the kinase active site.

G Figure 2: Key interactions of the pyrazole scaffold with a kinase active site. cluster_0 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxamide Scaffold cluster_1 Kinase Active Site Scaffold Hinge Hinge Region Pocket1 Hydrophobic Pocket I Pocket2 Hydrophobic Pocket II Solvent Solvent Exposed Region

Figure 2: A conceptual diagram illustrating the key binding interactions of the 3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold within a generic kinase active site.

Fungicidal Activity: Targeting Succinate Dehydrogenase

Pyrazole-4-carboxamides are a well-established class of fungicides that inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[10][11]

Compound ClassR1 at N1R2 at C3Amide Substituent (Ar)Target FungiReference
Pyrazole-4-carboxamidesCH₃CF₂HSubstituted PhenylVarious plant pathogens[11]
Pyrazole-4-carboxamidesCH₃CF₃Substituted PhenylVarious plant pathogens[10]

Table 1: Examples of pyrazole-4-carboxamide derivatives with fungicidal activity.

Conclusion and Future Perspectives

The 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The clear structure-activity relationships, particularly in the context of kinase and SDH inhibition, provide a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel amide substituents to further optimize target engagement and the investigation of this scaffold against a broader range of biological targets.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Jacobs, T. L. (1957). Pyrazoles and Related Compounds. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 5, pp. 45-161). John Wiley & Sons, Inc.
  • Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 784.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). Organic & Biomolecular Chemistry, 15(40), 8566–8571.
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  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry, 63(1), 346–364.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science, 80(9), 4056-4066.
  • The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Rel
  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128205.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1210-1216.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 917-934.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2000). Journal of Pesticide Science, 25(2), 129-135.
  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2005). Russian Journal of Organic Chemistry, 41(10), 1515-1520.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2023). RSC Advances, 13(45), 31631-31640.
  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. (2016). Anti-Cancer Drugs, 27(4), 278-285.
  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2020). Molecules, 25(11), 2533.
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Self-published.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4932.
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(21), 7434.
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (1995). Journal of Chemical Research, (S), 478-479.
  • 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. (2023).
  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. (2006). Molecular Pharmacology, 69(6), 1871-1878.
  • Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. (2016). Organic Letters, 18(22), 5916-5919.
  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(8), 946-955.
  • 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. (2024).
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An In-depth Technical Guide to the Biological Activity Screening of Fluorophenyl Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Bioactive Compound Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry.[1][2] Its unique structural features and versatile synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities.[3] Among these, fluorophenyl pyrazole carboxylic acids have emerged as a particularly promising class of compounds, demonstrating potent herbicidal, insecticidal, anticancer, and anti-inflammatory properties.[4][5][6] The incorporation of a fluorophenyl moiety can significantly enhance metabolic stability and binding affinity to target proteins, while the carboxylic acid group often serves as a key pharmacophore for interacting with biological targets.

This guide provides a comprehensive technical overview of the biological activity screening of fluorophenyl pyrazole carboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the importance of self-validating systems, and the molecular mechanisms that underpin the observed biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel bioactive molecules.

Chapter 1: Synthesis and Physicochemical Characterization

A robust screening cascade begins with the synthesis and purification of the test compounds. The chemical identity and purity of each fluorophenyl pyrazole carboxylic acid derivative must be unequivocally established to ensure that the observed biological activity is attributable to the compound of interest and not to impurities.

Generalized Synthesis of 3-(Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

The synthesis of the pyrazole core can be achieved through several established methods. A common and effective approach involves the condensation of a β-ketoester with a substituted hydrazine. The following scheme illustrates a representative synthesis of a 3-(fluorophenyl)-1H-pyrazole-4-carboxylic acid.

G cluster_0 Synthesis Pathway A Fluorophenyl Hydrazine C Cyclocondensation A->C B Diethyl 2-formyl-3-oxosuccinate B->C D Ethyl 3-(fluorophenyl)-1H-pyrazole-4-carboxylate C->D Formation of Pyrazole Ring E Hydrolysis (e.g., NaOH, H2O/EtOH) D->E F 3-(Fluorophenyl)-1H-pyrazole-4-carboxylic Acid E->F Saponification Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherol Homogentisate->Plastoquinone Photosynthesis Photosynthesis & Oxidative Protection Plastoquinone->Photosynthesis FP_PCA Fluorophenyl Pyrazole Carboxylic Acid FP_PCA->HPPD Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Action of Phenylpyrazole Insecticide GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to Cl_Channel Chloride Channel (Open) GABA_R->Cl_Channel Cl_Influx Chloride Ion Influx Cl_Channel->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization FP_PCA_I Fluorophenyl Pyrazole Carboxylic Acid GABA_R_I GABA Receptor FP_PCA_I->GABA_R_I Binds to & Blocks Cl_Channel_I Chloride Channel (Blocked) GABA_R_I->Cl_Channel_I No_Cl_Influx No Chloride Ion Influx Cl_Channel_I->No_Cl_Influx Hyperexcitation Hyperexcitation (Convulsions, Death) No_Cl_Influx->Hyperexcitation Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation FP_PCA_AI Fluorophenyl Pyrazole Carboxylic Acid FP_PCA_AI->COX_Enzymes Inhibition

Sources

Whitepaper: Predicted Mechanism of Action for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and inflammation.[1][2] This guide proposes a predicted mechanism of action for the novel compound, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, based on structural bioinformatics and analysis of analogous compounds. We hypothesize that this molecule functions as a Type I ATP-competitive inhibitor of Janus Kinases (JAKs), a family of non-receptor tyrosine kinases critical to cytokine signaling.[3] The presence of the pyrazole core suggests interaction with the kinase hinge region, while the 2-fluorophenyl moiety is predicted to confer selectivity and enhance binding affinity within the ATP pocket. This document outlines a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, moving from initial target engagement and in vitro functional assays to cellular pathway analysis and cytotoxicity profiling. Detailed, self-validating protocols are provided for each experimental stage to ensure scientific integrity and reproducibility.

Introduction & Mechanistic Hypothesis

The pyrazole ring is a cornerstone in the design of protein kinase inhibitors.[1][2][4][5] Its unique structure, featuring adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, frequently mimicking the adenine ring of ATP to bind to the hinge region of a kinase's active site.[6] A significant number of FDA-approved kinase inhibitors, including the JAK1/2 inhibitor Ruxolitinib, incorporate this critical scaffold.[1][2][3]

The compound of interest, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, possesses two key features that inform our mechanistic hypothesis:

  • The Pyrazole Core: This structural element is strongly associated with kinase inhibition.[1][4] Specifically, pyrazole-containing compounds have shown high potency against the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2).[3][7][8]

  • The 2-Fluorophenyl Group: The introduction of fluorine into drug candidates can significantly modulate physicochemical properties, including lipophilicity and binding affinity, often leading to enhanced potency and improved metabolic stability.[9][10][11]

Based on these structural features and the extensive precedent in the literature, we posit the following hypothesis:

Hypothesis: 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid functions as an ATP-competitive inhibitor of the JAK family of kinases, leading to the suppression of the JAK/STAT signaling pathway.

This guide provides the strategic framework and detailed methodologies to validate this prediction.

Proposed Experimental Validation Workflow

To systematically investigate the mechanism of action (MoA), a phased approach is essential.[12][13] This ensures that each step logically builds upon the last, from confirming physical interaction with the target to observing a functional consequence in a biological system.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: In Vitro Function cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Specificity & Toxicity a Hypothesized Target (JAK Kinase) b Isothermal Titration Calorimetry (ITC) a->b Direct Binding Affinity (KD) c LanthaScreen™ Kinase Assay b->c d IC50 Determination c->d Enzymatic Inhibition e Cytokine-Stimulated Cell Line (e.g., HEL) d->e f Western Blot (pSTAT Analysis) e->f Pathway Inhibition g MTT Cell Viability Assay f->g h Cytotoxicity Profile g->h Off-Target Effects

Caption: A four-phase workflow to validate the predicted mechanism of action.

Phase 1: Target Engagement Confirmation

The foundational step is to confirm a direct, physical interaction between the compound and its predicted target, JAK2. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it provides a complete thermodynamic profile of the binding event in a single experiment, including affinity (K D ), stoichiometry (n), and enthalpy (ΔH).[14][15][16]

Protocol 3.1: Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity (K D ) of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid to recombinant human JAK2 protein.

Principle: ITC measures the heat released or absorbed during a binding event.[14][16] A solution of the compound ("ligand") is titrated into a sample cell containing the target protein, and the resulting heat changes are measured to determine the binding parameters.[17]

Methodology:

  • Sample Preparation:

    • Prepare a 100 µM solution of the test compound in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Prepare a 10 µM solution of purified, recombinant human JAK2 kinase domain in the identical, matched buffer. Degas both solutions thoroughly.

    • Causality: Using an identical buffer for both ligand and protein is critical to minimize heats of dilution, ensuring that the measured thermal changes are due to the binding interaction itself.[17]

  • Instrument Setup (e.g., Malvern MicroCal):

    • Set the cell temperature to 25°C.

    • Load the 10 µM JAK2 solution into the sample cell (~1.4 mL).

    • Load the 100 µM compound solution into the injection syringe (250 µL).

    • Set the titration parameters: 25 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline.

  • Control Experiment (Self-Validation):

    • Perform a control titration by injecting the compound solution into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the experimental data for accurate analysis.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change for each injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a one-site binding model to determine K D , n, and ΔH.[16][17]

Predicted Outcome & Interpretation:

ParameterPredicted ValueInterpretation
K D (dissociation constant) 10 nM - 500 nMA value in this range would indicate a high-affinity interaction, characteristic of a potent inhibitor.
n (stoichiometry) ~1.0A stoichiometry of approximately 1 confirms a 1:1 binding model between the compound and the kinase.
ΔH (enthalpy) NegativeA negative enthalpy change indicates an enthalpically driven interaction, common for inhibitors forming strong hydrogen bonds.

Phase 2: In Vitro Functional Inhibition

Confirming binding is necessary but not sufficient. The next step is to demonstrate that this binding event leads to the inhibition of the kinase's enzymatic activity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay like LanthaScreen™ is a robust, high-throughput method for this purpose.[18][19]

Protocol 4.1: LanthaScreen™ TR-FRET Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against JAK2.

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.[18] A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, generating a FRET signal.[19] An inhibitor will prevent phosphorylation, leading to a loss of FRET.

Methodology:

  • Reagent Preparation (as per manufacturer's guidelines):

    • Prepare a 4X solution of the test compound serially diluted in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X JAK2 kinase/fluorescein-labeled substrate solution.

    • Prepare a 4X ATP solution (at the K m concentration for JAK2).

    • Prepare a 2X Stop/Detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X compound dilutions.

    • Add 2.5 µL of the 4X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Controls: Include "no inhibitor" (DMSO vehicle) wells for maximum signal and "no kinase" wells for background signal.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X Stop/Detection solution. The EDTA chelates Mg²⁺, halting ATP-dependent kinase activity.[20]

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).[19]

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

    • Normalize the data to the "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Predicted Outcome & Interpretation:

ParameterPredicted ValueInterpretation
IC50 < 100 nMAn IC50 value in the nanomolar range would classify the compound as a potent inhibitor of JAK2 enzymatic activity.

Phase 3: Cellular Mechanism of Action

After demonstrating direct inhibition of the isolated enzyme, it is crucial to verify that the compound can penetrate the cell membrane and inhibit the target in a physiological context. We will assess the inhibition of the JAK/STAT pathway by measuring the phosphorylation of its key downstream substrate, STAT3.

Protocol 5.1: Western Blot for Phospho-STAT3 Inhibition

Objective: To determine if the compound inhibits cytokine-induced STAT3 phosphorylation in a relevant human cell line.

Principle: In the JAK/STAT pathway, ligand binding to a cytokine receptor activates JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8] Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate gene expression.[21] A JAK inhibitor will block this initial phosphorylation event. Western blotting uses specific antibodies to detect the total and phosphorylated forms of STAT3, allowing for a ratiometric assessment of pathway inhibition.[21][22]

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Compound 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid Compound->JAK Inhibition

Caption: Predicted inhibition of the JAK/STAT signaling cascade.

Methodology:

  • Cell Culture and Treatment:

    • Culture HEL cells (a human erythroleukemia line with a constitutively active JAK/STAT pathway) or a cytokine-dependent cell line like TF-1.

    • Starve serum-dependent cells for 4-6 hours.

    • Pre-treat cells with various concentrations of the test compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 2 hours.

    • Stimulate the cells with a cytokine (e.g., IL-6 or EPO) for 30 minutes to induce STAT3 phosphorylation. A non-stimulated control should be included.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of STAT3 during sample preparation.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Causality: BSA is preferred over milk for phospho-protein detection as milk contains phosphoproteins (casein) that can increase background noise.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Validation and Normalization:

    • Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

    • Further strip and re-probe for a housekeeping protein like β-actin or GAPDH as a final loading control.[23]

    • Quantify band intensities using densitometry software.

Predicted Outcome & Interpretation: A dose-dependent decrease in the ratio of pSTAT3 to total STAT3 in compound-treated cells compared to the stimulated vehicle control would confirm that the compound inhibits the JAK/STAT pathway in a cellular environment.

Phase 4: Cellular Viability and Specificity

Finally, it is essential to determine whether the observed cellular effects are due to specific pathway inhibition or general cytotoxicity. The MTT assay is a standard colorimetric method for assessing metabolic activity as an indicator of cell viability.[24][25]

Protocol 6.1: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on a relevant cell line.

Principle: The MTT assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[25] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HEL or TF-1) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Treat cells with a wide range of compound concentrations (e.g., from 10 nM to 100 µM) for 48-72 hours.

    • Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cell" blank control.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[26]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26][27]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25][27]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Predicted Outcome & Interpretation: By comparing the IC50 from the functional kinase assay with the GI50 (concentration for 50% growth inhibition) from the MTT assay, a therapeutic window can be estimated. Ideally, the GI50 should be significantly higher than the functional IC50, indicating that the compound inhibits the target pathway at concentrations that are not broadly cytotoxic.

Conclusion

This guide outlines a logical and rigorous scientific framework for elucidating the mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. The hypothesis, grounded in the well-established role of the pyrazole scaffold in kinase inhibition, predicts that the compound targets the JAK/STAT pathway.[1][7][8] The proposed experimental workflow, progressing from direct target binding to cellular pathway modulation and viability assessment, provides a comprehensive strategy to test this hypothesis. Successful validation through these methods would establish the compound as a potent and specific JAK inhibitor, warranting further investigation in preclinical models of diseases driven by aberrant JAK/STAT signaling, such as myeloproliferative neoplasms and inflammatory disorders.

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Structural elucidation of novel pyrazole-4-carboxylic acid compounds

Self-Validation: The experimental percentages are compared to the theoretical percentages calculated from the proposed molecular formula (derived from MS and NMR). A close match (typically within ±0.4%) provides strong, independent validation of the formula. [16]

Section 4: Conclusion - The Power of an Integrated Approach

The structural elucidation of a novel pyrazole-4-carboxylic acid is a process of building a multi-faceted, self-validating case. It begins with the broad strokes of MS and IR, which define the molecular formula and functional groups. NMR then provides the detailed blueprint of the atomic framework. Finally, X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous 3D structure, while elemental analysis provides a crucial quantitative check on the empirical formula.

By judiciously applying these techniques and understanding the causal science behind each, researchers and drug development professionals can confidently and rigorously determine the structure of novel compounds, paving the way for further pharmacological investigation.

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Spectroscopic Elucidation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Multi-technique Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. As a molecule incorporating a fluorinated aromatic ring, a pyrazole core, and a carboxylic acid moiety, it presents a rich case study for structural elucidation. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the causal relationships between molecular structure and spectroscopic output, providing field-proven insights for professionals in chemical research and drug development. All interpretations are grounded in established spectroscopic principles and supported by authoritative references.

Introduction and Structural Framework

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a well-known pharmacophore present in numerous commercial drugs, while the inclusion of a fluorine atom can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The carboxylic acid group provides a handle for further derivatization or can act as a key interaction point with biological targets.

Accurate and unambiguous structural confirmation is the bedrock of chemical research. This guide demonstrates how a synergistic application of NMR, IR, and Mass Spectrometry provides a self-validating system for characterizing such molecules. We will proceed by dissecting the molecule into its constituent parts, predicting the expected spectroscopic signals, interpreting the data, and integrating the findings to build a cohesive structural picture.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion, the structure of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is presented below with a standardized numbering scheme that will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift theory and empirical data from similar structures.[1][2][3]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is anticipated to reveal signals for each unique proton environment. Key considerations include the deshielding effects of the aromatic and heterocyclic rings, the acidic nature of the N-H and COOH protons, and the characteristic splitting patterns caused by proton-proton (H-H) and proton-fluorine (H-F) coupling.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz) Rationale & Insights
COOH ~13.0 br s - The carboxylic acid proton is highly deshielded and appears as a broad singlet due to hydrogen bonding and rapid chemical exchange with residual water. Its presence is a key indicator of the functional group.
N1-H ~13.5 - 14.5 br s - The pyrazole N-H proton is also significantly deshielded and broadened by quadrupole effects from the adjacent nitrogen and chemical exchange. It often appears very downfield.
C5-H ~8.3 s - This is the lone proton on the pyrazole ring. It is deshielded by the aromatic nature of the ring and the adjacent nitrogen atom. It is expected to be a sharp singlet.
H6' ~7.7 ddd J(H-H) ≈ 7.5, J(H-H) ≈ 1.5, J(H-F) ≈ 5.0 Aromatic proton ortho to the pyrazole substituent and meta to the fluorine. It will show coupling to H5' (ortho), H4' (meta), and a key through-space or 4-bond coupling to the fluorine atom.
H4' ~7.5 td J(H-H) ≈ 7.5, J(H-F) ≈ 7.5 Aromatic proton para to the pyrazole and meta to the fluorine. It will appear as a triplet of doublets due to coupling with H3' and H5' (ortho, ~7.5 Hz) and the fluorine atom (meta, ~7.5 Hz).
H3' ~7.4 td J(H-H) ≈ 7.5, J(H-H) ≈ 1.0 Aromatic proton para to the fluorine. It will appear as a triplet of doublets due to coupling with H4' and H2' (ortho) and a smaller meta coupling to H6'.

| H5' | ~7.3 | t | J(H-H) ≈ 7.5 | Aromatic proton meta to the pyrazole and ortho to the fluorine. It will appear as a triplet due to coupling with its two ortho neighbors, H4' and H6'. |

Causality Note: The choice of DMSO-d₆ as a solvent is strategic. Its hydrogen-bond accepting nature helps to slow the exchange rate of the acidic COOH and N-H protons, allowing them to be observed more reliably, albeit as broad signals, compared to solvents like CDCl₃ where they might exchange too rapidly or be unobservable.[4]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects. A key feature will be the observation of carbon-fluorine (C-F) coupling, which can be observed over multiple bonds and is diagnostic for the presence and position of the fluorine substituent.[5][6]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Label Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Rationale & Insights
C6 (COOH) ~163 - The carboxylic acid carbonyl carbon is characteristically found in this downfield region.
C2' ~160 ¹J(C-F) ≈ 245 The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. This is the most definitive signal for the fluorophenyl group.[7]
C3 ~150 - The C3 carbon of the pyrazole ring, attached to the phenyl group, is expected to be downfield due to its position between two nitrogen atoms (in tautomeric form) and attachment to an aromatic ring.
C5 ~135 - The C5 carbon, bearing a proton, is also part of the aromatic pyrazole system. Its chemical shift is influenced by the adjacent nitrogen.[8][9]
C4' ~132 ⁴J(C-F) ≈ 3 The para carbon shows a small four-bond coupling to fluorine.
C6' ~130 ²J(C-F) ≈ 8 The ortho carbon (relative to F) shows a two-bond coupling constant.
C1' ~125 ²J(C-F) ≈ 15 The ipso-carbon attached to the pyrazole ring is ortho to the fluorine and will exhibit a significant two-bond C-F coupling.
C3' ~124 ³J(C-F) ≈ 4 The meta carbon shows a small three-bond coupling to fluorine.
C5' ~116 ³J(C-F) ≈ 22 The other meta carbon (relative to F) shows a larger three-bond coupling.

| C4 | ~110 | - | The C4 carbon of the pyrazole, attached to the carboxylic acid, is expected to be the most upfield of the pyrazole ring carbons.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The vibrational frequencies of specific bonds provide a molecular fingerprint.[11]

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500 Strong, Very Broad O-H stretch Carboxylic Acid (H-bonded dimer)
~3150 Medium, Broad N-H stretch Pyrazole N-H
~3050 Medium-Weak C-H stretch Aromatic (Aryl & Pyrazole C-H)
1720 - 1680 Strong, Sharp C=O stretch Carboxylic Acid
1600, 1480 Medium-Weak C=C stretch Aromatic Ring
~1550 Medium C=N stretch Pyrazole Ring
1300 - 1200 Strong C-O stretch Carboxylic Acid
~1250 Strong C-F stretch Aryl-Fluoride
950 - 910 Medium, Broad O-H bend (out-of-plane) Carboxylic Acid Dimer

| ~760 | Strong | C-H bend (out-of-plane) | ortho-disubstituted benzene |

Expertise Insight: The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the aromatic C-H stretches.[12][13] This broadness is a direct consequence of strong intermolecular hydrogen bonding that forms a dimeric structure, which is a self-validating feature for this functional group. The strong C=O stretch around 1700 cm⁻¹ and the prominent C-F stretch are also key confirmatory signals.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its overall structure and connectivity. For this analysis, we will consider Electron Ionization (EI) as the method.

Molecular Ion (M⁺•): The expected nominal molecular weight is 220 g/mol . The molecular ion peak at m/z = 220 should be reasonably intense due to the presence of multiple aromatic rings which stabilize the radical cation.

Predicted Fragmentation Pathway: The fragmentation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is expected to proceed through several logical steps initiated by the loss of stable neutral molecules or radicals.

G M [M]⁺• m/z = 220 A [M - H₂O]⁺• m/z = 202 M->A - H₂O B [M - COOH]⁺ m/z = 175 M->B - •COOH C [M - H₂O - CO]⁺• m/z = 174 A->C - CO D [C₇H₄F]⁺ m/z = 121 B->D - C₃H₂N₂ E [C₉H₅FN₂]⁺ m/z = 174 B->E - H•

Figure 2: Proposed mass spectrometry fragmentation pathway.

Interpretation of Key Fragments:

m/z Proposed Fragment Rationale
220 [C₁₀H₇FN₂O₂]⁺• Molecular Ion (M⁺•)
202 [C₁₀H₅FN₂O]⁺• Loss of water (H₂O) from the carboxylic acid group, a common fragmentation for carboxylic acids.[16]
175 [C₉H₆FN₂]⁺ Loss of the carboxyl radical (•COOH), representing cleavage of the C4-C(OOH) bond. This is often a significant peak.[17]
174 [C₉H₅FN₂]⁺ Loss of a hydrogen radical from the m/z 175 fragment, or loss of CO from the m/z 202 fragment.
147 [C₉H₆F]⁺ Loss of N₂ from the m/z 175 fragment, a characteristic fragmentation of some heterocyclic systems.[18][19]

| 121 | [C₇H₄F]⁺ | Fluorotropylium or related stable aromatic cation, resulting from cleavage of the pyrazole ring. |

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended for the spectroscopic analysis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.

    • For ¹³C NMR, acquire at least 1024 scans using proton decoupling, with a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

    • Process the data using appropriate Fourier transformation, phasing, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Ensure the ATR anvil is in firm contact with the sample.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol
  • Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) or via a direct insertion probe.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Acquisition:

    • Set the ionization energy to the standard 70 eV.

    • Acquire data over a mass range of m/z 40-500.

    • If using GC-MS, use a suitable temperature program to ensure volatilization and elution of the compound.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The structural elucidation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is proficiently achieved through the integrated application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom, with C-F coupling providing definitive evidence for the fluorophenyl moiety. IR spectroscopy offers rapid and unambiguous confirmation of the key carboxylic acid and aryl-fluoride functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these techniques provide a robust, self-validating dataset that confirms the identity and purity of the target compound, an essential requirement for its application in research and development.

References

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An In-depth Technical Guide to Potential Therapeutic Targets for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems—have enabled its incorporation into a multitude of clinically successful drugs.[1][2][3] This technical guide provides an in-depth exploration of the key therapeutic targets for pyrazole-based compounds, intended for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action at prominent target classes, including enzymes like cyclooxygenases and protein kinases, as well as G-protein coupled receptors. Furthermore, this guide furnishes detailed, field-proven experimental protocols for target validation and compound screening, aiming to bridge the gap between theoretical knowledge and practical application in the drug discovery pipeline.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring is a versatile and highly valued scaffold in drug discovery. Its importance is underscored by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for a wide array of clinical conditions, including rheumatoid arthritis, cancer, and cardiovascular diseases.[2][4]

The success of the pyrazole moiety stems from several key chemical attributes:

  • Bioisosterism: The pyrazole ring can serve as a bioisostere for other aromatic rings like benzene or imidazole. This substitution can lead to enhanced potency and improved physicochemical properties, such as lower lipophilicity and better water solubility, which are critical for favorable pharmacokinetics.[2]

  • Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 nitrogen). This duality allows it to form specific and strong interactions with amino acid residues in the active sites of target proteins, a crucial factor for binding affinity and selectivity.[2]

  • Structural Rigidity and Substituent Vectoring: The rigid aromatic core of the pyrazole provides a stable platform for the precise spatial orientation of various substituent groups. This allows medicinal chemists to fine-tune interactions with the target protein and optimize the structure-activity relationship (SAR).

Caption: The core pyrazole scaffold highlighting key interaction sites.

Major Classes of Therapeutic Targets

The versatility of the pyrazole scaffold has enabled the development of compounds that modulate a wide range of biological targets. These can be broadly categorized into enzymes and receptors.

Enzymes as Primary Targets

Enzyme inhibition is a major modality for pyrazole-based drugs, with numerous successful examples targeting key enzymes in pathological pathways.

Perhaps the most famous pyrazole-based drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[2] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced during inflammation.[2] The selective inhibition of COX-2 by diarylpyrazole compounds like Celecoxib provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

Mechanism of Selectivity: The COX-2 active site has a larger, more accommodating hydrophobic side pocket compared to COX-1. The structure of Celecoxib, featuring a specific trifluoromethylphenyl group on the pyrazole ring, allows it to fit into this side pocket, leading to selective and potent inhibition.[2]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prost_Protective Protective Prostaglandins COX1->Prost_Protective GI Protection, Platelet Function Prost_Inflammatory Inflammatory Prostaglandins (PGE2) COX2->Prost_Inflammatory Inflammation, Pain, Fever Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2  Selective Inhibition Assay_Workflow Start Pyrazole Compound Library Screen Primary High-Throughput Screen (e.g., In Vitro Enzyme Assay) Start->Screen Hit_ID Hit Identification Screen->Hit_ID Dose_Resp Dose-Response & IC50 Determination Hit_ID->Dose_Resp Selectivity Selectivity Profiling (vs. Off-Targets) Dose_Resp->Selectivity Cell_Assay Cell-Based Assay (Target Engagement & Pathway Modulation) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A generalized workflow for screening pyrazole compounds.

In Vitro Enzyme Inhibition Assay: A Protocol for COX-2

This protocol describes a colorimetric assay to determine the inhibitory activity of pyrazole compounds against ovine COX-2. It measures the peroxidase component of the COX enzyme.

Principle: COX exhibits a peroxidase activity that can be measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. Inhibitors will reduce the rate of this color change.

Materials:

  • COX-2 enzyme (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • TMPD solution

  • Arachidonic acid solution

  • Test pyrazole compounds dissolved in DMSO

  • Positive Control: Celecoxib

  • 96-well microplate and plate reader (absorbance at 590 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to manufacturer instructions. Dilute the test compounds and Celecoxib to the desired concentrations in Assay Buffer. Ensure the final DMSO concentration is ≤1% in all wells.

  • Plate Setup:

    • 100% Activity (Negative Control): 160 µL Assay Buffer, 10 µL DMSO.

    • Inhibitor (Test Compound): 160 µL Assay Buffer, 10 µL of test compound dilution.

    • Positive Control: 160 µL Assay Buffer, 10 µL of Celecoxib dilution.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells.

  • Initiate Reaction: Add 20 µL of Arachidonic Acid/TMPD solution to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 5 minutes. Measure the absorbance at 590 nm using a microplate reader in kinetic mode (reading every minute for 5-10 minutes) or as an endpoint.

  • Data Analysis (Self-Validation):

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The negative control (DMSO) represents 0% inhibition, and a well with no enzyme represents 100% inhibition.

    • The positive control (Celecoxib) must show significant inhibition for the assay to be valid.

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: FDA-Approved Pyrazole Drugs

The following table summarizes key FDA-approved drugs containing a pyrazole scaffold, highlighting their therapeutic targets and primary indications.

Drug NameTherapeutic Target(s)Primary Indication(s)
Celecoxib Cyclooxygenase-2 (COX-2)Osteoarthritis, Rheumatoid Arthritis, Acute Pain
Sildenafil Phosphodiesterase 5 (PDE5)Erectile Dysfunction, Pulmonary Arterial Hypertension
Ibrutinib Bruton's Tyrosine Kinase (BTK)B-cell malignancies (e.g., CLL, MCL)
Ruxolitinib Janus Kinase 1/2 (JAK1/2)Myelofibrosis, Polycythemia Vera
Darolutamide Androgen Receptor (AR)Non-metastatic Castration-Resistant Prostate Cancer
Niraparib Poly ADP-ribose Polymerase (PARP)Ovarian Cancer, Fallopian Tube Cancer
Apixaban Factor XaPrevention and Treatment of Thromboembolic Disease
Crizotinib ALK, ROS1, MET KinasesNon-Small Cell Lung Cancer (NSCLC)

(Data compiled from sources,[2],[5])[4]

Conclusion and Future Outlook

The pyrazole scaffold is undeniably a privileged structure in drug discovery, with a proven track record of producing safe and effective medicines against a multitude of therapeutic targets. [3][4]Its unique combination of electronic properties, hydrogen bonding capacity, and synthetic tractability allows it to effectively mimic peptide bonds and interact with high affinity at enzyme active sites and receptor binding pockets.

Future research in this area is likely to focus on several key directions:

  • Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets in a disease pathway, potentially offering synergistic efficacy and overcoming drug resistance.

  • Covalent Inhibitors: Expanding the use of pyrazole scaffolds to design targeted covalent inhibitors, similar to Ibrutinib, which can provide enhanced potency and duration of action.

  • Exploring New Target Space: Applying pyrazole-based libraries to novel and challenging targets, including protein-protein interactions and allosteric sites.

The continued exploration of the chemical space around the pyrazole nucleus, coupled with advances in structural biology and computational chemistry, will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available at: [Link]

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In Silico Docking Studies of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico molecular docking studies, using 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid as a case study. Pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery, known for their diverse biological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background and practical, step-by-step protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating system for robust and reliable results. The guide will cover ligand and protein preparation, the docking process, and the critical analysis of docking outcomes, all supported by authoritative references.

Introduction: The Significance of Pyrazole Scaffolds and In Silico Approaches

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[2][3][4] These five-membered heterocyclic compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][4][5] The metabolic stability of the pyrazole ring is a key factor in its successful application in drug design.[2] 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a representative member of this class, and its structural features make it an interesting candidate for exploring interactions with various biological targets.

In silico molecular docking has become an indispensable tool in modern drug discovery.[6][7] This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[8][9] The primary goals of molecular docking are to predict the binding mode, screen large compound libraries for potential drug candidates, and estimate the binding affinity.[9] By simulating these interactions, researchers can gain valuable insights into the molecular basis of drug action, prioritize compounds for experimental testing, and ultimately accelerate the drug development pipeline, saving both time and resources.[6][7]

Core Compound: 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • Molecular Formula: C₁₀H₇FN₂O₂

  • Molecular Weight: 206.17 g/mol

  • Structure: The molecule consists of a pyrazole ring substituted with a 2-fluorophenyl group at the 3-position and a carboxylic acid group at the 4-position.

The presence of the fluorophenyl group can influence the compound's electronic properties and binding interactions, while the carboxylic acid moiety can act as a hydrogen bond donor and acceptor, crucial for molecular recognition.

Methodologies: A Validated Workflow for Molecular Docking

A successful docking study hinges on the meticulous preparation of both the ligand and the protein target, followed by a robust docking algorithm and careful analysis of the results.[10][11][12]

Essential Software and Tools

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions.[6][13] For this guide, we will reference a common workflow that can be adapted to several platforms.

Software/ToolPurpose
UCSF Chimera/ChimeraX Molecular visualization, protein and ligand preparation.[10][12]
AutoDock Tools (ADT) Preparation of input files for AutoDock.[11][14]
AutoDock Vina Molecular docking engine known for its speed and accuracy.[6][14]
Discovery Studio/PyMOL Visualization and analysis of docking results.
Protein Data Bank (PDB) A repository for the 3D structural data of biological macromolecules.[15][16][17]
PubChem A database of chemical molecules and their activities against biological assays.[18]
Ligand Preparation Protocol

The accuracy of the ligand's 3D structure is critical for a meaningful docking simulation.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the structure of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites to convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. This can be performed using force fields like MMFF94 or UFF.

  • Assign Charges: Assign appropriate partial charges to each atom of the ligand. Gasteiger charges are commonly used for AutoDock-based studies.[19]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking program to explore different conformations of the ligand within the binding site.

  • Save in Appropriate Format: Save the prepared ligand in the required file format, such as PDBQT for AutoDock Vina.

Protein Target Preparation Protocol

The quality of the protein structure directly impacts the reliability of the docking results.

Step-by-Step Protocol:

  • Select and Download Protein Structure: Choose a relevant protein target from the Protein Data Bank (PDB).[15][16][17] The selection should be based on the therapeutic area of interest. For pyrazole derivatives, potential targets could include cyclooxygenase (COX) enzymes, kinases, or other enzymes implicated in inflammatory diseases or cancer.[4]

  • Clean the Protein Structure:

    • Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding, it is generally removed from the protein structure.[20][21]

    • Remove Co-crystallized Ligands and Ions: Remove any existing ligands, ions, or cofactors that are not relevant to the planned docking study.[10][20][21]

    • Handle Multiple Chains: If the protein is a multimer, decide whether to use the entire complex or a single chain, depending on the location of the binding site.[10]

  • Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. Add hydrogens to the protein, including polar hydrogens, which are essential for proper hydrogen bond formation.[11][21]

  • Assign Charges: Assign appropriate charges to the protein atoms. Kollman charges are a common choice for proteins in AutoDock studies.[19]

  • Repair Missing Residues or Side Chains: Some PDB structures may have missing residues or atoms in side chains. These should be modeled in using tools like SWISS-MODEL or the functionalities within Chimera.[10]

  • Save in Appropriate Format: Save the prepared protein in the PDBQT format for use with AutoDock Vina.

The Docking Process: Grid Generation and Execution

Workflow Diagram:

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Charges, Rotatable Bonds) Grid_Generation Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (Clean, Add Hydrogens, Charges) Protein_Prep->Grid_Generation Docking_Execution Execution of Docking Algorithm (e.g., AutoDock Vina) Grid_Generation->Docking_Execution Pose_Analysis Binding Pose Analysis (Interactions, RMSD) Docking_Execution->Pose_Analysis Scoring Scoring and Ranking (Binding Affinity) Pose_Analysis->Scoring Validation Validation (Comparison with Experimental Data) Scoring->Validation

Caption: A generalized workflow for in silico molecular docking.

Grid Box Generation:

Before docking, a grid box must be defined to specify the search space for the ligand on the protein surface. This box should encompass the entire binding site of interest. The coordinates for the grid center and the dimensions of the box can be determined based on the position of a co-crystallized ligand or by identifying putative binding pockets using tools like ICM Pocket Finder.[22]

Execution:

The docking software, such as AutoDock Vina, will then explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation using a scoring function.[14] The program will output a set of docked poses, ranked by their predicted binding energies.

Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of information that requires careful interpretation.[8][23][24]

Key Parameters for Analysis
ParameterDescriptionImportance
Binding Affinity (ΔG) The predicted free energy of binding, typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[23]Used to rank different ligands or different poses of the same ligand.
Binding Pose The 3D orientation and conformation of the ligand within the protein's binding site.[8]Reveals the specific interactions between the ligand and the protein.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the docked pose and a reference structure (e.g., a co-crystallized ligand). A lower RMSD value (typically < 2.0 Å) indicates a better prediction of the binding mode.[8][23]Validates the accuracy of the docking protocol.[25]
Molecular Interactions The types of non-covalent interactions formed between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[23][26]Provides insight into the key residues and functional groups responsible for binding.
Visualizing and Analyzing Interactions

Visual inspection of the docked poses is crucial for understanding the binding mode. Tools like Discovery Studio, PyMOL, or LigPlot+ can be used to generate 2D and 3D diagrams of the protein-ligand interactions.[24][26]

Interaction Analysis Workflow:

interaction_analysis Docked_Complex Top-Ranked Docked Complex Visualization 3D Visualization (PyMOL, Chimera) Docked_Complex->Visualization Interaction_Mapping 2D Interaction Mapping (LigPlot+, Discovery Studio) Docked_Complex->Interaction_Mapping Identify_Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualization->Identify_Interactions Interaction_Mapping->Identify_Interactions Identify_Residues Identify Key Amino Acid Residues Identify_Interactions->Identify_Residues SAR_Analysis Structure-Activity Relationship (SAR) Analysis Identify_Residues->SAR_Analysis

Caption: Workflow for analyzing protein-ligand interactions.

When analyzing the docking results for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, one should pay close attention to:

  • Hydrogen bonds formed by the carboxylic acid group and the pyrazole nitrogens.

  • Hydrophobic interactions involving the fluorophenyl ring.

  • Pi-stacking interactions that may occur between the aromatic rings of the ligand and the protein.

Validation of In Silico Results

Computational predictions must be validated to ensure their reliability.[27][28][29]

Methods of Validation
  • Re-docking: Docking the co-crystallized ligand back into its own protein structure. A low RMSD between the docked pose and the crystal structure pose validates the docking protocol.[25]

  • Comparison with Experimental Data: The most robust validation involves comparing the predicted binding affinities with experimentally determined values (e.g., IC₅₀, Kᵢ, or Kₔ).[27][30]

  • Enrichment Studies: In virtual screening, a good docking protocol should be able to distinguish known active compounds from a set of decoy molecules.

Conclusion and Future Directions

In silico molecular docking is a powerful and cost-effective technique for exploring the potential interactions of small molecules like 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid with biological targets. By following a rigorous and well-validated workflow, researchers can generate meaningful hypotheses to guide further experimental studies in the drug discovery process. Future advancements in computational power and the development of more accurate scoring functions will continue to enhance the predictive power of molecular docking.

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The Ascendant Trajectory of 2-Fluorophenyl Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Imperative of the 2-Fluorophenyl Moiety in Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The strategic incorporation of a 2-fluorophenyl substituent onto this privileged scaffold has emerged as a pivotal design element in the quest for novel therapeutics with enhanced efficacy and refined pharmacological profiles.[6][7] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[7][8] This guide provides a comprehensive exploration of 2-fluorophenyl pyrazole derivatives, elucidating their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Constructing the 2-Fluorophenyl Pyrazole Core

The synthesis of 2-fluorophenyl pyrazole derivatives is accessible through several established synthetic routes, with the Knorr pyrazole synthesis and its variations being a frequently employed method.[9] This typically involves the condensation of a hydrazine with a β-dicarbonyl compound.[2]

A general synthetic pathway often commences with the reaction of a 2-fluorophenyl-substituted β-diketone or a related precursor with hydrazine hydrate or a substituted hydrazine. For instance, the reaction of a chalcone, derived from 2-acetylbenzofuran and 4-fluorobenzaldehyde, with thiosemicarbazide can yield a pyrazoline precursor, which is then further cyclized to form more complex derivatives.[10] Another common approach involves the reaction of α-cyano-α,α-difluoroketones with hydrazine, which can surprisingly lead to the formation of 3-unsubstituted 4-fluoropyrazoles.[11]

Key Experimental Protocol: A Representative Synthesis of a 2-Fluorophenyl Pyrazole Derivative [12]

  • Step 1: Synthesis of the β-diketone precursor. To a solution of an appropriate ester in a suitable solvent like THF at -78 °C, a strong base such as n-butyllithium is added, followed by the addition of acetonitrile. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Step 2: Cyclization to form the pyrazole ring. The resulting β-diketone is then refluxed with hydrazine hydrate in a solvent like ethanol for an extended period to facilitate the cyclization and formation of the pyrazole ring.

  • Step 3: Further derivatization (if required). The core pyrazole can be further modified. For example, reductive amination can be performed by reacting the pyrazole with an aldehyde in the presence of a reducing agent like sodium borohydride to introduce various substituents.

G cluster_synthesis General Synthetic Workflow start 2-Fluorophenyl Precursor (e.g., β-diketone) condensation Condensation/ Cyclization start->condensation hydrazine Hydrazine (or derivative) hydrazine->condensation pyrazole_core 2-Fluorophenyl Pyrazole Core condensation->pyrazole_core derivatization Further Derivatization (e.g., R-group modification) pyrazole_core->derivatization final_product Target Derivative derivatization->final_product

Caption: A generalized workflow for the synthesis of 2-fluorophenyl pyrazole derivatives.

A Spectrum of Biological Activities: From Microbes to Malignancies

The introduction of the 2-fluorophenyl group has unlocked a remarkable diversity of biological activities in pyrazole derivatives, positioning them as promising candidates for a range of therapeutic areas.

Antimicrobial and Anti-inflammatory Prowess

Several 2-fluorophenyl pyrazole derivatives have demonstrated significant antimicrobial activity.[10] For instance, certain fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles have shown potent antibacterial and antifungal effects.[10] The fluorine substitution is often associated with enhanced bioactivity.[6]

In the realm of anti-inflammatory research, these compounds have shown considerable potential. A study on pyrazole-based hydrazone derivatives revealed that a compound bearing a 4-fluorophenyl group (4F-PMPH) exhibited stronger anti-inflammatory activity in a bovine serum albumin denaturation assay compared to its non-fluorinated counterpart.[6] Molecular docking studies suggest that these compounds can favorably bind to the COX-II enzyme, a key target in inflammation.[6] The versatility of the pyrazole scaffold allows for the development of selective COX-2 inhibitors, such as celecoxib, which showcases the therapeutic potential of this class of compounds in managing inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

Anticancer Activity: A Multi-pronged Attack

The most profound impact of 2-fluorophenyl pyrazole derivatives has arguably been in the field of oncology, where they exhibit anticancer activity through multiple mechanisms.[13][14][15]

1. Kinase Inhibition:

Many 2-fluorophenyl pyrazole derivatives function as potent kinase inhibitors, a crucial class of anticancer drugs that target the signaling pathways driving cancer cell proliferation and survival.[16][17][18][19] These compounds have been shown to inhibit a variety of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some fused pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, both of which are critical for tumor growth and angiogenesis.[20][21]

  • Bcr-Abl: In the context of chronic myeloid leukemia (CML), pyrazole-based inhibitors targeting the Bcr-Abl kinase have been developed.[16]

  • Aurora Kinases: Certain derivatives act as dual inhibitors of Aurora A and B kinases, which are essential for cell cycle progression.[16]

G cluster_pathway Kinase Inhibition by 2-Fluorophenyl Pyrazole Derivatives drug 2-Fluorophenyl Pyrazole Derivative kinase Target Kinase (e.g., EGFR, VEGFR-2, Bcr-Abl) drug->kinase Inhibition substrate Substrate Phosphorylation kinase->substrate Blocks signaling Downstream Signaling Pathway substrate->signaling proliferation Tumor Cell Proliferation & Survival signaling->proliferation

Caption: Mechanism of action of 2-fluorophenyl pyrazole derivatives as kinase inhibitors.

2. Tubulin Polymerization Inhibition:

Another significant mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization.[22][23][24][25] Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[22] A novel pyrazole derivative, PTA-1, has been shown to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells by inhibiting tubulin polymerization.[22] Similarly, other pyrazole derivatives have been designed to target the colchicine binding site on tubulin, leading to potent antitumor activity.[23][26]

Compound ClassTargetBiological ActivityReference
Fluorinated pyrazolylthiazolesBacteria, FungiAntimicrobial[10]
Pyrazole hydrazonesCOX-IIAnti-inflammatory[6]
Fused pyrazole derivativesEGFR, VEGFR-2Anticancer[20]
Pyrazole-based compoundsBcr-Abl, Aurora KinasesAnticancer (Kinase Inhibition)[16]
PTA-1 and related pyrazolesTubulinAnticancer (Tubulin Polymerization Inhibition)[22][23]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of 2-fluorophenyl pyrazole derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies have provided valuable insights into the key determinants of their potency and selectivity.[27][28][29][30]

  • Position of the Fluorophenyl Group: The presence and position of the fluorophenyl group are often critical. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole was found to be crucial for potent activity.[27][30][31]

  • Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole ring significantly modulate activity. For example, a carboxamido group at the 3-position was another key requirement for potent cannabinoid CB1 receptor antagonism.[27][30]

  • Substituents on the Phenyl Ring: Modifications to the phenyl ring itself, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target protein.[13]

Future Perspectives and Challenges: The Road Ahead

The field of 2-fluorophenyl pyrazole derivatives is ripe with opportunities for further exploration and development. The proven versatility of this scaffold suggests its potential in targeting a wider array of diseases. Future research will likely focus on:

  • Multi-target Drug Design: Developing single molecules that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects and overcome drug resistance.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives to improve their oral bioavailability and in vivo efficacy.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas such as neurodegenerative disorders and viral infections.[32]

However, challenges remain, including the potential for off-target effects and the need for rigorous preclinical and clinical evaluation to ensure safety and efficacy.

Conclusion

2-Fluorophenyl pyrazole derivatives represent a highly promising and versatile class of compounds in modern drug discovery. Their accessible synthesis, coupled with a broad and potent spectrum of biological activities, particularly in the realms of oncology and inflammation, underscores their therapeutic potential. A deep understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is paramount for the rational design and development of the next generation of innovative medicines based on this privileged scaffold.

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of compounds exhibiting a wide range of biological activities. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this scaffold particularly interesting for the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature. The presented methodology is designed for researchers and scientists in both academic and industrial settings, offering not just a procedure, but also an understanding of the chemical transformations involved.

Synthetic Strategy Overview

The synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is most effectively achieved through a multi-step sequence commencing with a commercially available starting material, 2'-fluoroacetophenone. The core of this strategy involves the construction of the pyrazole ring via a Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of activated aromatic and heterocyclic compounds.[1][2] The subsequent oxidation of the resulting aldehyde furnishes the desired carboxylic acid.

The overall synthetic workflow can be visualized as follows:

G A 2'-Fluoroacetophenone B 2'-Fluoroacetophenone Hydrazone A->B Hydrazine Hydrate C 3-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Reagent (POCl3, DMF) D 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid C->D Oxidation (KMnO4)

Figure 1: Overall synthetic workflow for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

This approach is advantageous due to the accessibility of the starting materials and the generally high yields and selectivity of the individual transformations.

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
2'-FluoroacetophenoneReagentSigma-Aldrich
Hydrazine hydrateReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Phosphorus oxychloride (POCl₃)ReagentAlfa Aesar
Dichloromethane (DCM)AnhydrousVWR
Sodium bicarbonateACSEMD Millipore
Potassium permanganate (KMnO₄)ACSJ.T. Baker
AcetoneACSPharmco
Sodium bisulfiteReagentSigma-Aldrich
Hydrochloric acid (HCl)ACSFisher Scientific
Ethyl acetateHPLCFisher Scientific
HexanesHPLCFisher Scientific
Anhydrous sodium sulfateACSEMD Millipore

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 2'-Fluoroacetophenone Hydrazone

Principle: The initial step involves the condensation reaction between the carbonyl group of 2'-fluoroacetophenone and hydrazine hydrate to form the corresponding hydrazone. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.[3] Ethanol is a suitable solvent for this transformation, facilitating the dissolution of the reactants and the removal of water.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-fluoroacetophenone (10.0 g, 72.4 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the acetophenone is completely dissolved.

  • Slowly add hydrazine hydrate (7.25 g, 145 mmol, 2.0 eq) to the solution. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 2'-fluoroacetophenone hydrazone as a crystalline solid.

Expected Yield: 9.5 - 10.5 g (86-95%)

Step 2: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction is a cornerstone of this synthesis, enabling the cyclization of the hydrazone and simultaneous formylation at the 4-position of the newly formed pyrazole ring. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The hydrazone acts as the nucleophile, attacking the Vilsmeier reagent, which is followed by an intramolecular cyclization and subsequent elimination to yield the aromatic pyrazole ring.

G A 2'-Fluoroacetophenone Hydrazone C Intermediate Adduct A->C Nucleophilic Attack B Vilsmeier Reagent (from POCl3 + DMF) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 3-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde D->E Elimination & Aromatization

Figure 2: Simplified mechanism of the Vilsmeier-Haack pyrazole synthesis.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (27.8 g, 181 mmol, 3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate beaker, dissolve 2'-fluoroacetophenone hydrazone (9.2 g, 60.4 mmol) in anhydrous DMF (30 mL).

  • Add the solution of the hydrazone dropwise to the Vilsmeier reagent at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours. Monitor the reaction progress by TLC (1:1 hexanes:ethyl acetate).

  • Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Expected Yield: 9.0 - 10.5 g (78-90%)

Step 3: Oxidation to 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Principle: The final step involves the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent that is effective for this transformation.[6] The reaction is typically carried out in a suitable solvent like acetone. The purple permanganate ion is reduced to manganese dioxide (MnO₂), a brown solid, providing a visual indication of the reaction's progress.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (8.0 g, 42.1 mmol) in acetone (200 mL).

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (9.9 g, 62.7 mmol, 1.5 eq) in water (100 mL).

  • Slowly add the KMnO₄ solution to the stirred solution of the aldehyde at room temperature. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Stir the mixture at room temperature for 2 hours, or until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide has formed.

  • Quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to afford the final product, 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Expected Yield: 7.5 - 8.3 g (86-95%)

Characterization Data

CompoundAppearanceMelting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
2'-Fluoroacetophenone Hydrazone White to off-white crystalline solid85-887.55-7.48 (m, 1H), 7.35-7.28 (m, 1H), 7.20-7.12 (m, 2H), 6.85 (s, 2H, NH₂), 2.15 (s, 3H, CH₃)161.2 (d, J=246 Hz), 148.5, 130.5 (d, J=8 Hz), 129.2 (d, J=3 Hz), 124.6 (d, J=4 Hz), 123.8 (d, J=13 Hz), 115.8 (d, J=22 Hz), 14.2
3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Pale yellow solid162-16513.6 (br s, 1H, NH), 9.95 (s, 1H, CHO), 8.40 (s, 1H, pyrazole-H), 7.80-7.75 (m, 1H), 7.50-7.42 (m, 1H), 7.35-7.28 (m, 2H)185.5, 159.0 (d, J=248 Hz), 150.1, 138.2, 131.8 (d, J=8 Hz), 130.9, 125.2 (d, J=4 Hz), 120.1 (d, J=12 Hz), 116.5 (d, J=22 Hz), 115.8
3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid White solid218-22113.2 (br s, 1H, NH), 12.5 (br s, 1H, COOH), 8.25 (s, 1H, pyrazole-H), 7.70-7.65 (m, 1H), 7.45-7.38 (m, 1H), 7.30-7.25 (m, 2H)164.2, 159.1 (d, J=248 Hz), 149.8, 137.5, 131.5 (d, J=8 Hz), 130.5, 125.0 (d, J=4 Hz), 120.5 (d, J=12 Hz), 116.3 (d, J=22 Hz), 114.2

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Patel, H. M., & Shaikh, F. M. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4134-4143. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 20(3), 609-613. [Link]

  • Šačkus, A., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(2), M1131. [Link]

  • Hassan, A. A., et al. (1987). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of the Serbian Chemical Society, 52(10), 579-584. [Link]

  • El-Sawy, E. R., et al. (2013). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 10(4), 375-391. [Link]

  • Rostom, S. A. F., et al. (2003). Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. Archiv der Pharmazie, 336(5), 233-242. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. Retrieved from [Link]

  • Bedia, M. K., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4587. [Link]

Sources

Application Notes & Protocols: Characterization of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] Its synthetic accessibility and versatile bioisosteric properties make it a cornerstone in the development of targeted therapies.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic characterization of a novel compound, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (herein designated as FPPC), as a potential kinase inhibitor. We present a logical workflow, from initial biochemical profiling to cell-based target validation, emphasizing the rationale behind experimental choices and providing robust, self-validating protocols.

Introduction: The Rationale for a Multi-Tiered Approach

The journey of a potential kinase inhibitor from a synthesized molecule to a validated lead compound is a multi-stage process.[4] It is insufficient to rely on a single assay; rather, a tiered approach provides a holistic understanding of the compound's potency, selectivity, and cellular activity. This guide is structured to mirror this discovery pipeline:

  • Tier 1: Biochemical Profiling: The initial step is to determine if FPPC has any activity against a broad range of kinases and to quantify its potency (IC50) against any identified "hits." This provides a foundational understanding of its selectivity profile.[5]

  • Tier 2: Cell-Based Validation: Moving from an in vitro environment to a physiological one is critical.[6][7] Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert a measurable biological effect on downstream signaling pathways.

  • Tier 3: In Vivo Evaluation: The final preclinical stage involves assessing the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in animal models.[4][8] This step is crucial for determining therapeutic potential.

This document will provide detailed protocols for Tiers 1 and 2, and an overview of considerations for Tier 3.

Compound Handling and Stock Preparation

Accurate and reproducible results begin with proper compound management. The physicochemical properties of FPPC, particularly its solubility, must be determined to ensure it remains in solution throughout the assays.

Protocol 2.1: Preparation of Concentrated Stock Solutions

  • Solubility Assessment: Begin by assessing the solubility of FPPC in 100% dimethyl sulfoxide (DMSO). Most small molecule inhibitors are readily soluble in DMSO.

  • Stock Solution Preparation: Accurately weigh the required amount of FPPC and dissolve it in 100% DMSO to create a high-concentration stock solution, typically 10-20 mM.

    • Scientist's Note: A high-concentration stock minimizes the percentage of DMSO introduced into the final assay, as high concentrations of DMSO can affect enzyme activity and cell health. A final DMSO concentration of <0.5% is recommended for most assays.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.

Tier 1: In Vitro Biochemical Kinase Profiling

The primary goal of this tier is to identify which kinase(s), if any, are inhibited by FPPC. A broad kinase screen is the most efficient method to determine initial potency and selectivity.

Experimental Workflow: In Vitro Kinase Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis CompoundPrep Prepare FPPC Serial Dilution in 100% DMSO Plate Dispense FPPC/Controls into 384-well plate CompoundPrep->Plate ControlPrep Prepare Controls: - Vehicle (DMSO) - Positive (e.g., Staurosporine) ControlPrep->Plate AddKinase Add Kinase Enzyme Plate->AddKinase Incubate1 Pre-incubate to allow inhibitor binding AddKinase->Incubate1 AddATP Initiate Reaction: Add Substrate/ATP Mix Incubate1->AddATP Incubate2 Incubate at 30°C AddATP->Incubate2 StopReaction Stop Reaction & Detect ADP (e.g., ADP-Glo™) Incubate2->StopReaction ReadLum Measure Luminescence StopReaction->ReadLum Analyze Plot Dose-Response Curve & Calculate IC50 ReadLum->Analyze

Caption: Workflow for in vitro IC50 determination.

Protocol 3.1: Luminescence-Based In Vitro Kinase Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9]

Materials:

  • Kinase of interest and its corresponding substrate peptide.

  • FPPC stock solution (10 mM in DMSO).

  • Staurosporine (positive control).

  • Adenosine triphosphate (ATP).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Plating: Prepare a serial dilution of FPPC in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 1 mM is appropriate. Dispense 50 nL of each concentration into the assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (positive control, 100% inhibition).

  • Kinase Addition: Prepare a solution of the kinase in the assay buffer. Add 5 µL of the kinase solution to each well.

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the kinase and reach equilibrium before the enzymatic reaction is initiated.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.[10] Add 5 µL of the substrate/ATP mix to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection: Follow the manufacturer's instructions for the ADP-Glo™ kit. This typically involves:

    • Adding 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Adding 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the half-maximal inhibitory concentration (IC50) value.[11]

Data Presentation: Hypothetical Kinase Selectivity Panel

The results of the primary screen should be summarized to clearly visualize the compound's potency and selectivity.

Kinase TargetFPPC IC50 (nM)Staurosporine IC50 (nM)Kinase Family
Aurora Kinase A8,5008Ser/Thr
Aurora Kinase B 45 15 Ser/Thr
CDK2/cyclin A>10,00025Ser/Thr
p38α1,20010Ser/Thr
GSK3β9505Ser/Thr
EGFR>10,00050Tyr
JAK2>10,0003Tyr

Table 1: Hypothetical inhibitory activity of FPPC against a panel of kinases. The data suggest FPPC is a potent and selective inhibitor of Aurora Kinase B.

Tier 2: Cell-Based Target Engagement & Functional Assays

Based on the hypothetical data in Table 1, Aurora Kinase B (AURKB) is the primary target of FPPC. Tier 2 assays will validate this in a cellular context. AURKB is a critical regulator of mitosis, and its inhibition is expected to lead to cell cycle arrest and apoptosis.[12]

Signaling Pathway: Aurora Kinase B in Mitosis

G AURKB Aurora Kinase B (Active) pHistoneH3 p-Histone H3 (Ser10) (Mitotic Marker) AURKB->pHistoneH3 Phosphorylates Cytokinesis Cytokinesis AURKB->Cytokinesis Regulates HistoneH3 Histone H3 (Ser10) Chromosome Chromosome Condensation pHistoneH3->Chromosome FPPC FPPC FPPC->AURKB Inhibits

Caption: Inhibition of Aurora Kinase B by FPPC.

Protocol 4.1: In-Cell Western for Target Engagement

This protocol quantifies the phosphorylation of a direct AURKB substrate, Histone H3 at Serine 10 (p-H3-Ser10), in cells treated with FPPC. A reduction in the p-H3-Ser10 signal indicates target engagement.[13][14]

Materials:

  • HeLa or other suitable cancer cell line.

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • 96-well clear-bottom plates.

  • FPPC and a known AURKB inhibitor (e.g., Tozasertib) as a positive control.

  • Nocodazole (mitotic arresting agent).

  • Primary antibodies: Rabbit anti-p-H3-Ser10 and Mouse anti-Actin (loading control).

  • Fluorescently-labeled secondary antibodies: Goat anti-Rabbit IRDye 800CW and Goat anti-Mouse IRDye 680RD.

  • Fluorescence imaging system (e.g., Azure Sapphire FL).

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Mitotic Arrest: Treat cells with Nocodazole for 12-16 hours to enrich the population of cells in mitosis, where AURKB is active.

  • Inhibitor Treatment: Remove the Nocodazole-containing medium. Add fresh medium containing serial dilutions of FPPC or the control inhibitor. Incubate for 2-4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer.

    • Incubate with the two primary antibodies (anti-p-H3-Ser10 and anti-Actin) simultaneously.

    • Wash, then incubate with the two corresponding fluorescent secondary antibodies.

  • Image Acquisition: Wash the plate and acquire images in the 700 nm and 800 nm channels using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the p-H3-Ser10 signal to the Actin signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.[14]

Protocol 4.2: Cell Viability Assay

This assay measures the functional consequence of AURKB inhibition—reduced cell proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of FPPC for 72 hours.

  • Viability Measurement: Use a commercial cell viability reagent such as CellTiter-Glo® (measures ATP, indicative of metabolic activity) or perform an MTT assay.

  • Data Analysis: Normalize the results to vehicle-treated cells and plot cell viability against the logarithm of FPPC concentration to determine the GI50 (concentration for 50% growth inhibition).

Tier 3: Considerations for In Vivo Studies

Should the in vitro and cell-based data prove promising, the next logical step is to evaluate FPPC in an animal model.[4]

Key Considerations:

  • Formulation: The poor aqueous solubility of many pyrazole-based compounds is a significant hurdle.[15] A suitable formulation must be developed to ensure adequate bioavailability for in vivo administration (e.g., oral gavage or intravenous injection). Common strategies include using co-solvents (DMSO, PEG400), surfactants (Tween-80), or complexing agents (cyclodextrins).[15]

  • Pharmacokinetics (PK): Studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of FPPC.

  • Efficacy Models: For an AURKB inhibitor, a tumor xenograft model using a sensitive cancer cell line would be appropriate to assess the anti-tumor efficacy of FPPC.[16]

  • Pharmacodynamics (PD): Tumor biopsies can be analyzed for the p-H3-Ser10 biomarker to confirm target engagement in the tumor tissue at various doses and time points.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability (In Vitro Assay) - Inaccurate pipetting.- Compound precipitation.- Inconsistent incubation times.- Use calibrated multichannel pipettes.- Visually inspect compound dilutions for precipitation.- Ensure consistent timing for reagent additions.
No Inhibition Observed - Compound is inactive.- Compound has degraded.- Incorrect ATP concentration.- Confirm activity with a positive control.- Use a fresh aliquot of the compound.- Optimize ATP concentration relative to its Km.[10]
Poor Signal in In-Cell Western - Low target expression/phosphorylation.- Ineffective antibodies.- Insufficient permeabilization.- Use a positive control activator or mitotic arrest agent.- Validate antibodies via standard Western Blot.- Optimize permeabilization time and detergent concentration.
Cellular IC50 >> Biochemical IC50 - Poor cell permeability.- Compound is subject to efflux pumps.- Compound is unstable in media.- Assess compound permeability (e.g., PAMPA assay).- Test in the presence of efflux pump inhibitors.- Measure compound stability in culture medium over time.

References

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  • Ghattass, K., & El-Sitt, S. (2015). In vitro NLK Kinase Assay. Journal of Visualized Experiments.

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  • El-Damasy, D. A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry.

  • Al-Ostoot, F. H., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry.

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  • Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

  • Van der Pijl, F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Retrieved January 17, 2026, from

  • Dar, A. A., et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Taibah University for Science.

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.

  • Dar, A. C., et al. (2015). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. Nature Communications.

  • Gerstheimer, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals.

  • Golkowski, M., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics.

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.

  • Anand, P., et al. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology.

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research.

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.

  • Patel, K., et al. (2025). Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives. ResearchGate.

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High-Throughput Screening of Pyrazole Derivative Libraries: Application Notes and Protocols for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Promise of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a wide array of biological targets.[3][4] This versatility has led to the development of numerous FDA-approved drugs for conditions ranging from cancer and inflammation to neurological disorders.[1][3][5] A significant number of these agents exert their effects by targeting protein kinases, making this enzyme class a primary focus for pyrazole-based drug discovery.[6]

High-Throughput Screening (HTS) provides the technological engine to unlock the potential of pyrazole libraries, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" with desired biological activity.[7] This guide provides an in-depth technical overview of the strategic planning, execution, and data analysis required for a successful HTS campaign targeting pyrazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Part I: Strategic Planning for a Pyrazole Screening Campaign

A successful HTS campaign is built on a foundation of meticulous planning. The choices made before the first plate is run will dictate the quality of the data and the ultimate success of the program.

The HTS Workflow: A Roadmap from Library to Validated Hit

The overall HTS process is a multi-stage funnel designed to progressively filter a large compound library down to a small number of high-quality, validated hits. This workflow ensures that resources are focused on the most promising chemical matter.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_validation Phase 3: Validation & Follow-up Target_Selection Target Selection & Validation Assay_Development Assay Development & Optimization Target_Selection->Assay_Development Library_Prep Pyrazole Library Preparation & QC Assay_Development->Library_Prep Primary_Screen Primary HTS (Single Concentration) Library_Prep->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assays Orthogonal & Counter-Screens Hit_Confirmation->Orthogonal_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assays->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: The High-Throughput Screening (HTS) Funnel.

Choosing the Right Assay: A Multi-faceted Decision

The selection of an assay technology is arguably the most critical decision in the planning phase. The optimal choice depends on the nature of the target, the information sought, and the available resources.

  • Biochemical Assays: These assays directly measure the interaction of a compound with a purified biological target (e.g., an enzyme or receptor).[8] They are ideal for primary screening as they are highly specific to the target and less prone to off-target cellular effects.

  • Cell-Based Assays: These assays measure a physiological or phenotypic response in living cells (e.g., cell death, pathway activation).[9] They provide crucial information on compound permeability, cytotoxicity, and on-target engagement within a biological context. They are often used to confirm hits from biochemical screens or for primary screening when a specific molecular target is unknown.[10][11]

  • Biophysical Assays: These methods directly detect the physical binding of a compound to a target protein.[12] They are exceptionally valuable for fragment-based drug discovery (FBDD), where the weak affinities of small fragments are often undetectable in traditional biochemical or cell-based assays.[13][14][15]

Part II: Biochemical Assays - Interrogating the Target Directly

Given the prevalence of protein kinases as targets for pyrazole derivatives, this section will focus on robust, homogeneous HTS technologies well-suited for measuring kinase activity.[6] Homogeneous, or "mix-and-read," assays require no separation of bound and free components, making them ideal for automation.[16]

Technology Deep Dive 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive and robust technology for measuring kinase activity.[17][18] It overcomes interference from compound autofluorescence and scattered light by using a long-lifetime lanthanide donor fluorophore and measuring the signal after a time delay.[18]

Principle of Operation: In a typical kinase assay, a biotinylated substrate peptide and ATP are incubated with the kinase. A europium (Eu)-labeled anti-phospho-specific antibody (donor) and a streptavidin-linked acceptor fluorophore are then added. If the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[18][19]

TR_FRET_Principle cluster_no_activity No Kinase Activity cluster_activity Kinase Activity Kinase_I Kinase Substrate_I Biotin-Substrate ATP_I ATP Antibody_I Eu-Ab (Donor) No_FRET No FRET Signal Antibody_I->No_FRET Donor Emission Only Acceptor_I SA-Acceptor Excitation_I Excitation (340nm) Excitation_I->Antibody_I Kinase_A Kinase Substrate_A Biotin-P-Substrate ADP_A ADP Complex [SA-Acceptor]--[Biotin-P-Substrate]--[Eu-Ab] FRET FRET Signal (665nm) Complex->FRET Energy Transfer Excitation_A Excitation (340nm) Excitation_A->Complex

Caption: Principle of a TR-FRET Kinase Activity Assay.

Protocol: TR-FRET Kinase Assay for Pyrazole Inhibitors

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Serially dilute pyrazole compounds from the library in 100% DMSO, then further dilute in Assay Buffer to the final desired concentration (typically keeping final DMSO concentration ≤1%).

    • Kinase Solution: Dilute the purified kinase enzyme to 2X the final concentration in Assay Buffer.

    • Substrate/ATP Mix: Prepare a 4X solution of the biotinylated peptide substrate and ATP in Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Detection Mix: Prepare a 2X solution of Eu-labeled phospho-antibody and streptavidin-acceptor (e.g., SA-APC) in a stop buffer (Assay Buffer containing 10-20 mM EDTA).

  • Assay Procedure (384-well format):

    • Add 5 µL of diluted pyrazole compound or control (e.g., DMSO for negative control, known inhibitor for positive control) to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X Kinase Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Mix.

    • Incubate for 60 minutes at room temperature (or as optimized for the specific kinase).

    • Stop the reaction by adding 10 µL of the 2X Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for detection reagent binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Percent inhibition is calculated relative to high (DMSO) and low (no enzyme or potent inhibitor) controls.

Technology Deep Dive 2: AlphaScreen® Technology

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an extremely sensitive bead-based technology used for screening a wide variety of biological interactions.[16][20]

Principle of Operation: The assay uses two types of beads: Donor and Acceptor beads.[20][21] Upon excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen.[16] If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, which ultimately emits light at 520-620 nm.[20][21] In a kinase assay, one might use a streptavidin-coated Donor bead to capture a biotinylated substrate and an antibody-coated Acceptor bead that recognizes the phosphorylated product.

AlphaScreen_Principle cluster_no_prox No Proximity cluster_prox Proximity (<200nm) Donor Donor Bead SingletO2 Singlet Oxygen (¹O₂) Donor->SingletO2 Generates Acceptor Acceptor Bead Excitation Excitation (680nm) Excitation->Donor Decay Decays SingletO2->Decay Donor_P Donor Bead SingletO2_P ¹O₂ Donor_P->SingletO2_P Generates Interaction Biological Interaction Acceptor_P Acceptor Bead Signal Light Emission (520-620nm) Acceptor_P->Signal Emits Excitation_P Excitation (680nm) Excitation_P->Donor_P SingletO2_P->Acceptor_P Diffuses & Activates

Caption: Principle of AlphaScreen® Technology.

A detailed protocol for an AlphaScreen® kinase assay would follow a similar multi-step "add and incubate" logic as the TR-FRET protocol, substituting the specific AlphaScreen® beads and reagents according to the manufacturer's instructions.

Technology Deep Dive 3: Fluorescence Polarization (FP)

Unlike TR-FRET and AlphaScreen, which measure enzyme activity, Fluorescence Polarization (FP) is a binding assay.[22] It directly measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[23][24] When the small tracer is bound to the large protein, it tumbles much more slowly in solution, leading to a higher polarization of emitted light.[22][23]

Causality: This assay is invaluable for hit confirmation. A compound that inhibits kinase activity could be an ATP competitor, a substrate competitor, or an allosteric inhibitor. An FP competition assay, where the pyrazole compound displaces a known fluorescent ATP-binding site tracer, can specifically confirm that the compound binds to the intended site. It is also an excellent primary assay if a suitable fluorescent ligand for the target is available.[22][25]

Protocol: FP Competition Binding Assay

  • Reagent Preparation:

    • FP Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Compound Dilution: Prepare serial dilutions of pyrazole compounds in DMSO, followed by dilution in FP Buffer.

    • Protein Solution: Dilute the purified target protein to 2X the final concentration in FP Buffer. The optimal concentration is typically around the Kd of the tracer.

    • Tracer Solution: Dilute the fluorescently labeled ligand (e.g., fluorescein-labeled ATP analog) to 2X the final concentration in FP Buffer.

  • Assay Procedure (384-well format):

    • Add 10 µL of 2X Protein Solution to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of diluted pyrazole compound or control.

    • Add 5 µL of 2X Tracer Solution to all wells to initiate the binding reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.

  • Data Analysis: The instrument calculates the millipolarization (mP) value. A decrease in mP indicates that the pyrazole compound is displacing the fluorescent tracer from the protein's binding site.

Assay Technology Principle Primary Measurement Key Advantages Considerations
TR-FRET Proximity-based energy transferEnzymatic ActivityHigh S/B ratio, robust against interference, flexible toolbox of reagents.[18][26]Requires specific antibodies, can be expensive.
AlphaScreen® Proximity-based singlet oxygen transferEnzymatic Activity/BindingExtremely high signal amplification and sensitivity, versatile.[16][20]Sensitive to light, potential for singlet oxygen quenchers to interfere.
Fluorescence Polarization (FP) Change in molecular rotationDirect Binding AffinitySimple, direct measure of binding, no separation steps, cost-effective.[22][24]Requires a suitable fluorescent tracer, sensitive to changes in viscosity.

Part III: Cell-Based Assays - Assessing Phenotypic Responses

After identifying hits in a biochemical screen, it is imperative to assess their activity in a more physiologically relevant environment. Cell-based assays are essential for confirming that a compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert the desired downstream effect without causing nonspecific cytotoxicity.[9]

Technology Deep Dive: Cell Viability and Cytotoxicity Screening

The most fundamental cell-based assay determines a compound's effect on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is an HTS industry standard.[27][28]

Principle of Operation: The assay quantifies ATP, which is a hallmark of metabolically active, viable cells.[27][29] The "add-mix-measure" protocol involves adding a single reagent that lyses the cells and provides luciferase and its substrate.[29][30] The resulting luminescent signal is directly proportional to the amount of ATP present, and thus to the number of viable cells.[27]

Protocol: High-Throughput Cytotoxicity Screening with CellTiter-Glo®

  • Cell Culture:

    • Culture cancer cell lines of interest (e.g., those known to be dependent on the kinase target) in appropriate media.

    • Harvest cells and adjust the density to seed 1,000-10,000 cells per well (in 40 µL) into white, clear-bottom 384-well plates.

    • Incubate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole hit compounds.

    • Add 10 µL of the diluted compounds to the cell plates. Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the cell plates and the CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes.[31]

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[29]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[29]

    • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the dose-response curves to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited) for each pyrazole compound.

Compound ID Target/Class Cell Line Cancer Type IC₅₀ (µM) Reference
Compound 9Apoptosis InducerKBv200Multidrug Resistant3.45[32]
Compound 3fApoptosis InducerMDA-MB-468Triple-Negative Breast Cancer6.45 (48h)[9]
Compound 10bBcl-2 InhibitorMCF-7Breast Cancer3.9 - 35.5[9]
Pyrazole-Azepinoindole 23G1 ArrestHCT116Colon CancerSelective vs. VA-13[10]

Part IV: The Hit Validation Cascade

A "hit" from a primary screen is not a guarantee of a valuable lead compound. A rigorous validation process is essential to eliminate false positives and build confidence in the remaining compounds.[33] This process acts as a self-validating system, where each step provides further evidence for a specific, on-target mechanism of action.

Hit_Validation_Cascade Primary_Hit Primary Hit (e.g., >50% inhibition) Resynthesis Resynthesis & Purity Check (QC) Primary_Hit->Resynthesis Dose_Response Dose-Response Curve (IC₅₀ Determination) Resynthesis->Dose_Response Interference_Screen Assay Interference Counter-Screen Dose_Response->Interference_Screen Orthogonal_Assay Orthogonal Assay (Different Technology, e.g., FP) Interference_Screen->Orthogonal_Assay Cellular_Activity Cell-Based Assay (Viability / Target Engagement) Orthogonal_Assay->Cellular_Activity SAR_Triage SAR by Analogue (Triage) Cellular_Activity->SAR_Triage Validated_Lead Validated Lead Series SAR_Triage->Validated_Lead

Caption: A robust workflow for validating primary HTS hits.

Key Validation Steps:

  • Hit Confirmation and Dose-Response: Cherry-picked hits are re-tested in the primary assay to confirm activity and to generate a full dose-response curve, yielding an IC₅₀ or EC₅₀ value.[7]

  • Orthogonal Assays: Confirmed hits are tested in a secondary assay that uses a different detection technology.[33] For example, a hit from a TR-FRET kinase activity assay should be confirmed in an FP binding assay. This helps eliminate compounds that interfere with the primary assay format.

  • Counter-Screens for Assay Interference: Compounds can interfere with detection technologies (e.g., light scattering, fluorescence quenching). A counter-screen, such as running the assay without the target enzyme, can identify these artifacts.[33]

  • Structure-Activity Relationship (SAR) by Analogue: If available, testing structurally similar analogues of a hit compound from the library can provide early evidence of a specific binding interaction. If small changes to the structure abolish activity, it suggests a specific interaction rather than a non-specific or aggregation-based effect.[7][33]

  • Biophysical Validation: For high-priority hits, biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (DSF) can provide definitive evidence of direct binding to the target protein, further de-risking the hit series.[12][34]

Conclusion

Screening pyrazole derivative libraries is a proven strategy for the discovery of novel therapeutic agents. Success, however, is not merely a function of library size or automation speed. It is the product of a well-designed, multi-faceted strategy that combines the right assay technologies with a rigorous, self-validating hit confirmation cascade. By carefully selecting assays that interrogate the target biochemically and phenotypically, and by systematically eliminating artifacts, researchers can efficiently triage thousands of primary hits to identify a small number of high-quality, validated lead series. This integrated approach maximizes the probability of translating a promising pyrazole scaffold into a next-generation therapeutic.

References

Sources

Application Notes and Protocols: Developing Cell-Based Assays for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The diverse therapeutic potential of these compounds stems from their ability to interact with a range of biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to determine the efficacy of a specific pyrazole derivative, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

While the precise biological target of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is not yet elucidated in publicly available literature, the structural class of 1H-pyrazole-4-carboxylic acid derivatives has recently been identified as a source of potent inhibitors for the DNA N6-methyladenine (6mA) demethylase ALKBH1, which is implicated in gastric cancer. Furthermore, pyrazole derivatives bearing a fluorophenyl moiety have been successfully developed as selective inhibitors of Aurora Kinase B (AURKB), a key regulator of mitosis that is often overexpressed in various cancers.[3]

This guide, therefore, presents a logical, hypothesis-driven workflow. We will begin with foundational assays to characterize the compound's general cytotoxic and antiproliferative effects. Subsequently, we will delve into more mechanistic assays to investigate its impact on cell cycle progression and apoptosis. Finally, we will outline advanced target engagement assays for two high-probability targets: Aurora Kinase B and ALKBH1. This structured approach allows for a comprehensive evaluation of the compound's therapeutic potential, starting from a broad phenotypic screening and narrowing down to specific molecular interactions.

Part 1: Foundational Efficacy Screening - Antiproliferative and Cytotoxic Effects

The initial step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. A robust and widely used method for this is the MTT assay, which measures the metabolic activity of cells.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides a quantitative measure of viable, metabolically active cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells. This assay is a reliable initial screen for identifying compounds with cytotoxic or cytostatic effects.

Experimental Workflow: MTT Assay

MTT_Workflow start Seed Cancer Cells in 96-well Plates incubation1 Allow Cells to Adhere Overnight start->incubation1 treatment Treat Cells with Serial Dilutions of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT Reagent to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Add Solubilization Buffer (e.g., DMSO) incubation3->solubilize readout Measure Absorbance at 570 nm solubilize->readout analysis Calculate IC50 Value readout->analysis

Caption: Workflow for determining the IC50 value using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Parameter Recommendation
Cell Lines HCT-116 (colorectal), MCF-7 (breast), HepG2 (liver), A549 (lung)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 48 - 72 hours
MTT Conc. 0.5 mg/mL (final)
Wavelength 570 nm

Part 2: Mechanistic Insights - Cell Cycle and Apoptosis Analysis

Following the confirmation of antiproliferative activity, the next logical step is to investigate the underlying mechanism. Many anticancer agents exert their effects by disrupting the cell cycle or inducing programmed cell death (apoptosis).

Rationale for Assay Selection

Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in each phase, revealing any compound-induced cell cycle arrest.

Apoptosis Assay: Annexin V and PI co-staining is a widely used flow cytometry-based method to detect apoptosis.[3][6][7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is used as a viability dye, as it can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.

Experimental Workflow: Cell Cycle and Apoptosis Analysis

Mechanistic_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay start Treat Cells with Compound (e.g., at IC50 concentration) harvest Harvest and Wash Cells start->harvest fix Fix Cells in 70% Ethanol harvest->fix stain_av_pi Stain with Annexin V-FITC and Propidium Iodide harvest->stain_av_pi stain_pi Stain with Propidium Iodide and RNase A fix->stain_pi analyze_pi Analyze by Flow Cytometry (DNA content) stain_pi->analyze_pi analyze_av_pi Analyze by Flow Cytometry (Apoptotic populations) stain_av_pi->analyze_av_pi

Caption: Parallel workflows for cell cycle and apoptosis analysis.

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Cancer cell line of interest

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24, 48, and 72 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Detailed Protocol: Apoptosis Detection using Annexin V/PI Staining

Materials:

  • Cancer cell line of interest

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Parameter Cell Cycle Analysis Apoptosis Assay
Compound Conc. IC50 and 2x IC50IC50 and 2x IC50
Time Points 24, 48, 72 hours24, 48, 72 hours
Detection Method Flow CytometryFlow Cytometry
Key Reagents Propidium Iodide, RNase AAnnexin V-FITC, Propidium Iodide
Primary Readout % of cells in G0/G1, S, G2/M% of apoptotic cells

Part 3: Target Engagement and Validation

Based on the structure of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid and published data on similar compounds, Aurora Kinase B and ALKBH1 are plausible molecular targets. The following assays are designed to test for direct engagement of the compound with these targets within the cellular environment.

Rationale for Assay Selection

NanoBRET™ Target Engagement Assay: This assay provides a quantitative measure of compound binding to a specific protein target in live cells.[8][9] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. Binding of the tracer to the NanoLuc®-fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of intracellular target affinity.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in a cellular context without the need for modifying the compound or the target protein.[10][11] The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blot.

Experimental Workflow: Target Engagement Assays

Target_Engagement_Workflow cluster_nanobret NanoBRET™ Target Engagement cluster_cetsa Cellular Thermal Shift Assay (CETSA) transfect Transfect Cells with NanoLuc®-Target Fusion Vector treat_tracer_compound Treat with NanoBRET™ Tracer and Test Compound transfect->treat_tracer_compound measure_bret Measure BRET Signal treat_tracer_compound->measure_bret analyze_nanobret Determine Intracellular IC50 measure_bret->analyze_nanobret treat_cells Treat Cells with Test Compound heat_cells Heat Cells at a Range of Temperatures treat_cells->heat_cells lyse_cells Lyse Cells and Separate Soluble/Insoluble Fractions heat_cells->lyse_cells quantify_protein Quantify Soluble Target Protein (e.g., Western Blot) lyse_cells->quantify_protein analyze_cetsa Determine Thermal Shift quantify_protein->analyze_cetsa

Caption: Workflows for NanoBRET™ and CETSA target engagement assays.

Detailed Protocol: NanoBRET™ Target Engagement for Aurora Kinase B

Materials:

  • HEK293 cells

  • AURKB-NanoLuc® Fusion Vector and appropriate NanoBRET™ Tracer (e.g., K-5)

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection: Transfect HEK293 cells with the AURKB-NanoLuc® Fusion Vector according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

  • Treatment: On the day of the assay, treat the cells with the NanoBRET™ tracer and serial dilutions of the test compound.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the filtered luminescence signals for NanoLuc® (donor) and the tracer (acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the intracellular IC50.

Detailed Protocol: ALKBH1 Cellular Thermal Shift Assay (CETSA)

Materials:

  • Gastric cancer cell line with high ALKBH1 expression (e.g., HGC27)

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermocycler

  • SDS-PAGE and Western blot reagents

  • Primary antibody against ALKBH1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat HGC27 cells with the test compound or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing or sonication.

  • Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

  • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-ALKBH1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble ALKBH1 as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Conclusion

This application note provides a comprehensive, multi-faceted approach to evaluating the efficacy of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. By progressing from broad phenotypic assays to specific, hypothesis-driven target engagement studies, researchers can build a robust data package to characterize the compound's mechanism of action and therapeutic potential. The detailed protocols herein serve as a validated starting point, which can be further optimized based on the specific cell lines and experimental systems employed. This structured workflow ensures scientific rigor and provides a clear path for advancing promising compounds through the drug discovery pipeline.

References

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  • Zhang, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of medicinal chemistry. Available at: [Link].

  • Molina, D. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS discovery : advancing life sciences R & D, 27(2), 79–88. Available at: [Link].

  • Zhang, Y., et al. (2024). Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. Journal of the American Chemical Society. Available at: [Link].

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2899–2909. Available at: [Link].

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  • Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. Journal of advanced pharmaceutical technology & research, 12(4), 333–345. Available at: [Link].

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X-ray crystallography techniques for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Single-Crystal X-ray Crystallography of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Abstract

This comprehensive guide provides detailed application notes and protocols for the single-crystal X-ray crystallography of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4] The precise three-dimensional atomic arrangement, determined through X-ray crystallography, is fundamental to understanding structure-activity relationships (SAR) and guiding rational drug design.[1] This document offers researchers, scientists, and drug development professionals a robust framework, from crystal cultivation to final structure validation, emphasizing the causality behind experimental choices and ensuring technical accuracy.

Introduction: The Structural Imperative in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For drug candidates like 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a derivative of a pharmacologically significant class of heterocycles, understanding its conformation, stereochemistry, and intermolecular interactions in the solid state is paramount.[3][5] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information, providing unambiguous insights into atomic connectivity, bond lengths, bond angles, and the packing of molecules within a crystal lattice.[6][7] This knowledge is critical for computational modeling, lead optimization, and understanding potential polymorphism, which can significantly impact a drug's stability, solubility, and bioavailability.

This guide is structured to walk the user through the entire workflow, providing not only step-by-step protocols but also the scientific rationale that underpins each stage of the process.

The Foundation: Synthesis and High-Quality Crystal Growth

The success of any crystallographic experiment is entirely dependent on the quality of the single crystals. A well-ordered, single crystal of appropriate size and morphology is the essential starting point.

Synthesis and Purification

While numerous synthetic routes to pyrazole-4-carboxylic acids exist, a common approach involves the reaction of a corresponding β-ketoester with a hydrazine derivative.[4][8] For the title compound, this could involve the cyclization of an appropriate precursor derived from 2-fluoroacetophenone.

Crucial Insight: It is imperative that the starting material for crystallization be of the highest possible purity (>99%). Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to disorder and poor diffraction quality. Standard purification techniques such as recrystallization or column chromatography should be employed until no significant impurities are detected by methods like ¹H NMR, ¹³C NMR, and LC-MS.[9]

Protocol for Single Crystal Growth

The goal of crystallization is to slowly guide molecules from a disordered state in solution to a highly ordered, three-dimensional lattice. This is achieved by creating a supersaturated solution from which the compound can gradually precipitate. For a carboxylic acid like the title compound, which possesses both hydrogen bond donor and acceptor capabilities, a variety of solvents should be screened.

Step-by-Step Protocol: Slow Evaporation

  • Solvent Screening: In separate small vials (e.g., 4 mL), dissolve approximately 5-10 mg of purified 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in a minimal amount of various solvents to achieve a clear, saturated solution. Gentle warming may be necessary.

  • Filtration: Filter the saturated solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.

  • Evaporation Control: Cover the vial with a cap, or Parafilm, and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation. A slower rate is almost always preferable.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. A typical laboratory bench is often sufficient, but dedicated incubation areas are ideal.

  • Monitoring: Observe the vials daily without disturbing them. The first signs of crystallization may appear within a day to several weeks. Look for the growth of a small number of well-defined, transparent crystals.

Table 1: Recommended Solvents for Crystallization Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood hydrogen bonding potential, often effective for carboxylic acids.
EstersEthyl AcetateModerate polarity, can promote different packing arrangements.
KetonesAcetoneAprotic polar solvent, useful alternative to alcohols.
NitrilesAcetonitrilePolar aprotic solvent.
EthersTetrahydrofuran (THF), DioxaneCan be used in solvent/anti-solvent diffusion methods.
AromaticTolueneNon-polar, may be useful as an anti-solvent.
Co-solvent SystemsEthanol/Water, Acetone/Hexane, DCM/MethanolFine-tunes solubility and saturation, often yielding high-quality crystals where single solvents fail.[10]

Troubleshooting Common Crystallization Problems:

  • Oiling Out: If the compound separates as a liquid, the solution is too supersaturated. Dilute the solution slightly or try a different solvent.

  • Microcrystalline Powder: This results from rapid nucleation. Slow down the process by reducing the evaporation rate (fewer/smaller holes) or using a slower crystallization method like vapor diffusion.

  • No Crystals: The solution may not be sufficiently saturated, or the molecule is highly soluble in the chosen solvent. Try a less-solvating solvent or a co-solvent system with an "anti-solvent."

The Experiment: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next stage is to measure how they diffract X-rays. This process is performed using a single-crystal X-ray diffractometer.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Crystal_Growth Single Crystal Growth Selection Select Suitable Crystal (Microscope) Crystal_Growth->Selection Mounting Mount on Goniometer Selection->Mounting Diffractometer Place in Diffractometer Mounting->Diffractometer Data_Strategy Define Data Collection Strategy Diffractometer->Data_Strategy Collect_Frames Collect Diffraction Frames (Rotate Crystal) Data_Strategy->Collect_Frames Integration Integrate Reflections Collect_Frames->Integration Scaling Scale & Merge Data Integration->Scaling Space_Group Determine Space Group Scaling->Space_Group

Caption: Workflow from crystal selection to processed diffraction data.

Crystal Selection and Mounting

A suitable single crystal should be selected under a polarizing microscope. Ideal crystals are transparent, have well-defined faces, and extinguish light sharply when rotated between crossed polarizers. They should be free of cracks, satellite growths, or other defects. The selected crystal is carefully mounted on a glass fiber, a nylon loop, or a specialized mount attached to a goniometer head.

Data Collection Protocol
  • Cryo-cooling: The mounted crystal is rapidly cooled to a low temperature, typically 100-120 K, in a stream of cold nitrogen gas.[1] Rationale: This minimizes atomic thermal vibrations, which sharpens the diffraction spots and allows data to be collected to a higher resolution, resulting in a more precise final structure.[11]

  • Centering: The crystal is precisely centered in the X-ray beam.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and Bravais lattice. This information is used to devise a complete data collection strategy.

  • Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images (frames) at different orientations.[12] The exposure time per frame and the total rotation range are determined by the crystal's diffraction strength and symmetry.

Table 2: Typical Data Collection and Processing Parameters

ParameterTypical Value / SettingPurpose
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules; Cu is better for determining absolute configuration but may cause higher fluorescence.[13]
Temperature100(2) KMinimize thermal motion, protect from radiation damage.
Detector Distance40-60 mmBalances resolution and spot separation.
Exposure Time5-60 seconds / frameDepends on crystal size and diffracting power.
Total Rotation180-360° (ω and φ scans)To capture a complete and redundant set of reflections.
Resolution (d_min)< 0.84 ÅHigh resolution is crucial for resolving atomic positions accurately. 0.84 Å is a benchmark for publication in IUCr journals.[11]
Data Processing SoftwareBruker APEX suite, CrysAlisPro, etc.Integrates raw frame data to generate a reflection file.
R(int) / R(merge)< 0.05 (for good data)A measure of the agreement between symmetry-equivalent reflections, indicating data quality.

The Analysis: Structure Solution and Refinement

This stage involves converting the list of reflection intensities into a chemically sensible three-dimensional model of the molecule. This is an iterative process of model building and refinement.[14]

structure_solution_refinement cluster_solution Structure Solution cluster_refinement Structure Refinement Cycle cluster_validation Validation Reflection_File Reflection File (hkl) Direct_Methods Direct Methods (e.g., SHELXT) Reflection_File->Direct_Methods Initial_Model Initial Atomic Model (Electron Density Map) Direct_Methods->Initial_Model Refine_LS Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refine_LS Difference_Map Calculate Difference Fourier Map (Fo-Fc) Refine_LS->Difference_Map Final_Model Converged Model (Low R1, Good GOF) Refine_LS->Final_Model Model_Update Update Model: - Assign atoms - Add H-atoms - Anisotropic refinement Difference_Map->Model_Update Model_Update->Refine_LS CheckCIF Validation (checkCIF) Final_Model->CheckCIF Deposition Deposition (e.g., CSD) CheckCIF->Deposition

Caption: The iterative cycle of structure solution and refinement.

Structure Solution

For small molecules like 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, Direct Methods are almost universally successful.[15] This technique uses statistical relationships between the phases of strong reflections to generate an initial electron density map.

  • Protocol: The processed reflection file is input into a program like SHELXT.[16] The program automatically finds the space group and generates an initial structural model, usually identifying most or all of the non-hydrogen atoms.

Structure Refinement

Refinement is the process of optimizing the parameters of the structural model (atomic coordinates, displacement parameters) to achieve the best possible fit between the calculated diffraction data (Fc) and the observed data (Fo).[14][17]

  • Protocol using SHELXL:

    • Initial Refinement: The initial model from SHELXT is refined isotropically using a least-squares algorithm in a program like SHELXL.

    • Atom Assignment: The positions from the initial refinement are examined and assigned to the correct atom types (C, N, O, F).

    • Anisotropic Refinement: The refinement is switched to anisotropic, where atomic vibrations are modeled as ellipsoids rather than spheres. This is standard for non-hydrogen atoms. Rationale: This provides a more accurate model of the thermal motion and can help identify potential issues with the model.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model." Difference Fourier maps (Fo-Fc) are inspected to locate hydrogens involved in strong hydrogen bonds, such as on the carboxylic acid and pyrazole N-H.

    • Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in parameters are negligible and the R-factors stabilize.

Validation and Data Deposition

The final step is to rigorously validate the quality and chemical sense of the structure.

  • Key Quality Indicators:

    • R1: The traditional R-factor, or residual factor, measures the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered good for small molecules.

    • wR2: A weighted R-factor based on intensities.

    • Goodness of Fit (GOF or S): Should be close to 1.0. Values significantly different from 1.0 may indicate a problem with the data, model, or weighting scheme.

  • Validation Tools: The Crystallographic Information File (CIF) generated by the refinement software should be checked using the IUCr's checkCIF service. This tool automatically checks for geometric irregularities, inconsistencies, and potential errors in the model.

  • Deposition: It is best practice to deposit the final structural data into a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[18][19]

Table 3: Hypothetical Crystallographic Data Summary

ParameterExample Value
Chemical FormulaC10 H7 F N2 O2
Formula Weight206.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 12.1, 9.8
β (°)105.5
Volume (ų)970
Z (Molecules/unit cell)4
Density (calculated) (g/cm³)1.412
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.115
Goodness-of-Fit (S)1.03
CCDC Deposition Number1234567

Conclusion: From Structure to Insight

The successful determination of the crystal structure of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid provides invaluable data for drug development. Analysis of the final model reveals precise bond lengths, angles, and the conformation of the molecule. Crucially, it elucidates the network of intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and pyrazole moieties, and potential π-π stacking from the phenyl and pyrazole rings. This detailed structural blueprint is the authoritative foundation for understanding its physical properties and for designing next-generation analogs with improved therapeutic profiles.

References

  • Cambridge Structural Database (CSD). Wikipedia. Available at: [Link].

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link].

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  • Cambridge Structural Database (CSD). Labcritics. Available at: [Link].

  • Small Molecule X-Ray Diffraction Facility. University of Montana. Available at: [Link].

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  • Solve a small-molecule structure. CCP4 Wiki. Available at: [Link].

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Application Notes & Protocols: Strategic Functionalization of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its privileged structure offers multiple avenues for chemical modification, enabling the systematic exploration of chemical space to optimize pharmacological properties. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and validated methods for the functionalization of this key heterocyclic system. We delve into the strategic modification of the N1 and C5 positions of the pyrazole core and the versatile carboxylic acid moiety at the C4 position. Each section elucidates the underlying chemical principles, offers expert insights into experimental design, and provides detailed, step-by-step protocols for immediate application in the laboratory.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Pyrazole derivatives are integral to a vast array of marketed drugs and clinical candidates, valued for their metabolic stability, hydrogen bonding capabilities, and ability to engage with biological targets through various non-covalent interactions. The specific scaffold, 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, combines the benefits of the pyrazole ring with the synthetic versatility of a carboxylic acid handle and the unique electronic properties of a fluorinated phenyl group. Understanding how to selectively and efficiently modify this core is paramount for lead optimization and the development of novel chemical entities.

This guide moves beyond a simple recitation of reactions, focusing on the strategic rationale for choosing a particular synthetic route. We will explore how to leverage the inherent reactivity of each position on the molecule to build molecular complexity in a controlled and predictable manner.

Core 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid N1 N1-Position (Alkylation, Arylation) Core->N1 C5 C5-Position (Halogenation, C-H Activation, Cross-Coupling) Core->C5 C4 C4-Carboxylic Acid (Amidation, Esterification, Reduction) Core->C4

Caption: Key functionalization sites of the core scaffold.

Functionalization of the N1-Position

The N1-position of the pyrazole ring is the most common site for initial diversification. The acidic N-H proton is readily removed by a base, generating a nucleophilic pyrazolate anion that can react with a wide range of electrophiles.

N-Alkylation

N-alkylation is a fundamental strategy to introduce substituents that can modulate solubility, cell permeability, and target engagement. The choice of base and solvent is critical and depends on the reactivity of the alkylating agent.

Causality Behind Experimental Choices:

  • Base Selection: Strong bases like sodium hydride (NaH) are effective for complete deprotonation, especially with less reactive alkyl halides. However, for more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (DMF, Acetonitrile) provide a balance of reactivity and functional group tolerance.[1]

  • Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can yield a mixture of regioisomers. Fortunately, with the C3 and C4 positions substituted in our core molecule, alkylation occurs selectively at the N1 position due to steric hindrance from the 3-phenyl group.

  • Alternative Methods: For acid-sensitive substrates or to introduce bulky groups like benzyl or benzhydryl, acid-catalyzed alkylation using trichloroacetimidate electrophiles offers a powerful, base-free alternative.[2][3]

Protocol 2.1.1: General N-Alkylation using Potassium Carbonate

Objective: To introduce an ethyl group at the N1-position of the pyrazole core.

Materials:

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Iodoethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid and anhydrous DMF (approx. 0.2 M concentration).

  • Add finely ground potassium carbonate to the solution.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add iodoethane dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Acidify the aqueous layer to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-ethylated product.

N-Arylation

Introducing an aryl or heteroaryl group at the N1-position is crucial for creating derivatives that can participate in π-stacking interactions with biological targets. Copper- and palladium-catalyzed cross-coupling reactions are the methods of choice.

Causality Behind Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the two primary methods.[4][5] Copper-catalyzed reactions, particularly with diamine ligands, are often more cost-effective and tolerant of a wide range of heterocycles.[5]

  • Ligand Role: In palladium catalysis, bulky, electron-rich phosphine ligands are essential. They promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.[4]

  • Base and Solvent: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) is required to facilitate the catalytic cycle. High-boiling point, anhydrous solvents like dioxane or toluene are typically used.

Functionalization of the C5-Position

With the C4-position occupied, the C5-position becomes the primary target for C-H functionalization or for modification via a pre-installed handle.

Halogenation

Introducing a halogen (typically bromine) at the C5-position creates a versatile synthetic handle for subsequent cross-coupling reactions. Direct C-H halogenation is the most atom-economical approach.

Causality Behind Experimental Choices:

  • Regioselectivity: In pyrazoles, electrophilic aromatic substitution occurs preferentially at the C4 position.[6][7] Since this position is already substituted in our core molecule, halogenation is directed to the next most reactive site, C5.[8]

  • Reagent Choice: N-Bromosuccinimide (NBS) is a mild and highly effective brominating agent for electron-rich heterocycles like pyrazoles. The reaction often proceeds without a catalyst in a suitable solvent like DMF or CCl₄.[7] For more challenging substrates, catalysts can be employed.[9]

Protocol 3.1.1: C5-Bromination using N-Bromosuccinimide (NBS)

Objective: To selectively install a bromine atom at the C5-position.

Materials:

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid in anhydrous acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude material via column chromatography to afford 5-bromo-3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

C5 Cross-Coupling Reactions

The C5-bromo derivative is a gateway to a vast library of analogues via palladium-catalyzed cross-coupling reactions.

cluster_0 C5 Cross-Coupling Workflow Start 5-Bromo-Pyrazole Derivative Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Product_Aryl C5-Aryl Product Suzuki->Product_Aryl Product_Alkyne C5-Alkynyl Product Sonogashira->Product_Alkyne Product_Amine C5-Amino Product Buchwald->Product_Amine

Caption: Versatility of the C5-bromo intermediate in cross-coupling.

Expert Insights:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds to introduce new aryl or heteroaryl rings. A wide range of palladium catalysts and ligands are available, with systems like Pd(PPh₃)₄ or PdCl₂(dppf) being common starting points.[10][11][12]

  • Sonogashira Coupling: Unrivaled for installing alkynes, which can serve as handles for further "click" chemistry or as isosteres for other functional groups.[13][14] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free methods are available to prevent alkyne homocoupling.[15]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds, allowing the introduction of primary and secondary amines. Careful selection of the ligand is critical to success.[16][17][18]

Protocol 3.2.1: C5-Suzuki-Miyaura Cross-Coupling

Objective: To couple phenylboronic acid to the C5-position of the brominated pyrazole core.

Materials:

  • 5-Bromo-3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid (protected N1, e.g., with a SEM or Boc group) (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution) (3.0 eq)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Note: The acidic N-H and carboxylic acid protons can interfere with the catalytic cycle. It is highly recommended to protect both positions (e.g., N1-SEM, C4-methyl ester) before attempting the coupling.

  • In a Schlenk flask, combine the protected 5-bromo-pyrazole, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane, followed by the degassed 2.0 M Na₂CO₃ solution.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

  • If necessary, perform subsequent deprotection steps to reveal the N-H and carboxylic acid functionalities.

Functionalization of the C4-Carboxylic Acid

The carboxylic acid is a highly versatile functional group, serving as a precursor to amides, esters, and alcohols, or it can be removed entirely.

Amide Coupling

Formation of amides is arguably the most important transformation in medicinal chemistry for this scaffold.

Causality Behind Experimental Choices:

  • Coupling Reagents: A wide array of reagents are available to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient but can be expensive. More economical choices like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are also very effective.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the ammonium salts formed during the reaction and to facilitate the coupling.

Protocol 4.1.1: Standard Amide Coupling using HATU

Objective: To couple benzylamine to the C4-carboxylic acid.

Materials:

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Benzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the pyrazole carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU and stir the mixture for 15 minutes at room temperature to pre-activate the acid.

  • Add benzylamine dropwise to the reaction mixture.

  • Stir at room temperature and monitor by TLC or LC-MS. The reaction is usually complete in 1-3 hours.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude amide product by flash chromatography or recrystallization.

Comparative Data Summary

The following table summarizes typical conditions for the key functionalization reactions described. Yields are representative and will vary based on the specific substrate.

Reaction TypePositionKey ReagentsCatalyst / BaseSolventTemp (°C)Typical Yield
N-Alkylation N1Alkyl HalideK₂CO₃DMF6070-95%
N-Arylation N1Aryl BromideCuI / Diamine, K₃PO₄Dioxane11060-85%
Bromination C5NBSNoneMeCN0 to RT80-95%
Suzuki Coupling C5Boronic AcidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O9065-90%
Amide Coupling C4Amine, HATUDIPEADMFRT85-98%

Conclusion

The 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold offers a rich platform for synthetic exploration. By strategically targeting the N1, C5, and C4 positions, researchers can rapidly generate diverse libraries of analogues for biological screening. The protocols and insights provided herein serve as a validated starting point for these efforts, enabling the efficient and logical functionalization of this important molecule. Careful consideration of the interplay between reagents, catalysts, and protecting groups, as outlined in this guide, is the key to unlocking the full synthetic potential of this valuable building block.

References

  • Bioorthogonal 4H-pyrazole “click” reagents.
  • Pyrazole Synthesis via a Cascade Sonogashira coupling/cyclization of N-propargyl Sulfonylhydrazones. PubMed.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II.
  • Nitration of 3-methyl-1,5-diphenylpyrazole and rel
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. Benchchem.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles.
  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC - NIH.
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
  • Buchwald–Hartwig amin
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry.
  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.

Sources

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazole Carboxylic Acids

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Compounds bearing this five-membered heterocyclic scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] Specifically, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorophenyl group can significantly modulate the physicochemical and pharmacological properties of the final active ingredient, often enhancing metabolic stability and binding affinity to biological targets.

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, with a forward-looking perspective on potential scale-up challenges. The presented protocol is designed to be robust and reproducible, emphasizing not just the procedural steps but the underlying chemical principles that govern the transformation.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The chosen synthetic route is a reliable and well-precedented three-step sequence commencing with readily available starting materials. This strategy involves the initial formation of a β-ketoester intermediate, followed by the construction of the pyrazole ring through cyclocondensation, and culminating in the hydrolysis of the ester to the desired carboxylic acid.

Synthetic_Workflow A 2-Fluoroacetophenone + Diethyl Oxalate B Ethyl 2-(2-fluorobenzoyl)pyruvate (β-Ketoester Intermediate) A->B  Claisen Condensation   C Ethyl 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylate B->C  Cyclocondensation  (Hydrazine Hydrate)   D 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid (Final Product) C->D  Ester Hydrolysis  

Caption: Overall workflow for the synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylate

This initial phase focuses on the construction of the core pyrazole ring with the necessary substituents in place.

Step 1: Claisen Condensation to form Ethyl 2-(2-fluorobenzoyl)pyruvate

The synthesis begins with a base-mediated Claisen condensation between 2-fluoroacetophenone and diethyl oxalate. This reaction forms the key 1,3-dicarbonyl intermediate necessary for the subsequent cyclization.

Protocol:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. A solution of 2-fluoroacetophenone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ethanol is added dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid to a pH of 3-4. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude ethyl 2-(2-fluorobenzoyl)pyruvate.

Step 2: Cyclocondensation with Hydrazine Hydrate

The formed β-ketoester is then reacted with hydrazine hydrate to construct the pyrazole ring. This is a classic and efficient method for pyrazole synthesis.[5][6][7]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-(2-fluorobenzoyl)pyruvate from the previous step in glacial acetic acid.

  • Reagent Addition: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition, heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess acetic acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate.

Part 2: Hydrolysis to 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

The final step is the saponification of the ethyl ester to the target carboxylic acid.

Protocol:

  • Reaction Setup: To a round-bottom flask containing the ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester.

  • Work-up and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with concentrated hydrochloric acid.

  • Final Product: The precipitated white solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried in a vacuum oven at 50-60 °C to yield the final product, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Mechanism and Scientific Rationale

The synthetic sequence relies on two fundamental organic reactions: the Claisen condensation and a cyclocondensation/dehydration cascade.

Reaction_Mechanism cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation A 2-Fluoroacetophenone Enolate B Diethyl Oxalate A->B Nucleophilic Attack C Tetrahedral Intermediate B->C D Ethyl 2-(2-fluorobenzoyl)pyruvate C->D Elimination of Ethoxide E β-Ketoester F Hydrazine E->F Condensation G Hydrazone Intermediate F->G H Cyclized Intermediate G->H Intramolecular Nucleophilic Attack I Ethyl Pyrazole-4-carboxylate H->I Dehydration

Caption: Simplified mechanism for the Claisen condensation and subsequent pyrazole formation.

In the Claisen condensation, sodium ethoxide deprotonates the α-carbon of 2-fluoroacetophenone to generate an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the 1,3-dicarbonyl compound.

The pyrazole formation proceeds through the initial condensation of hydrazine with one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the remaining carbonyl group, leading to a cyclized intermediate. The final step is the dehydration of this intermediate to afford the aromatic pyrazole ring.

Scale-Up Considerations

Transitioning this synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces several challenges that must be addressed proactively.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg) Considerations
Heat Management Easily controlled with ice baths and heating mantles.The exothermic nature of the Claisen condensation and the initial reaction with hydrazine requires efficient reactor cooling systems to prevent runaway reactions.
Reagent Addition Dropwise addition via a dropping funnel is sufficient.Controlled addition rates using metering pumps are crucial for maintaining temperature and reaction control.
Mixing Magnetic or overhead stirring is effective.Baffled reactors with appropriately designed impellers are necessary to ensure homogenous mixing, especially during precipitation and work-up steps.
Work-up & Isolation Filtration via Büchner funnel is standard.Larger scale filtration equipment (e.g., Nutsche filter-dryer) will be required. The volume of aqueous waste will also be a significant consideration.
Safety Performed in a fume hood with standard PPE.Requires a contained environment with robust engineering controls due to the toxicity and potential flammability of solvents and the hazards of hydrazine hydrate.

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques.

TechniqueExpected Results for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The pyrazole C-H proton will be a singlet, typically downfield. The carboxylic acid proton will be a broad singlet, often above δ 12 ppm.
¹³C NMR Signals corresponding to the aromatic carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon (typically >160 ppm) will be observed.
FT-IR A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be observed around 1700 cm⁻¹. C-F stretching vibrations will also be present.[8]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₇FN₂O₂) should be observed.
Melting Point A sharp melting point is indicative of high purity.

Safety Precautions

Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[6] A safety shower and eyewash station should be readily accessible. In case of a spill, the area should be evacuated, and appropriate spill cleanup procedures must be followed. Waste containing hydrazine must be disposed of according to institutional and local regulations.

References

  • Journal of Medicinal Chemistry.
  • Journal of Organic Chemistry.
  • Organic Letters. One-Pot Synthesis of Pyrazoles from Ketones, Acid Chlorides, and Hydrazine.
  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Molecules. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Molecules. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Google Patents. Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • Google Patents. Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
  • Molecules. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • ResearchGate. Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b). [Link]

Sources

Application Note: Orthogonal Purity Assessment of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and complementary analytical methodologies for the comprehensive purity determination of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. We detail a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of organic impurities, and a multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy protocol for structural confirmation and absolute purity assessment (qNMR). The integration of these orthogonal techniques provides a self-validating system for ensuring the quality and integrity of this critical compound, in alignment with stringent regulatory expectations.

Introduction: The Imperative for Orthogonal Purity Analysis

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of structurally similar impurities, residual solvents, or inorganic contaminants can have unforeseen consequences in downstream applications. Consequently, a multi-faceted analytical approach is essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for identifying and quantifying process-related impurities and degradation products.[1][2] However, HPLC with UV detection may fail to detect impurities that lack a chromophore, and the accuracy of percent area normalization is predicated on all impurities having a similar response factor to the main compound.[3]

To address these limitations, Quantitative NMR (qNMR) serves as a powerful, orthogonal technique.[4] qNMR provides a direct measurement of the analyte's purity against a certified internal standard, independent of the analyte's chromatographic properties or UV absorptivity.[3][5] For fluorinated compounds such as the topic of this note, ¹⁹F NMR offers an additional, highly sensitive and selective probe for both structural verification and quantification, with virtually no background interference.[6]

This guide provides detailed, field-proven protocols for both HPLC and multi-nuclear NMR analysis, designed to be implemented in a research, development, or quality control setting.

Analytical Strategy: A Two-Pillar Approach

Our analytical strategy is built on two pillars: chromatographic separation for impurity profiling and spectroscopic analysis for absolute quantification and structural identity. This dual-pronged approach ensures that a wide range of potential impurities are detected and accurately quantified.

G cluster_0 Purity Assessment Workflow Sample Sample HPLC_Analysis HPLC Analysis (Impurity Profiling) Sample->HPLC_Analysis Inject NMR_Analysis NMR Analysis (Structural ID & qNMR) Sample->NMR_Analysis Dissolve Purity_Report Comprehensive Purity Report HPLC_Analysis->Purity_Report Chromatographic Purity (%) NMR_Analysis->Purity_Report Absolute Purity (%) Structural Confirmation

Caption: Workflow for the orthogonal purity assessment of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

The selected RP-HPLC method is designed to provide optimal separation of the polar, acidic analyte from potential non-polar and closely related impurities. A C18 stationary phase is chosen for its versatility and proven performance with aromatic compounds.[7] The mobile phase consists of an acidified aqueous component and an organic modifier. The acid (trifluoroacetic acid) serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is employed to ensure the timely elution of any late-eluting, more hydrophobic impurities.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Software: OpenLab CDS or equivalent.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA), HPLC grade.

Detailed HPLC Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

Step 2: Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Stock Solution: Accurately weigh approximately 10 mg of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.

  • Working Solution: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the diluent.

Step 3: Chromatographic Conditions

  • Set up the HPLC system with the parameters outlined in the table below.

ParameterSetting
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Column Temp. 30 °C
Detection PDA at 254 nm
Gradient Time (min)
0.0
15.0
17.0
17.1
20.0

Step 4: Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area percent method.

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Rationale for NMR Analysis

NMR spectroscopy provides an unparalleled level of structural detail and offers a primary method for quantification.[11]

  • ¹H NMR: Confirms the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. It also allows for the detection of proton-containing impurities, including residual solvents.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming its identity.

  • ¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique.[12] It provides a clean spectrum with a wide chemical shift range, making it excellent for identifying any fluorinated impurities and for quantitative purposes.[6][13]

  • Quantitative ¹H NMR (qNMR): By co-dissolving the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.[5][14]

Instrumentation and Consumables
  • NMR Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent, equipped with a broadband probe.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS).

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

Detailed NMR Protocol

G cluster_1 qNMR Sample Preparation & Analysis Weigh_Analyte Accurately weigh ~15 mg of Analyte Dissolve Dissolve both in ~0.7 mL DMSO-d6 Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh ~5 mg of Maleic Acid Weigh_Standard->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire_Spectra Acquire 1H, 13C, 19F NMR (Quantitative 1H parameters) Transfer->Acquire_Spectra Process_Data Process and Integrate Spectra Acquire_Spectra->Process_Data Calculate_Purity Calculate Absolute Purity Process_Data->Calculate_Purity

Caption: Step-by-step workflow for qNMR analysis.

Step 1: qNMR Sample Preparation

  • Accurately weigh approximately 15 mg of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid into a clean, dry vial. Record the weight precisely.

  • To the same vial, add approximately 5 mg of the maleic acid internal standard, and record its weight precisely. The choice of maleic acid is based on its chemical stability, simple ¹H NMR spectrum (a singlet), and its solubility in DMSO-d₆.[15]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial and gently vortex until both the sample and the standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • For the quantitative ¹H NMR experiment, ensure the acquisition parameters are optimized for accuracy.

ParameterSetting for Quantitative ¹H NMRRationale
Pulse Program zg30Standard 30° pulse for quantitative analysis.
Relaxation Delay (d1) 30 sEnsures full relaxation of all protons, critical for accurate integration.
Number of Scans (ns) 16Sufficient for good signal-to-noise ratio.
Dummy Scans (ds) 4To reach a steady state before acquisition.

Step 3: Data Processing and Purity Calculation

  • Process the ¹H NMR spectrum with an appropriate line broadening (e.g., 0.3 Hz).

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyrazole CH) and the singlet from the maleic acid internal standard.

  • Calculate the purity using the following formula:[16]

    Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

    Where:

    • Iₓ: Integral of the analyte signal

    • Iₛₜd: Integral of the standard signal

    • Nₓ: Number of protons for the analyte signal

    • Nₛₜd: Number of protons for the standard signal (2 for maleic acid)

    • Mₓ: Molar mass of the analyte

    • Mₛₜd: Molar mass of the standard

    • Wₓ: Weight of the analyte

    • Wₛₜd: Weight of the standard

    • Pₛₜd: Purity of the standard (%)

Conclusion

The combination of a validated RP-HPLC method and a quantitative, multi-nuclear NMR approach provides a comprehensive and reliable assessment of the purity of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. The HPLC method is adept at separating and quantifying process-related impurities, while the NMR analysis offers an orthogonal confirmation of structure and a highly accurate measure of absolute purity. This dual-methodology approach ensures the high quality required for drug development and manufacturing professionals.

References

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • PubMed. (n.d.). [Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • PubMed Central. (2022, March 30). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

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  • PubMed. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield and purity of this important synthetic intermediate. Drawing from established protocols and extensive field experience, this document provides in-depth troubleshooting in a practical question-and-answer format.

Introduction

The synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a multi-step process that, while based on classical organic reactions, presents several challenges that can impact yield and purity. The most common synthetic route involves a Claisen condensation to form a β-ketoester intermediate, followed by a Knorr pyrazole synthesis via cyclocondensation with hydrazine, and concluding with the hydrolysis of the resulting ester. This guide will address critical issues at each stage of this process, with a particular focus on regioselectivity, reaction kinetics, and product purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: The Claisen Condensation - Formation of the β-Ketoester Intermediate

Question 1: My Claisen condensation to form ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Claisen condensation are often attributable to several factors, primarily related to the base, solvent, and reaction conditions.

  • Base Selection and Stoichiometry: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is a standard choice. It is crucial to use a full equivalent of a strong base to ensure complete deprotonation of the starting ester (ethyl acetoacetate). Using a weaker base or insufficient amounts will result in an unfavorable equilibrium and a mixture of starting materials and products.

  • Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture. Water will react with the strong base and hydrolyze the ester starting materials and product, significantly reducing the yield. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reaction Temperature: The initial deprotonation is typically performed at a low temperature (0-5 °C) to control the exothermic reaction. Subsequently, the reaction with the 2-fluorobenzoyl chloride should be allowed to proceed at room temperature or with gentle heating to ensure completion.

  • Purity of Reagents: The purity of your starting materials, particularly the ethyl acetoacetate and 2-fluorobenzoyl chloride, is paramount. Impurities can lead to side reactions and lower yields.

Troubleshooting Summary Table:

Potential Issue Recommended Action Rationale
Incomplete reactionUse at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH, LDA) or a stoichiometric amount of NaOEt.Ensures complete formation of the enolate for efficient acylation.
Presence of waterUse oven-dried glassware and anhydrous solvents.Prevents quenching of the base and hydrolysis of esters.
Suboptimal temperatureMaintain low temperature during base addition and enolate formation, then allow to warm for acylation.Controls the initial exothermic reaction and promotes the subsequent C-acylation.
Impure reagentsPurify starting materials by distillation if necessary.Minimizes side reactions and improves the efficiency of the desired transformation.
Section 2: The Knorr Pyrazole Synthesis - Cyclocondensation and Regioselectivity

Question 2: I am observing the formation of two isomers during the cyclocondensation reaction with hydrazine. How can I improve the regioselectivity to favor the desired 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylate?

Answer:

The formation of regioisomers is a well-documented challenge in the Knorr pyrazole synthesis when using unsymmetrical β-dicarbonyl compounds.[1] The reaction of ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate with hydrazine can yield both the desired 3-(2-fluorophenyl) and the undesired 5-(2-fluorophenyl) isomers. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.

The carbonyl carbon of the 2-fluorobenzoyl group is generally more electrophilic than the acetyl carbonyl due to the electron-withdrawing effect of the fluorophenyl ring. However, steric hindrance from the bulky aryl group can direct the initial nucleophilic attack of hydrazine to the less hindered acetyl carbonyl.

Strategies to enhance regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[2] These solvents can selectively activate the more electrophilic carbonyl group, favoring the desired reaction pathway.[2]

  • Acid Catalysis: The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid. The acid protonates a carbonyl oxygen, increasing its electrophilicity. Careful control of the amount of acid can influence which carbonyl is preferentially activated.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Experimental Workflow for Improved Regioselectivity:

G cluster_0 Cyclocondensation Step A Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate + Hydrazine Hydrate B Dissolve in 2,2,2-Trifluoroethanol (TFE) A->B C Add catalytic amount of Acetic Acid B->C D Reflux for 4-6 hours C->D E Monitor reaction by TLC/LC-MS D->E F Work-up and Isolation E->F G Ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate F->G

Caption: Workflow for regioselective Knorr pyrazole synthesis.

Question 3: The cyclocondensation reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?

Answer:

A sluggish Knorr pyrazole synthesis can often be attributed to insufficient activation of the carbonyl groups or a reversible initial addition step.

  • Increase Reaction Temperature: Gently heating the reaction mixture, typically to the reflux temperature of the solvent (e.g., ethanol or acetic acid), will increase the reaction rate.[3]

  • Use of a More Effective Catalyst: While acetic acid is common, stronger acids can be used, but with caution to avoid side reactions. Lewis acids could also be explored, but their use would require careful optimization.

  • Removal of Water: The cyclization step involves the elimination of two molecules of water. If water is not effectively removed, the equilibrium may not favor product formation. Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be an effective strategy to drive the reaction to completion by removing water as it is formed.

Section 3: Saponification and Product Isolation

Question 4: I am experiencing difficulty with the hydrolysis of the ethyl ester to the final carboxylic acid. Are there common pitfalls to avoid?

Answer:

The final step of saponification (ester hydrolysis) is generally straightforward but can present challenges related to reaction completion and product isolation.

  • Choice of Base and Solvent: A common method is to use an excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility of the ester.[4]

  • Reaction Monitoring: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting ester. Incomplete hydrolysis will complicate the purification.

  • Acidification and Precipitation: After complete hydrolysis, the reaction mixture should be cooled in an ice bath before careful acidification with a mineral acid like hydrochloric acid (HCl) to a pH of around 2-3. The product, being a carboxylic acid, will precipitate out of the aqueous solution. Adding the acid too quickly can lead to localized heating and potential degradation of the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. This will help to remove any unreacted starting material and inorganic salts.

General Protocol for Saponification:

  • Dissolve the ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add an excess (2-3 equivalents) of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add concentrated HCl with stirring until the pH is acidic (pH 2-3).

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • Dry the product under vacuum.

  • Recrystallize from a suitable solvent if necessary.

Reaction Mechanism Overview:

G cluster_0 Overall Synthetic Pathway Start Ethyl Acetoacetate + 2-Fluorobenzoyl Chloride Step1 Claisen Condensation (Base, Anhydrous Solvent) Start->Step1 Intermediate1 Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate Step1->Intermediate1 Step2 Knorr Pyrazole Synthesis (Hydrazine, Acid Catalyst) Intermediate1->Step2 Intermediate2 Ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate Step2->Intermediate2 Step3 Saponification (NaOH, H2O/EtOH) Intermediate2->Step3 FinalProduct 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid Step3->FinalProduct

Caption: Key stages in the synthesis of the target molecule.

References

  • CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

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Knorr Pyrazole Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction for the synthesis of pyrazole-containing molecules. As a cornerstone of heterocyclic chemistry, the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is valued for its versatility. However, like any chemical transformation, it can present challenges, from perplexing side reactions to issues with product isolation.[1]

This document provides in-depth troubleshooting advice in a direct question-and-answer format. It is structured to not only offer solutions but to also provide the underlying scientific reasoning, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: My reaction is not proceeding to completion, or I'm observing very low yields. What are the likely causes and how can I improve the outcome?

A1: Low conversion is a common issue that can often be traced back to several key reaction parameters.

  • Suboptimal pH: The Knorr synthesis is typically acid-catalyzed.[2][3] The initial formation of the hydrazone intermediate and the subsequent cyclization are both facilitated by an acidic environment.[4] However, the pH must be carefully controlled.

    • Troubleshooting: For reactions involving β-ketoesters, the addition of a few drops of glacial acetic acid is often sufficient to catalyze the reaction.[1] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become too acidic, which may inhibit the reaction or promote side reactions. In such cases, adding a mild base like sodium acetate can be beneficial.[5] Conversely, at neutral or slightly basic pH (pH 7-8.5), the initial hydrazone may form but the crucial cyclization step can be inhibited, leading to an accumulation of the intermediate.[4]

  • Inappropriate Temperature: The reaction is often exothermic, particularly during the initial mixing of reagents.[6] While some substrate combinations react readily at room temperature, less reactive starting materials may require heating to proceed at a reasonable rate.[7]

    • Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.[1][6] For sluggish reactions, heating to around 100°C is a common starting point.[1] Be mindful that excessive heat can lead to the degradation of starting materials or products. For exothermic reactions, consider controlling the initial temperature by cooling the reaction vessel in an ice bath during the addition of reagents.[8]

  • Poor Solvent Choice: The solvent plays a critical role in the reaction's success. Protic solvents like ethanol and propanol are commonly used and generally effective.[1][9]

    • Troubleshooting: If you are experiencing poor solubility of your starting materials, consider exploring other solvent systems. Aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to be effective in certain cases.[9] In some instances, running the reaction neat (without solvent) under reflux conditions can also be a successful strategy.[9]

Issue 2: Formation of Regioisomers

Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole regioisomers. How can I control the selectivity?

A2: The formation of regioisomers is a well-documented challenge in the Knorr synthesis when using unsymmetrical dicarbonyls.[7][10] The regiochemical outcome is a delicate balance of electronic and steric factors, as well as reaction conditions.

  • Understanding the Cause: The two carbonyl groups of the dicarbonyl compound exhibit different reactivities. The initial attack of the substituted hydrazine can occur at either carbonyl, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole isomers.

  • Troubleshooting Strategies:

    • Leverage Steric and Electronic Effects: The inherent properties of your substrates can be used to your advantage. A sterically bulky substituent on the dicarbonyl will likely direct the initial attack of the hydrazine to the less hindered carbonyl group. Similarly, an electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

    • pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Under acidic conditions, the mechanism can be altered, potentially favoring one regioisomer over the other.[5] It is often necessary to perform a small screening of acidic and neutral conditions to determine the optimal pH for your specific substrates.

    • Temperature Optimization: Reaction temperature can also be a handle for controlling the isomeric ratio. It is advisable to run the reaction at different temperatures and analyze the product mixture to identify if a particular temperature favors the formation of the desired isomer.

Experimental Protocol: Screening for Optimal Regioselectivity

  • Set up a series of small-scale reactions in parallel.

  • Vary one parameter at a time (e.g., pH, temperature, or solvent).

  • For pH screening, use catalytic amounts of different acids (e.g., acetic acid, p-toluenesulfonic acid) or run the reaction under neutral conditions.

  • For temperature screening, run the reactions at, for example, room temperature, 50°C, and 80°C.

  • Monitor the reactions by TLC or HPLC to determine the ratio of the two regioisomers.

  • Once the optimal conditions are identified, scale up the reaction.

Identifying Regioisomers by NMR

Distinguishing between regioisomers can often be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY and HMBC. For example, a NOESY experiment can show through-space correlations between protons on the hydrazine substituent and protons on the dicarbonyl backbone, allowing for unambiguous structural assignment.[11] 13C NMR can also be a powerful tool, as the chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern.

Issue 3: Presence of Impurities and Discoloration

Q3: My reaction mixture has turned a deep yellow or red color, and I'm struggling to purify my product. What are these impurities and how can I remove them?

A3: Discoloration is a frequent observation and is often due to the degradation of the hydrazine starting material, especially phenylhydrazine, which can oxidize in the presence of air and light.[12][13] Other common impurities include unreacted starting materials and intermediate species.

  • Hydrazine Degradation: Phenylhydrazine is notoriously unstable and can decompose to form colored byproducts.

    • Troubleshooting:

      • Use fresh, high-quality hydrazine. If the reagent is old or discolored, consider purifying it by distillation before use.

      • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

  • Incomplete Cyclization: The hydrazone intermediate may persist in the reaction mixture if the cyclization step is slow or incomplete.

    • Troubleshooting: As mentioned earlier, ensure the pH is sufficiently acidic to promote cyclization. Monitoring the reaction by TLC can help you determine if the starting material is consumed and if any persistent intermediates are present.

  • Purification Strategies:

    • Work-up: A typical work-up procedure involves cooling the reaction mixture and then inducing precipitation of the crude product by adding water or a non-polar solvent like diethyl ether.[6][7] The crude product is then collected by filtration.[6][7]

    • Recrystallization: This is a highly effective method for purifying solid pyrazole products.[10] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[6][14]

    • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method of purification.[15] A gradient of ethyl acetate in hexanes is a common eluent system.[1]

    • Acid-Base Extraction: Since pyrazoles have a basic nitrogen atom, an acid-base extraction can sometimes be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the pyrazole into the aqueous phase. The aqueous layer is then basified, and the purified pyrazole is extracted back into an organic solvent.

TLC Monitoring of the Knorr Pyrazole Synthesis

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point.[1]

  • Visualization:

    • UV Light (254 nm): Most pyrazoles and aromatic starting materials are UV active.

    • Iodine Vapor: A general stain for many organic compounds.[16]

    • Potassium Permanganate Stain: A useful stain for visualizing compounds that can be oxidized.[16]

    • 2,4-Dinitrophenylhydrazine Stain: This stain can be used to specifically visualize any unreacted dicarbonyl starting material.[16]

Reaction Mechanism and Side Reactions

To effectively troubleshoot the Knorr pyrazole synthesis, a solid understanding of the reaction mechanism and potential side reactions is essential.

Knorr_Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Degradation Hydrazine Degradation Products (Colored Impurities) Reactants->Degradation Oxidation/Side Reactions Hemiaminal Cyclic Hemiaminal Hydrazone->Hemiaminal Intramolecular Cyclization Regioisomer Regioisomeric Pyrazole Hydrazone->Regioisomer Attack at other C=O (for unsymmetrical dicarbonyls) Pyrazole Pyrazole Product Hemiaminal->Pyrazole Dehydration (-H2O) Pyrazoline Pyrazoline Byproduct (Incomplete Dehydration) Hemiaminal->Pyrazoline Incomplete Reaction

Caption: Knorr pyrazole synthesis pathway and common side reactions.

Troubleshooting Summary Table

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Suboptimal pH (too high or too low)- Insufficient temperature- Poor solvent choice- Adjust pH with catalytic acid (e.g., acetic acid) or mild base (e.g., sodium acetate).- Monitor by TLC/HPLC and optimize temperature.- Screen alternative solvents (e.g., ethanol, propanol, DMF).
Formation of Regioisomers - Use of unsymmetrical 1,3-dicarbonyl- Non-optimized reaction conditions- Leverage steric/electronic effects of substituents.- Screen different pH values and temperatures.- Consider alternative synthetic routes for higher selectivity.
Reaction Discoloration - Degradation of hydrazine starting material (especially phenylhydrazine)- Use fresh, purified hydrazine.- Run the reaction under an inert atmosphere (N2 or Ar).
Difficult Purification - Presence of multiple byproducts (regioisomers, intermediates)- Oily product- Employ recrystallization for solid products.- Use column chromatography for complex mixtures or oils.- Consider an acid-base workup to isolate the basic pyrazole.
Incomplete Reaction - Insufficient reaction time or temperature- Trapped hydrazone intermediate due to non-acidic conditions- Increase reaction time and/or temperature, monitoring by TLC/HPLC.- Ensure the presence of an acid catalyst to promote cyclization.

Conclusion

The Knorr pyrazole synthesis is a robust and widely applicable method for the preparation of a diverse range of pyrazole derivatives. By understanding the key reaction parameters and potential pitfalls, researchers can effectively troubleshoot common issues and optimize their synthetic procedures. This guide provides a framework for diagnosing and solving problems encountered during the Knorr synthesis, enabling the efficient and successful production of these important heterocyclic compounds.

References

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1). [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Butini, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

  • Elguero, J., et al. (1981). IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Chemischer Informationsdienst, 12(42). [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Mani, N. S., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

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  • NurdRage. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical and mass spectral data of pyrazolines synthesized by... ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilized phenyl-hydrazine.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • INCHEM. (n.d.). Phenylhydrazine (CICADS). Retrieved from [Link]

  • Kent, S. B. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrum of 2-pyrazoline ligan. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neurodegenerative Applications. Pharmaceuticals, 15(3), 350. [Link]

  • Reddit. (2016). TLC Visualization/Stain Question. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). A Unique Blend of Water, DES and Ultrasound for One-Pot Knorr Pyrazole Synthesis and Knoevenagel-Michael Addition Reaction. ResearchGate. Retrieved from [Link]

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Optimization of catalyst and solvent conditions for pyrazole ring formation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable advice for overcoming common challenges in catalyst and solvent selection for pyrazole ring formation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when planning a pyrazole synthesis.

Q1: What is the most common and versatile method for pyrazole synthesis?

A1: The Knorr pyrazole synthesis and its variations remain the most widely used methods due to their simplicity and the broad availability of starting materials.[1][2] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The mechanism proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2]

Q2: How critical is the choice of catalyst, and what are the main options?

A2: The catalyst is crucial for facilitating the cyclocondensation. For classical Knorr-type syntheses, a simple protic acid like acetic acid is often sufficient to catalyze the imine formation and subsequent dehydration steps.[2][3][5] However, for more complex substrates or to improve yields and reaction times, other catalysts are employed. These include:

  • Lewis Acids: Can enhance the electrophilicity of the carbonyl carbons.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-70 offer advantages such as easy removal from the reaction mixture by filtration and potential for recycling.[6][7]

  • Metal Catalysts: Copper, rhodium, and palladium catalysts are used in alternative strategies, such as the cycloaddition of hydrazones with alkynes or domino reactions, which can offer different regioselectivity and functional group tolerance.[8][9]

Q3: My starting materials are poorly soluble. What is a good starting point for solvent selection?

A3: Poor solubility is a common hurdle. While ethanol is a traditional solvent, its polarity may be insufficient for complex substrates.[10][11] A good strategy is to screen a range of solvents with varying properties. Aprotic dipolar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are excellent choices for dissolving a wide range of organic compounds and can lead to higher yields and faster reactions.[1][7] For green chemistry initiatives, deep eutectic solvents (DESs) are emerging as effective and environmentally friendly media that can dissolve a wide array of compounds and even act as catalysts.[12]

Q4: What are the primary challenges I should anticipate in pyrazole synthesis?

A4: The two most significant challenges are typically low yield and lack of regioselectivity.[1]

  • Low Yield: Can be caused by incomplete reactions, degradation of starting materials (especially hydrazines), or the formation of stable intermediates that fail to cyclize.[6][13][14]

  • Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, two different regioisomers can be formed.[15] Controlling which nitrogen of the hydrazine attacks which carbonyl is a classic challenge in pyrazole synthesis.[13]

Part 2: Troubleshooting Guide: Specific Experimental Issues

This section provides a problem-and-solution format for specific issues you may encounter in the lab.

Issue 1: Low or No Product Yield

Q: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting materials. What's going wrong?

A: This indicates that the reaction activation energy is not being overcome. Here is a systematic approach to troubleshoot this issue.

Potential Causes & Solutions:

  • Insufficient Catalysis: The acid catalyst may be too weak or absent.

    • Solution: For Knorr syntheses, ensure a catalytic amount of a protic acid (e.g., 3-5 drops of glacial acetic acid per mmol of substrate) is present.[16] If the reaction is still sluggish, consider a stronger acid like p-toluenesulfonic acid (p-TSA) or a mineral acid, but be cautious as this can promote side reactions.[17]

  • Suboptimal Temperature: Many condensation reactions require heat to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, potentially to reflux.[14] Monitor the reaction closely, as higher temperatures can also lead to degradation. Microwave-assisted synthesis can be a powerful tool to rapidly screen conditions and improve yields.[14]

  • Reagent Purity: Hydrazine derivatives can degrade upon storage.

    • Solution: Use fresh or recently purified hydrazine. Ensure your 1,3-dicarbonyl compound is pure and free of contaminants that might inhibit the catalyst.[6]

  • Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion, especially if the hydrazine is volatile or prone to degradation.[6]

Issue 2: Formation of a Mixture of Regioisomers

Q: My reaction with an unsymmetrical diketone is producing a mixture of two pyrazole isomers that are very difficult to separate. How can I improve the regioselectivity?

A: This is a classic and critical challenge. Regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two hydrazine nitrogens. The solvent plays a surprisingly dominant role in controlling this outcome.

Causality: The reaction of a substituted hydrazine (e.g., methylhydrazine) with an unsymmetrical 1,3-diketone can proceed via two pathways, depending on which nitrogen atom attacks which carbonyl first. Traditional solvents like ethanol often provide poor selectivity.[10][11][18]

Solutions:

  • Strategic Solvent Selection (The Fluorinated Alcohol Effect): This is the most powerful and direct method for controlling regioselectivity.

    • Protocol: Switch from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[10][18][19]

    • Why it Works: Fluorinated alcohols are strong hydrogen bond donors. They can selectively solvate and stabilize the transition state leading to one regioisomer over the other, dramatically increasing the selectivity.[10][18][19] In many cases, using HFIP can lead to the formation of almost a single isomer.[18][19]

  • Modify the Substrate: If solvent optimization is insufficient, modifying one of the carbonyl groups can force the reaction down a single pathway.

    • Protocol: Convert your 1,3-diketone into a β-enaminone. The reaction of β-enaminones with hydrazines is often highly regioselective.[13]

Issue 3: Unexpected Side Products are Observed

Q: My main product is formed, but I'm also seeing significant amounts of other spots by TLC, such as a more polar intermediate. What are these and how can I prevent them?

A: This often points to the formation of stable intermediates that fail to convert to the final aromatic product.

Potential Side Products & Solutions:

  • Pyrazoline or Hydroxypyrazolidine Intermediates: The most common side products are the non-aromatic cyclic intermediates formed after cyclization but before the final dehydration (elimination of water). These are more polar than the final pyrazole.[13][15]

    • Why it Happens: The final dehydration step can be slow or reversible, especially under neutral or mild conditions.[15]

    • Solution 1 (Increase Acidity/Temperature): The dehydration step is acid-catalyzed.[5] Increasing the amount of acid catalyst or raising the temperature can drive the reaction towards the aromatic product.

    • Solution 2 (Oxidation): If a stable pyrazoline has been isolated, it may be necessary to perform a separate oxidation step to achieve aromatization.[13]

Part 3: Data, Protocols, and Visualizations

Data Presentation

Table 1: Influence of Solvent Choice on Pyrazole Synthesis

SolventTypePolarity IndexBoiling Point (°C)Key Application Insights
EthanolProtic5.278Traditional solvent; often leads to regioisomeric mixtures.[10][11]
Acetic AcidProtic6.2118Often used as both solvent and catalyst.[6]
DMFAprotic, Polar6.4153Good for poorly soluble substrates; can increase reaction rates.[1]
TFEProtic, Fluorinated8.874Significantly improves regioselectivity over ethanol.[10][18][19]
HFIPProtic, Fluorinated9.358Dramatically improves regioselectivity; often the best choice for control.[10][18][19]
WaterProtic10.2100A green solvent option, often used with heterogeneous catalysts like Amberlyst-70.[7][20]
Visual Workflow

A logical workflow is essential for efficiently troubleshooting common synthesis problems.

Troubleshooting_Workflow start Problem: Low Yield or Mixture of Products check_sm Check Purity of Starting Materials (Hydrazine, Diketone) start->check_sm check_conditions Analyze Reaction Conditions check_sm->check_conditions low_yield Primary Issue: Low Yield check_conditions->low_yield Is SM consumed? No regio_issue Primary Issue: Regioisomers check_conditions->regio_issue Is SM consumed? Yes optimize_catalyst Optimize Catalyst (e.g., add Acetic Acid) low_yield->optimize_catalyst change_solvent Switch Solvent to TFE or HFIP regio_issue->change_solvent increase_temp Increase Temperature (Reflux or Microwave) monitor Monitor by TLC/LC-MS to confirm SM consumption increase_temp->monitor optimize_catalyst->increase_temp modify_substrate If needed, convert diketone to β-enaminone change_solvent->modify_substrate Selectivity still poor? purify Purify via Column or Crystallization of Salt change_solvent->purify Selectivity improved modify_substrate->purify

Caption: Troubleshooting workflow for optimizing pyrazole synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Acetic Acid

This protocol is a standard starting point for the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol or 1-propanol, approx. 0.2-0.5 M concentration) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq or 3-5 drops).[16]

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) for 1-4 hours.[16]

  • Monitoring: Monitor the consumption of the limiting starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash with cold solvent. If no solid forms, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Enhancing Regioselectivity with Fluorinated Alcohols

This protocol is adapted for reactions where controlling regioselectivity is the primary goal.[13][21]

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) to make a 0.2 M solution.

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.2 eq) to the solution at room temperature.[13]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete in less than 1 hour.[18][19]

  • Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Work-up: Remove the fluorinated alcohol solvent under reduced pressure. Note: Fluorinated alcohols have low boiling points and are volatile.

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the desired regioisomer.[13]

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Kent, D. R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of solvent, amount of catalyst, and temperature in the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Available at: [Link]

  • National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at: [Link]

  • Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Available at: [Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

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Technical Support Center: Purification of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. We will explore the causality behind experimental choices to empower you with a robust understanding of the purification workflows for this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid?

A1: Impurities are highly dependent on the synthetic route. However, common impurities may include unreacted starting materials (e.g., a corresponding β-ketoester and a hydrazine derivative), byproducts from side reactions, and residual solvents.[1] A particular challenge in the synthesis of asymmetrically substituted pyrazoles can be the formation of regioisomers, which may have very similar physical properties to the desired product, making them difficult to separate.[2]

Q2: How do I select the most appropriate purification strategy for my crude product?

A2: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the scale of your reaction. A multi-step approach is often most effective. For 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, which is a solid, a combination of acid-base extraction followed by recrystallization is a highly effective and scalable method.[3][4] Column chromatography is a powerful alternative, particularly for removing impurities with similar polarities.[2][4]

Q3: My purified 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid appears as a sticky solid or oil. What could be the cause?

A3: This is a common issue that can arise from the presence of residual solvents or impurities that depress the melting point of the compound. Ensure that your product is thoroughly dried under vacuum to remove any remaining solvents from the purification process. If the issue persists, it is likely due to impurities, and an additional purification step, such as recrystallization from a different solvent system or column chromatography, may be necessary.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.[2] For column chromatography, TLC allows for the analysis of fractions to identify those containing the pure product. For other methods, it can be used to compare the purity of the material before and after the purification step. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structural integrity of the purified compound and identifying any remaining impurities.[2]

Troubleshooting and In-depth Guides

Purification by Acid-Base Extraction

Acid-base extraction is a powerful and often first-line technique for purifying carboxylic acids by leveraging their acidic nature.[6] The carboxylic acid is converted to its water-soluble salt form, allowing for separation from neutral or basic organic impurities.

The carboxylic acid group of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is acidic and will react with a base (like sodium bicarbonate) to form a sodium carboxylate salt.[7] This salt is ionic and therefore soluble in the aqueous phase, while non-acidic organic impurities remain in the organic phase.[8] After separating the aqueous layer, the addition of a strong acid will re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.[3]

  • Dissolution : Dissolve the crude 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate or dichloromethane).

  • Extraction : Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Mixing and Separation : Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of your desired product.

  • Repeat Extraction : Drain the lower aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.[4]

  • Re-acidification : Cool the combined aqueous extracts in an ice bath to minimize solubility of the product. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution becomes acidic (test with pH paper).[4]

  • Isolation : The purified 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid will precipitate out as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.[1]

  • Issue: No precipitate forms upon acidification.

    • Solution: The product may be more soluble in water than anticipated. Try extracting the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate). The purified product will move back into the organic layer, which can then be dried and concentrated.[8]

  • Issue: An emulsion forms during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up the emulsion.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds to a high degree of purity, provided a suitable solvent or solvent system can be found.[2]

This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent SystemRationale
Ethanol/WaterA common and often effective choice for polar compounds like carboxylic acids. The compound is typically dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). A small amount of ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]
IsopropanolCan be a good single-solvent choice for recrystallization.
Acetone/HexaneFor less polar impurities, dissolving in hot acetone and adding hexane as an anti-solvent can be effective.
  • Dissolution : In a flask, add a minimal amount of the chosen hot solvent to the crude 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid to just dissolve it completely.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize the yield.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing and Drying : Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.

  • Issue: The compound "oils out" instead of forming crystals.

    • Solution: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution.

  • Issue: Poor recovery of the compound.

    • Solution: Too much solvent may have been used initially. You can try to evaporate some of the solvent and re-cool the solution. Ensure the solution is sufficiently cooled to minimize the solubility of your product.

Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[10]

The polarity of the compounds to be separated determines the strength of their interaction with the polar silica gel. More polar compounds will adhere more strongly to the silica and elute later, while less polar compounds will travel down the column more quickly with the mobile phase.

  • Stationary Phase Preparation : Pack a chromatography column with silica gel as a slurry in the initial mobile phase solvent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution : Pass the mobile phase through the column. The polarity of the mobile phase can be gradually increased (a solvent gradient) to elute compounds with increasing polarity.

  • Mobile Phase Consideration : For carboxylic acids like 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, streaking or tailing on the silica gel is a common problem due to the acidic nature of both the compound and the silica. To counteract this, it is highly recommended to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[4] This keeps the carboxylic acid in its protonated form, leading to sharper bands and better separation.

  • Fraction Collection : Collect the eluent in a series of fractions.

  • Analysis and Isolation : Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

  • Issue: Poor separation of the desired compound from an impurity.

    • Solution: The polarity of the mobile phase may not be optimal. Try a less polar solvent system to increase the retention time and improve separation. A shallower solvent gradient can also enhance resolution.

  • Issue: The compound is not eluting from the column.

    • Solution: The mobile phase is likely not polar enough. Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol may be necessary.

Visualization of Workflows

Purification Decision Workflow

Purification_Decision_Workflow Start Crude 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid Purity_Assessment Assess Purity (TLC/HPLC) Start->Purity_Assessment Is_Solid Is the crude product a solid? Purity_Assessment->Is_Solid Acid_Base Acid-Base Extraction Is_Solid->Acid_Base Yes Chromatography Column Chromatography Is_Solid->Chromatography No (or complex mixture) Recrystallization Recrystallization Acid_Base->Recrystallization Final_Purity Final Purity Check (HPLC/NMR) Recrystallization->Final_Purity Chromatography->Final_Purity Final_Purity->Recrystallization Purity < 98% Pure_Product Pure Product Final_Purity->Pure_Product Purity > 98%

Caption: Decision workflow for selecting a purification strategy.

Acid-Base Extraction Workflow

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Base Add aq. NaHCO3 & Shake Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate_Layers->Aqueous_Layer Acidify Acidify with HCl to pH < 2 Aqueous_Layer->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry End Pure Product Filter_Dry->End

Caption: Step-by-step acid-base extraction workflow.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • SpringerLink. (2025, October 29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (2014, August 7). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Grokipedia. (2026, January 7). 3-(Difluoromethyl)-1 H -pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2023, December 17). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Retrieved from [Link]

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Identification of common impurities in fluorophenyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification and Troubleshooting of Common Impurities

Welcome to the Technical Support Center for the synthesis of fluorophenyl pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to Impurity Formation in Fluorophenyl Pyrazole Synthesis

The synthesis of fluorophenyl pyrazoles, most commonly achieved through the Knorr or Paal-Knorr condensation reactions, involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the yield and purity of the final product. The presence of a fluorophenyl group, with its strong electron-withdrawing nature, can significantly influence the reaction's regioselectivity and the propensity for certain side reactions.[1] Understanding the origin and nature of these impurities is the first step toward effective troubleshooting and process optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered during the synthesis of fluorophenyl pyrazoles in a practical, question-and-answer format.

Q1: My reaction is producing a mixture of two very similar products that are difficult to separate. What are they and how can I favor the formation of my desired product?

A1: Formation of Regioisomers

This is the most common issue in the synthesis of unsymmetrical fluorophenyl pyrazoles. The two products are likely regioisomers .

  • Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like 4-fluorophenylhydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. This leads to the formation of two different pyrazole regioisomers.[2] The electron-withdrawing nature of the fluorophenyl group on the hydrazine can influence the nucleophilicity of the two nitrogen atoms, further complicating the regiochemical outcome.

  • Troubleshooting Strategies:

    • Solvent Selection: The choice of solvent has a dramatic impact on regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of one regioisomer over the other.[1][3]

    • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other. Experimenting with the addition of a catalytic amount of acid (e.g., acetic acid) or a base (e.g., sodium acetate) can help control the regioselectivity.

    • Substrate Modification: Introducing bulky substituents on one of the carbonyls of the 1,3-dicarbonyl compound can sterically hinder the approach of the hydrazine, thereby directing the reaction towards the less hindered carbonyl.

Diagram 1: Regioisomer Formation in Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_products Products Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Regioisomer_A Regioisomer A Unsymmetrical_Dicarbonyl->Regioisomer_A Attack at C1 Regioisomer_B Regioisomer B Unsymmetrical_Dicarbonyl->Regioisomer_B Attack at C3 Fluorophenylhydrazine 4-Fluorophenylhydrazine Fluorophenylhydrazine->Unsymmetrical_Dicarbonyl Condensation

Caption: Knorr synthesis with an unsymmetrical dicarbonyl can yield two regioisomers.

Q2: My reaction mixture has a strong yellow or reddish color, and I'm having trouble purifying my product. What is causing this discoloration?

A2: Impurities from Hydrazine and Side Reactions

The coloration is often due to impurities arising from the hydrazine starting material or side reactions.

  • Causality:

    • Hydrazine Decomposition: Phenylhydrazines can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.[4]

    • Formation of Azines: Self-condensation of the hydrazine or reaction with carbonyl impurities can form highly colored azine compounds.

    • Incomplete Cyclization: The formation of intermediate hydrazones which are often colored and can persist in the reaction mixture if cyclization is not complete.

  • Troubleshooting Strategies:

    • Use High-Purity Hydrazine: Ensure the 4-fluorophenylhydrazine or its hydrochloride salt is of high purity and has been stored correctly.[4] Using the hydrochloride salt can sometimes improve stability.[3]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the hydrazine.[4]

    • Decolorization: If colored impurities are present in the final product, they can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration.[5][6]

    • Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC or LC-MS to consume the intermediate hydrazones.

Q3: Besides my main product and a regioisomer, I see another significant peak in my chromatogram. What could it be?

A3: Pyrazoline Intermediates

This additional peak is likely a pyrazoline intermediate .

  • Causality: The reaction between a hydrazine and a 1,3-dicarbonyl compound proceeds through a pyrazoline intermediate, which then aromatizes to the final pyrazole. If the reaction conditions are not forcing enough, or if the final elimination of water is slow, the pyrazoline can be isolated as a significant byproduct.[2][7]

  • Troubleshooting Strategies:

    • Increase Reaction Temperature or Time: Providing more energy to the system can promote the final dehydration and aromatization step.

    • Acid Catalysis: The addition of a catalytic amount of a protic acid (e.g., acetic acid) can facilitate the elimination of water.

    • Oxidation Step: If a stable pyrazoline is formed, a separate oxidation step may be necessary. This can sometimes be achieved by simply exposing the reaction mixture to air for an extended period or by using a mild oxidizing agent.[7]

Diagram 2: Generalized Fluorophenyl Pyrazole Synthesis Workflow

G Start Start: 4-Fluorophenylhydrazine + 1,3-Dicarbonyl Condensation Condensation Start->Condensation Pyrazoline_Intermediate Pyrazoline Intermediate Condensation->Pyrazoline_Intermediate Aromatization Aromatization (Dehydration) Pyrazoline_Intermediate->Aromatization Crude_Product Crude Product Mixture Aromatization->Crude_Product Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Final_Product Pure Fluorophenyl Pyrazole Purification->Final_Product

Caption: A simplified workflow for the synthesis and purification of fluorophenyl pyrazoles.

Data Presentation: Common Impurities and Analytical Signatures

The following table summarizes common impurities encountered in the synthesis of a model compound, 1-(4-fluorophenyl)-3-methyl-5-trifluoromethyl-1H-pyrazole, and their typical analytical signatures.

Impurity TypeStructure/DescriptionTypical Analytical Signature (HPLC-UV)Notes
Starting Material 4-FluorophenylhydrazineEarly eluting peakCan be minimized by using a slight excess of the dicarbonyl compound.
Starting Material 4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMid-eluting peakCan be minimized by using a slight excess of the hydrazine.
Regioisomer 1-(4-Fluorophenyl)-5-methyl-3-trifluoromethyl-1H-pyrazolePeak with very similar retention time to the main product.Separation is challenging and often requires optimized chromatography.[8]
Pyrazoline Intermediate Dihydro-pyrazole precursorTypically elutes earlier than the aromatic pyrazole.Can be minimized by ensuring complete reaction.
Hydrazone Intermediate Open-chain condensation productCan have variable retention times depending on the specific structure.Often colored; should be consumed upon reaction completion.
Degradation Product e.g., from oxidative degradationMay appear as new peaks in stability studies.Forced degradation studies can help identify potential degradants.[4][9]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole with Improved Regioselectivity

This protocol utilizes a fluorinated alcohol to enhance regioselectivity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Reagent Addition: Add 4-fluorophenylhydrazine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole regioisomer.[3]

Protocol 2: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the analysis of impurities in a fluorophenyl pyrazole synthesis.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the crude or purified pyrazole and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Troubleshooting Logic Diagram

Diagram 3: Troubleshooting Impurity Issues in Fluorophenyl Pyrazole Synthesis

G Start Impurity Detected Identify_Impurity Identify Impurity (LC-MS, NMR) Start->Identify_Impurity Is_Regioisomer Is it a Regioisomer? Identify_Impurity->Is_Regioisomer Change_Solvent Change Solvent to TFE/HFIP Is_Regioisomer->Change_Solvent Yes Is_Pyrazoline Is it a Pyrazoline? Is_Regioisomer->Is_Pyrazoline No Adjust_pH Adjust pH Change_Solvent->Adjust_pH Increase_Temp_Time Increase Reaction Temperature/Time Is_Pyrazoline->Increase_Temp_Time Yes Is_Colored Is it a Colored Impurity? Is_Pyrazoline->Is_Colored No Add_Acid_Catalyst Add Acid Catalyst Increase_Temp_Time->Add_Acid_Catalyst Use_Pure_Hydrazine Use High-Purity Hydrazine Is_Colored->Use_Pure_Hydrazine Yes Other_Impurity Other Impurity (Starting Material, Degradant) Is_Colored->Other_Impurity No Inert_Atmosphere Use Inert Atmosphere Use_Pure_Hydrazine->Inert_Atmosphere Charcoal_Treatment Perform Activated Charcoal Treatment Inert_Atmosphere->Charcoal_Treatment Check_SM_Purity Check Starting Material Purity Other_Impurity->Check_SM_Purity Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Check_SM_Purity->Optimize_Purification

Caption: A logical workflow for troubleshooting common impurity issues.

References

  • Reddy, M. R., & P, A. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 60(3), 438-447. [Link]

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  • Fereja, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

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  • UABDivulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Zaitsev, V. P., et al. (2021). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2021(4), M1272. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Almansa, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 73(21), 8545-8552. [Link]

  • Dinoiu, V., et al. (2006). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazolone deriatives and their corresponding aroxyls. Journal of the Serbian Chemical Society, 71(4), 323-331. [Link]

  • Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o147. [Link]

  • GlobalChemMade. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]

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  • Samelyuk, Y., & Krezel, A. (2018). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

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Technical Support Center: Enhancing the Stability of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the potency of my 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid stock solution in DMSO over time. What could be the cause?

A1: A decrease in potency is a common indicator of compound degradation. Several factors can contribute to the instability of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO. The primary culprits are often inappropriate storage conditions, including exposure to light, elevated temperatures, and the presence of water in the DMSO. The pyrazole ring, while generally stable, can be susceptible to oxidative degradation, and the carboxylic acid functional group can also participate in degradation reactions.[1][2] It is also important to consider that DMSO itself can degrade under certain conditions, potentially yielding reactive species that can interact with the dissolved compound.[3]

Q2: What are the likely degradation pathways for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO?

A2: While specific degradation pathways for this molecule have not been extensively published, we can infer potential routes based on the chemical nature of the pyrazole ring and its substituents.

  • Oxidative Degradation: The pyrazole ring can undergo oxidation, potentially leading to ring-opening or the formation of N-oxides.[4][5] The presence of atmospheric oxygen, or trace metal impurities that can catalyze oxidation, can accelerate this process.

  • Hydrolysis: Although DMSO is an aprotic solvent, it is highly hygroscopic and can absorb water from the atmosphere. This water can lead to the hydrolysis of certain functional groups, although the pyrazole ring and the carboxylic acid are generally stable to hydrolysis under neutral conditions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[6]

  • Reaction with DMSO Degradation Products: Under acidic conditions or in the presence of certain catalysts, DMSO can decompose to form reactive species like methanethiol.[7]

To definitively identify the degradation products, a forced degradation study followed by analysis using techniques like LC-MS/MS is recommended.[8][9]

Q3: How should I properly store my stock solutions of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO to maximize stability?

A3: Proper storage is critical for maintaining the integrity of your compound. Here are our evidence-based recommendations:

Storage ParameterRecommendationRationale
Temperature -20°C or -80°CLower temperatures significantly slow down the rate of chemical degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.
Light Amber vials or storage in the darkProtects the compound from photodegradation.[6]
DMSO Quality Anhydrous, high-purity DMSOMinimizes the presence of water and other impurities that can promote degradation.
Container Polypropylene or glass vials with secure capsPrevents contamination and solvent evaporation.
Q4: Can I use antioxidants to improve the stability of my compound in DMSO?

A4: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Antioxidants work by preferentially reacting with and neutralizing reactive oxygen species.

Commonly used antioxidants in pharmaceutical preparations include:

  • Water-Soluble: Ascorbic acid (Vitamin C), Sodium metabisulfite.[][11]

  • Lipid-Soluble: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), and Vitamin E (Tocopherol).[][11][12]

The choice of antioxidant will depend on the specific degradation pathway and the downstream application. It is advisable to test a small panel of antioxidants at various concentrations to determine the most effective one for your system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent assay results from the same stock solution. - Compound degradation- Precipitation of the compound- Perform a stability check of your stock solution using HPLC.- Visually inspect the solution for any precipitate. If present, gently warm and sonicate the solution to redissolve.
Appearance of new peaks in my HPLC chromatogram over time. - Formation of degradation products- Conduct a forced degradation study to identify potential degradants.- If the new peaks are significant, prepare a fresh stock solution.
The color of the DMSO stock solution has changed. - Compound degradation or reaction with impurities in DMSO- Discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid and to identify potential degradation products.[6][8][9][13]

Objective: To intentionally degrade the compound under various stress conditions to predict its long-term stability and to develop a stability-indicating analytical method.

Materials:

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • High-purity, anhydrous DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Prepare a stock solution of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO (e.g., 10 mM).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: Add HCl to an aliquot to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add H₂O₂ to an aliquot to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot to a light source (e.g., UV lamp at 254 nm) for 24 hours. Keep a control sample wrapped in foil.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of any new peaks.

Data Analysis: Compare the chromatograms of the stressed samples to a control sample (stored at -20°C in the dark). Aim for 5-20% degradation to ensure that secondary degradation is minimized.[6][13]

Protocol 2: Evaluating the Efficacy of Antioxidants

Objective: To determine the most effective antioxidant for preventing the degradation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO.

Materials:

  • Stock solution of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO

  • Antioxidants (e.g., BHT, BHA, Ascorbic Acid)

  • HPLC system

Procedure:

  • Prepare stock solutions of the selected antioxidants in DMSO.

  • To aliquots of your compound's stock solution, add different antioxidants at varying final concentrations (e.g., 0.01%, 0.1%, 1%). Include a control sample with no antioxidant.

  • Induce degradation using the condition that showed significant degradation in the forced degradation study (e.g., exposure to H₂O₂ or light).

  • Incubate all samples under the chosen stress condition for a defined period.

  • Analyze the samples by HPLC at different time points (e.g., 0, 24, 48 hours) to monitor the degradation of the parent compound.

Data Analysis: Compare the percentage of the parent compound remaining in the samples with and without antioxidants. The antioxidant that results in the least degradation is the most effective.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal Stress (60°C) stock->thermal Aliquot photo Photostability (UV light) stock->photo Aliquot hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Study.

degradation_pathways cluster_stressors cluster_products parent 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO photo_prod Photodegradation Products parent->photo_prod Photodegradation oxid_prod Oxidative Products (e.g., N-oxides, ring-opened) parent->oxid_prod Oxidation hydro_prod Hydrolytic Products parent->hydro_prod Hydrolysis light Light light->photo_prod oxygen Oxygen oxygen->oxid_prod water Water (H₂O) water->hydro_prod heat Heat heat->photo_prod Accelerates heat->oxid_prod Accelerates heat->hydro_prod Accelerates

Caption: Plausible Degradation Pathways.

References

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  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

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  • Wang, Z., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(12), 1696.
  • Kim, J., et al. (2019).

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the pervasive issue of poor aqueous solubility in pyrazole-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. Pyrazole-containing structures are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, their often-limited solubility presents a significant hurdle in preclinical and clinical development, impacting bioavailability and therapeutic efficacy.[4][5]

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges in your laboratory. We will delve into the "why" behind experimental choices, ensuring a thorough understanding of the underlying principles.

Frequently Asked Questions (FAQs)

Here, we address common initial questions researchers face when encountering solubility issues with pyrazole-4-carboxylic acid derivatives.

Q1: Why are my pyrazole-4-carboxylic acid derivatives poorly soluble in aqueous media?

A1: The limited aqueous solubility of many pyrazole-4-carboxylic acid derivatives stems from a combination of factors inherent to their molecular structure. The pyrazole ring itself, while containing nitrogen atoms that can participate in hydrogen bonding, is a heterocyclic aromatic system that contributes to the molecule's overall lipophilicity.[2] The carboxylic acid group is ionizable; however, in its protonated (uncharged) state at low pH, it is less soluble in water.[6][7] The presence of other bulky, nonpolar substituents on the pyrazole ring further increases the lipophilic character, leading to a molecular structure that is more stable in a crystalline lattice than when solvated by water molecules.

Q2: I've observed that the solubility of my compound is highly dependent on pH. Why is this, and how can I use this to my advantage?

A2: The pH-dependent solubility is a direct consequence of the carboxylic acid functional group.[8] In acidic to neutral conditions (low pH), the carboxylic acid exists predominantly in its neutral, protonated form (-COOH), which is less polar and thus less soluble in water.[9] As the pH increases (becomes more alkaline), the carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). This negatively charged species is significantly more polar and can readily form ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[6][10] You can leverage this by adjusting the pH of your solutions to be at least 2 units above the pKa of the carboxylic acid to ensure it is primarily in its ionized, more soluble form.

Q3: What are the primary strategies I should consider to improve the solubility of my lead compound?

A3: There are two main categories of strategies to consider: chemical modifications of the molecule itself and formulation-based approaches.[4][11]

  • Chemical Modifications: These involve altering the covalent structure of your compound. The most common methods include:

    • Salt Formation: Converting the carboxylic acid to a more soluble salt form.[10][12]

    • Prodrug Synthesis: Temporarily masking the carboxylic acid with a more soluble promoiety.[13][14]

  • Formulation-Based Approaches: These methods improve solubility without changing the chemical structure of the active pharmaceutical ingredient (API). Key techniques include:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[15]

    • Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity.[16][17]

    • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer scale.[18][19]

The choice of strategy will depend on the specific physicochemical properties of your compound, the desired route of administration, and the stage of drug development.[5]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to troubleshoot and resolve specific solubility-related experimental issues.

Issue 1: My compound precipitates out of solution when I try to make an aqueous stock for in vitro assays.

This is a classic and frustrating problem. The following troubleshooting workflow will help you systematically address this issue.

workflow start Compound Precipitates in Aqueous Solution ph_adjustment Step 1: pH Adjustment start->ph_adjustment cosolvent Step 2: Co-solvent Addition ph_adjustment->cosolvent If precipitation persists success Soluble Stock Solution Achieved ph_adjustment->success If soluble cyclodextrin Step 3: Cyclodextrin Complexation cosolvent->cyclodextrin If precipitation persists cosolvent->success If soluble cyclodextrin->success If soluble failure Further Formulation Development Needed cyclodextrin->failure If precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Step 1: pH Adjustment

  • Rationale: As discussed in the FAQs, increasing the pH will deprotonate the carboxylic acid, significantly enhancing its solubility.[8][9]

  • Protocol:

    • Prepare a stock solution of a suitable base, such as 1 M NaOH or 1 M KOH.

    • Create a slurry of your pyrazole-4-carboxylic acid derivative in your desired aqueous buffer (e.g., PBS).

    • While stirring, add the base solution dropwise to the slurry.

    • Monitor the pH and continue adding the base until the compound fully dissolves. Aim for a final pH that is at least 2 units above the pKa of your compound.

    • Caution: Ensure the final pH is compatible with your downstream assay. High pH can affect cell viability and protein stability.

Step 2: Co-solvent Addition

  • Rationale: If pH adjustment alone is insufficient or not feasible for your experiment, a co-solvent can be used. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[15] Commonly used co-solvents in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[4][20]

  • Protocol:

    • Dissolve your compound in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a high-concentration primary stock.

    • For your working solution, perform a serial dilution of the primary stock into your aqueous assay buffer.

    • Critical Point: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts or toxicity.

Step 3: Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like your pyrazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[16][17]

  • Protocol:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[21]

    • Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 40% w/v HP-β-CD).

    • Add your solid compound to the cyclodextrin solution and stir or sonicate until it dissolves. The formation of the inclusion complex will facilitate dissolution.

    • This cyclodextrin-formulated stock can then be diluted in your assay medium.

Issue 2: My lead compound shows promising in vitro activity but has poor oral bioavailability in animal models.

Poor oral bioavailability for a poorly soluble compound is often due to dissolution-rate-limited absorption. The compound doesn't dissolve fast enough in the gastrointestinal tract to be absorbed effectively. Here, more advanced formulation strategies are required.

bioavailability_workflow start Poor Oral Bioavailability salt_formation Strategy 1: Salt Formation start->salt_formation prodrug Strategy 2: Prodrug Approach start->prodrug nanoparticles Strategy 3: Nanoparticle Engineering start->nanoparticles outcome Improved Oral Bioavailability salt_formation->outcome prodrug->outcome nanoparticles->outcome

Sources

Controlling regioselectivity in the synthesis of substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of substituted pyrazoles. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a common issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over others in a chemical reaction. The most common method for synthesizing the pyrazole core is the Knorr condensation, which involves reacting a 1,3-dicarbonyl compound with a monosubstituted hydrazine.[1][2][3] When the 1,3-dicarbonyl compound is unsymmetrical (i.e., has different substituents at the C1 and C3 positions), the substituted hydrazine can attack either of the two distinct carbonyl groups. This leads to the formation of a mixture of two different regioisomeric pyrazoles, which can be difficult and costly to separate.[4][5][6][7] Controlling which isomer is formed is a critical challenge for achieving an efficient and clean synthesis.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1_diketone Unsymmetrical 1,3-Dicarbonyl Compound p1 Pathway A: Attack at Carbonyl 1 R1_diketone->p1 p2 Pathway B: Attack at Carbonyl 2 R1_diketone->p2 R2_hydrazine Substituted Hydrazine (R²-NH-NH₂) R2_hydrazine->p1 R2_hydrazine->p2 isomer1 Regioisomer 1 p1->isomer1 isomer2 Regioisomer 2 p2->isomer2

Caption: Formation of two regioisomers from an unsymmetrical diketone.

Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these allows you to manipulate the reaction to favor your desired product. The key factors are:

  • Electronic Effects: This relates to the relative electrophilicity (electron-loving nature) of the two carbonyl carbons in the 1,3-dicarbonyl compound. A strong electron-withdrawing group (like a trifluoromethyl group, -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6][8]

  • Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine plays a crucial role. A bulky group can physically block or hinder the approach of the hydrazine to the nearby carbonyl group, forcing the reaction to occur at the less sterically hindered site.[6][9]

  • Nucleophilicity of the Hydrazine: In a monosubstituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities.

    • For alkylhydrazines (e.g., methylhydrazine), the nitrogen attached to the alkyl group (the N-1 or substituted nitrogen) is generally more nucleophilic due to the electron-donating nature of the alkyl group.[8]

    • For arylhydrazines (e.g., phenylhydrazine), the terminal -NH₂ group (the N-2 nitrogen) is more nucleophilic because the lone pair on the N-1 nitrogen is delocalized into the aromatic ring.[4][8] The initial attack will occur from the more nucleophilic nitrogen onto the more electrophilic (and less sterically hindered) carbonyl carbon.

  • Reaction Conditions: This is often the most powerful tool for controlling regioselectivity. Parameters like solvent, temperature, and the presence of an acid or base catalyst can dramatically shift the product ratio.[1][6] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms and potentially reversing the selectivity observed under neutral conditions.[6][10]

Troubleshooting Guide: Improving Regioselectivity
Q3: I'm getting a nearly 1:1 mixture of regioisomers using ethanol as a solvent. What is the most effective first step to improve selectivity?

A3: The single most impactful change you can make is to switch the solvent from a standard alcohol like ethanol to a fluorinated alcohol .[7] Specifically, 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity, often pushing reactions from a poor ratio to >95:5 in favor of one isomer.[4][5][11][12]

Causality: Fluorinated alcohols are poor nucleophiles but are exceptionally strong hydrogen-bond donors. They selectively form a strong hydrogen bond with the more basic carbonyl oxygen of the 1,3-diketone. This hydrogen bonding significantly increases the electrophilicity of that specific carbonyl carbon, making it a much more attractive target for the initial nucleophilic attack by the hydrazine.[11] This effectively directs the reaction down a single pathway, leading to a single major product.

SolventDielectric ConstantH-Bond Donating Ability (α)Typical Regioisomeric Ratio (Example)
Ethanol24.50.83~1:1.3[11]
2,2,2-Trifluoroethanol (TFE)8.51.51~85:15[11]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.71.96>97:3[11]
Q4: I switched to HFIP, and while the selectivity improved, it's still not optimal. What other parameters can I adjust?

A4: If changing the solvent is not sufficient, you can modulate other reaction conditions. Here is a logical workflow for further optimization:

G start Poor Regioselectivity (e.g., in Ethanol) solvent Change Solvent to TFE or HFIP? start->solvent acid_base Modify pH: Add Acid or Base? solvent->acid_base Selectivity still low success Desired Selectivity Achieved solvent->success Success! temp Adjust Temperature? acid_base->temp No improvement acid_base->success Success! reagent Modify Reagents: (Bulky Protecting Groups) temp->reagent No improvement temp->success Success! reagent->success Success! fail Consider Alternative Synthetic Route reagent->fail No improvement

Caption: Troubleshooting workflow for improving pyrazole regioselectivity.

  • pH Modification (Catalysis):

    • Acid Catalysis: Adding a catalytic amount of a strong acid (e.g., HCl, TFA) can accelerate the dehydration steps and may alter the preferred cyclization pathway.[8] Be aware that this can sometimes have the opposite effect depending on your specific substrates, so it requires empirical testing.[6]

    • Base Mediation: In some specific synthetic routes, such as the reaction of hydrazones with nitroolefins, using a strong base like potassium tert-butoxide (t-BuOK) can lead to an exclusive reversal of regioselectivity compared to thermal conditions.[8][13] This provides a powerful method to access the "other" regioisomer.

  • Temperature Control: The initial condensation is often run at room temperature or with gentle heating. Lowering the temperature may favor the kinetically controlled product, which could be different from the thermodynamically favored product obtained at higher temperatures. Experiment with running the reaction at 0 °C or even lower.

  • Stoichiometry: While often overlooked, the ratio of reactants can influence the reaction kinetics and, in some complex cases, the final product ratio.[1] A slight excess of one reactant might favor a particular pathway. This is less common but can be a useful parameter to screen.

Q5: My desired product is consistently the minor isomer. How can I reverse the regioselectivity?

A5: Reversing the natural regioselectivity is a significant challenge that often requires a change in strategy beyond simple condition screening.

  • Substrate Modification: The most direct approach is to alter the electronic or steric properties of your starting materials.

    • Change the Electron-Withdrawing Group (EWG): If your dicarbonyl has a powerful EWG (like -CF₃) directing the reaction to one carbonyl, can you synthesize an analogue where the EWG is on the other side of the molecule?

    • Introduce a Bulky Group: Installing a sterically demanding group (like a tert-butyl or a triisopropylsilyl (TIPS) group) near one of the carbonyls can effectively block it, forcing the reaction to occur at the other, less hindered position. This group can potentially be removed later if needed.

  • Use a Different Synthetic Methodology: The Knorr condensation is not the only route to pyrazoles. Other methods may offer complementary or reversed regioselectivity.

    • [3+2] Cycloadditions: Reactions involving 1,3-dipolar cycloaddition, for example between sydnones and alkynes or diazo compounds and carbonyls, can be highly regioselective.[14][15][16] The selectivity is governed by different electronic and orbital considerations than the Knorr synthesis, often providing access to isomers that are difficult to obtain otherwise.

    • Multi-component Reactions: Modern synthetic methods often employ multi-component reactions that can build the pyrazole core with high regioselectivity in a single step, sometimes under the influence of a specific catalyst.[16][17]

Experimental Protocols
Protocol 1: Standard Knorr Pyrazole Synthesis in Ethanol (Baseline)
  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (0.2-0.5 M).

  • Add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature. A catalytic amount of acetic acid or HCl may be added if required.

  • Stir the reaction mixture at room temperature or reflux for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to separate the regioisomers. Note the ratio of isomers obtained.

Protocol 2: Highly Regioselective Synthesis in Trifluoroethanol (TFE)
  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.2-0.5 M). Note: Work in a well-ventilated fume hood.

  • Add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature.

  • Stir the mixture at room temperature. Reactions in fluorinated alcohols are often significantly faster than in ethanol; monitor closely by TLC or LC-MS (often complete in <1 h).[11]

  • Once the starting material is consumed, remove the TFE under reduced pressure.

  • Purify the crude product. The product should be significantly enriched in one regioisomer, simplifying purification.

References
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Broussy, S., Bernard, C., Amri, C., El-Kashef, H., & Gresh, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-9. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90, 3769–3778. [Link]

  • Smith, A. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC. [Link]

  • Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-60. [Link]

  • Padwa, A., et al. (2012). Cu(I)-catalyzed Regioselective Synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Journal of Organic Chemistry, 77(13), 5813-8. [Link]

  • Various Authors. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Al-dujaili, A. H., & Al-Masoudi, W. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Zamudio-Medina, A., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Mosrin, M., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(1), 1837–1840. [Link]

  • Sharma, R., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]

  • Rele, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Katritzky, A. R., et al. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 67(23), 8210–8214. [Link]

  • S. G. Shingare, et al. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1086. [Link]

  • Reddit user discussion. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. [Link]

  • Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH. [Link]

  • Sanna, C., et al. (2022). Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]

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Technical Support Center: Investigating Degradation Pathways of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity of your stability studies.

Section 1: Understanding the Stability of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

FAQ 1: What are the primary factors that can cause the degradation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid?

The stability of any pharmaceutical compound is influenced by a variety of environmental factors.[1][2] For 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a substituted pyrazole carboxylic acid, the primary degradation pathways are typically initiated by:

  • Hydrolysis: The carboxylic acid and pyrazole ring moieties can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The pyrazole ring system can be prone to oxidative degradation, potentially leading to ring-opening or the formation of N-oxides.[3][4]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation, a common pathway for aromatic compounds.[2]

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation processes.[2]

Understanding these factors is the first step in designing robust stability studies and developing a stable formulation. Forced degradation studies are an essential tool to probe these vulnerabilities.[5][6]

FAQ 2: Why are forced degradation studies necessary, and what do they tell us?

Forced degradation, or stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[5] These studies are a cornerstone of drug development for several reasons:

  • Elucidation of Degradation Pathways: They help identify the likely degradation products and the mechanisms by which they form.[5][6] This is critical for understanding the intrinsic stability of the molecule.

  • Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods (typically HPLC) that can separate and quantify the active pharmaceutical ingredient (API) from its impurities.[5]

  • Formulation and Packaging Development: Knowledge of degradation pathways informs the selection of appropriate excipients, manufacturing processes, and packaging to protect the drug product.[5]

  • Regulatory Compliance: Regulatory bodies like the ICH require forced degradation studies as part of the registration dossier for new drug substances and products.

A well-designed forced degradation study will provide a comprehensive picture of the molecule's chemical behavior under various stress conditions.[5]

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your degradation studies and provides actionable solutions.

Issue 1: Unexpected or a high number of degradation peaks in my HPLC chromatogram under acidic/basic conditions.

Possible Cause: This often points to significant hydrolytic degradation of the pyrazole-4-carboxylic acid moiety. The pyrazole ring itself can also be susceptible to acid/base-catalyzed ring-opening.

Troubleshooting Steps:

  • Verify pH and Concentration: Ensure the pH of your acidic and basic solutions is accurate and that the concentration of the acid/base is appropriate. Start with milder conditions (e.g., 0.01N HCl or NaOH) before escalating.

  • Time-Course Study: Perform a time-course experiment, analyzing samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). This will help distinguish primary degradation products from secondary ones that form over time.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products. This is a crucial first step in their identification and in proposing a degradation pathway.

  • Reference Standard Comparison: If available, compare the retention times of your unknown peaks with any known related substances or impurities of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Issue 2: Significant degradation observed under oxidative stress (e.g., H₂O₂), but the degradation profile is complex.

Possible Cause: The pyrazole ring is known to be susceptible to oxidation, which can lead to a variety of products including ring-opened species, hydroxylated derivatives, or N-oxides.[3][4] The 2-fluorophenyl substituent may also influence the oxidative pathway.

Troubleshooting Steps:

  • Control Peroxide Concentration: Start with a low concentration of hydrogen peroxide (e.g., 3%) and gradually increase if necessary. The goal is to achieve 5-20% degradation to ensure you are observing the primary degradation products.

  • Investigate Different Oxidants: Consider using other oxidative agents like AIBN (a radical initiator) or metal-catalyzed oxidation (e.g., CuCl₂) to explore different oxidative mechanisms.

  • Antioxidant Addition: In a separate experiment, add an antioxidant (e.g., ascorbic acid) to your sample before adding the peroxide. A significant reduction in degradation will confirm an oxidative pathway.

  • Structural Elucidation: For major degradation products, isolation via preparative HPLC followed by characterization using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) will be necessary for definitive structure elucidation.

Issue 3: My compound appears stable under photolytic stress, but I'm not sure if my experimental setup is adequate.

Possible Cause: The experimental conditions may not be sufficient to induce photodegradation, or the compound is genuinely photostable. The International Council for Harmonisation (ICH) provides specific guidance on photostability testing in guideline Q1B.[7][8]

Troubleshooting Steps:

  • Verify Light Source and Exposure: Ensure your photostability chamber is calibrated and provides the required illumination (overall illumination of not less than 1.2 million lux hours) and near UV energy (not less than 200 watt hours/square meter).

  • Solution vs. Solid-State Testing: Test the compound in both the solid state and in solution. Degradation pathways can differ significantly between the two.

  • Use a Photolabile Positive Control: Include a compound known to be photolabile (e.g., nifedipine) in your experiment to confirm that your setup is capable of inducing photodegradation.

  • Consider a Quencher Study: In solution, the addition of a singlet oxygen quencher (e.g., sodium azide) can help determine if this reactive oxygen species is involved in the photodegradation mechanism.

Section 3: Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific experimental setup and analytical instrumentation.

Protocol 1: Forced Degradation Under Hydrolytic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 2: Forced Degradation Under Oxidative Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 3: Photostability Testing
  • Solid-State:

    • Spread a thin layer of the solid compound in a shallow, transparent dish.

    • Expose the sample to a validated light source according to ICH Q1B guidelines.[7][8]

    • Simultaneously, keep a control sample in the dark under the same temperature and humidity conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) in a transparent container (e.g., quartz cuvette).

    • Expose the solution to the light source as described above.

    • Keep a control solution in the dark.

    • Analyze both solutions by HPLC at the end of the exposure period.

Section 4: Data Interpretation and Visualization

Table 1: Example Data Summary for Forced Degradation Studies
Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl24 h60°C15.234.5 min
0.1 N NaOH24 h60°C25.843.8 min
Water24 h60°C< 1.00-
3% H₂O₂24 hRT18.525.1 min
Photolytic (Solid)ICH Q1BAmbient2.116.2 min
Photolytic (Solution)ICH Q1BAmbient8.926.2 min, 7.0 min
Diagrams of Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways based on the known chemistry of pyrazole derivatives. These are intended as conceptual guides for your investigations.

Hydrolytic_Degradation parent 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid hydrolysis_acid Acid-Catalyzed Decarboxylation parent->hydrolysis_acid H+ / H₂O hydrolysis_base Base-Catalyzed Ring Opening parent->hydrolysis_base OH- / H₂O decarboxylated 3-(2-Fluorophenyl)-1H-pyrazole hydrolysis_acid->decarboxylated ring_opened Ring-Opened Products hydrolysis_base->ring_opened

Caption: Potential hydrolytic degradation pathways.

Oxidative_Degradation parent 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid oxidation Oxidation (e.g., H₂O₂) parent->oxidation hydroxylated Hydroxylated Pyrazole Derivatives oxidation->hydroxylated n_oxide Pyrazole N-Oxide oxidation->n_oxide ring_cleavage Oxidative Ring Cleavage Products oxidation->ring_cleavage

Caption: Potential oxidative degradation pathways.

Section 5: References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Forced degradation studies of Brexpiprazole. ResearchGate. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. [Link]

  • IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org. [Link]

Sources

Technical Support Center: Refining Recrystallization Methods for High-Purity Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to refine their techniques for obtaining high-purity crystalline solids. Here, we move beyond basic protocols to address the nuanced challenges and specific issues that can arise during experimentation. Our focus is on the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your recrystallization processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and practices of recrystallization, providing the foundational knowledge needed to tackle more complex issues.

Q1: What is the fundamental principle behind recrystallization as a purification technique?

A1: Recrystallization is a purification technique that leverages the differences in solubility between a desired compound and its impurities in a given solvent.[1][2][3][4] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][4] The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[1][5] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals as it comes out of the solution.[2][3][5] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) because they are either more soluble or present in smaller quantities, and are thus separated when the pure crystals are collected by filtration.[2][6][7] The slow and orderly growth of the crystal lattice is crucial, as it selectively incorporates molecules of the desired compound, excluding impurities.[4][8]

Q2: What are the essential characteristics of a good recrystallization solvent?

A2: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures and low solubility at room or colder temperatures. This differential solubility is the primary driver of the purification process, allowing for maximum recovery of the purified compound upon cooling.[1][9][10]

  • Inertness: The solvent must not react chemically with the compound being purified.[9][10]

  • Dissolves impurities well at all temperatures or not at all. If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble in the hot solvent, they can be removed by hot filtration before crystallization.[10]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[9]

  • Appropriate Boiling Point: The boiling point of the solvent should ideally be lower than the melting point of the solid being purified to prevent the compound from "oiling out."[11]

Q3: What is the difference between crystallization and recrystallization?

A3: While often used interchangeably, crystallization and recrystallization have distinct meanings in a laboratory context.

  • Crystallization is a broader term that refers to the process of forming a solid with a highly ordered atomic or molecular structure from a solution, melt, or gas. In the context of purification, it is often the initial step of isolating a crude solid product from a reaction mixture.[12]

  • Recrystallization , as the "re-" prefix suggests, is the process of taking an already crystalline (but impure) solid, dissolving it in a suitable solvent, and then allowing it to crystallize again to achieve a higher degree of purity.[12][13] The goal of recrystallization is specifically to remove impurities that may have been trapped in the crystal lattice during the initial crystallization.[13][14]

Q4: How does the rate of cooling affect the purity and size of the crystals?

A4: The rate of cooling has a significant impact on the outcome of a recrystallization.

  • Slow Cooling: Allowing the saturated solution to cool slowly and without disturbance is crucial for obtaining large, high-purity crystals.[1][4][15] This gradual process allows the crystal lattice to form in an orderly manner, selectively incorporating the desired molecules while excluding impurities.[4][16]

  • Rapid Cooling: Conversely, rapid cooling can lead to the formation of small, impure crystals.[16] This is because the rapid drop in temperature can cause the compound to precipitate out of solution too quickly, trapping impurities within the rapidly forming crystal lattice.[5][17]

Section 2: Troubleshooting Common Recrystallization Problems

This section provides a question-and-answer guide to diagnosing and solving specific issues that researchers frequently encounter during recrystallization experiments.

Q5: My compound is not crystallizing out of solution, even after cooling. What could be the problem and how can I fix it?

A5: The failure of a compound to crystallize is a common issue with several potential causes and solutions:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[18] If an excess of solvent was used, the solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent.[18][19][20] Once the volume is reduced, allow the solution to cool again. You can test if this is the issue by dipping a glass stirring rod into the solution and letting the solvent evaporate; if a solid residue forms, it's a good indication that concentrating the solution will yield crystals.[17][21]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystal nucleation is kinetically hindered.

    • Solutions:

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the liquid level.[6][21][22] The sound of the scratching should be audible. This action can create microscopic scratches on the glass that serve as nucleation sites for crystal growth.[21][22]

      • Seeding: Add a "seed crystal" – a tiny amount of the pure compound – to the solution.[18][21][22][23] This provides a template for other molecules to deposit onto, initiating crystallization.[21][22][23]

      • Further Cooling: If scratching and seeding are ineffective, try cooling the solution in an ice-water bath or even a colder bath, depending on the solvent's freezing point.[6][22]

Q6: My compound has "oiled out" instead of forming crystals. Why did this happen and what should I do?

A6: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This oil can trap impurities and often solidifies into an amorphous mass, defeating the purpose of recrystallization.[6]

  • Common Causes:

    • The melting point of your compound is lower than the boiling point of the solvent.[11]

    • The concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[19]

    • The presence of impurities can sometimes lower the melting point of the mixture.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point.[19][20] Allow the less concentrated solution to cool slowly.

    • Change the Solvent: If oiling out persists, a different solvent or a solvent pair may be necessary.[6] Choose a solvent with a lower boiling point.

    • Lower the Cooling Temperature Slowly: Try to retard precipitation until the solution has cooled to a temperature below the compound's melting point.[19]

Q7: My crystals formed too quickly and appear to be of low purity. What went wrong?

A7: Rapid crystallization, often referred to as "crashing out," is undesirable because it tends to trap impurities within the crystal lattice.[17] An ideal crystallization should see the first crystals appearing after about 5 minutes of cooling, with continued growth over 20 minutes or more.[17]

  • Cause: The solution was likely too concentrated, or the cooling was too rapid.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the solid, then add a small amount of extra hot solvent (e.g., 1-2 mL for every 100 mg of solid).[17] This will keep the compound in solution for a longer period during cooling, allowing for slower, more selective crystal growth.[17]

    • Insulate the Flask: To slow the cooling process, place the flask on a non-conductive surface like a cork ring or a folded towel and cover the top with a watch glass.[17] This will help to retain heat and promote gradual cooling.

Q8: I performed a hot filtration to remove insoluble impurities, but my product crystallized in the funnel. How can I prevent this?

A8: Premature crystallization during hot filtration is a common problem that occurs when the solution cools as it passes through the funnel.[6][19]

  • Solutions:

    • Preheat the Funnel and Flask: Before filtering, heat the filter funnel and the receiving flask. This can be done by placing them in an oven, or by pouring hot solvent through the funnel into the flask just before filtering your solution.[6][24][25]

    • Use a Fluted Filter Paper: A fluted filter paper increases the surface area for filtration, allowing the solution to pass through more quickly and minimizing the time it has to cool.[24]

    • Keep the Solution Hot: Ensure the solution being filtered is at or near its boiling point. Pour the solution through the funnel in small portions to keep it from cooling down significantly.[6]

    • Use a Slight Excess of Solvent: Adding a small amount of extra hot solvent can help prevent crystallization in the funnel. This excess solvent can then be evaporated after filtration and before cooling.[6][19]

    • Use a Stemless Funnel: A funnel with a short or no stem is less likely to become clogged with crystals.

Q9: My final yield of purified crystals is very low. What are the possible reasons for this loss of product?

A9: A low recovery can be frustrating. Several factors can contribute to this issue:

  • Using Too Much Solvent: As mentioned earlier, an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[26]

  • Premature Crystallization: Loss of product on the filter paper during hot filtration.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[6][26]

  • Incomplete Crystallization: Not allowing enough time for the crystallization to complete or not cooling the solution to a low enough temperature.

Section 3: Advanced Recrystallization Protocols and Concepts

For researchers dealing with particularly challenging purifications, this section delves into more advanced techniques and the theoretical underpinnings of crystallization.

Protocol 1: Two-Solvent (Solvent Pair) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics for your compound.[6] It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[9][23]

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation.

  • Redissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, ensuring the solution is saturated at that temperature.

  • Cooling and Crystallization: Allow the solution to cool slowly. The crystals should form as the solubility of the compound decreases in the mixed solvent system.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Common Solvent Pairs:

Good SolventBad Solvent
TolueneHexane
Acetic AcidWater
Ethanol/MethanolWater
AcetoneWater

Table 1: Commonly used solvent pairs for recrystallization.[6]

Understanding Nucleation and Crystal Growth

The formation of crystals from a solution is a two-step process: nucleation and crystal growth.[27]

  • Nucleation: This is the initial formation of tiny, stable crystalline aggregates (nuclei) from a supersaturated solution.[8][27] This process can be either homogeneous (spontaneous formation in the solution) or heterogeneous (formation on a surface like a dust particle or a scratch on the glass).[28] Heterogeneous nucleation is more common in laboratory settings.[28]

  • Crystal Growth: Once a stable nucleus has formed, it acts as a template for other molecules to deposit onto, leading to the growth of a larger crystal.[8][27][28] This process is typically faster than nucleation.[28]

Understanding these two stages is key to controlling the outcome of your recrystallization. For example, inducing nucleation by scratching or seeding can overcome a high kinetic barrier to crystallization in a supersaturated solution.

Controlling Polymorphism in Pharmaceutical Crystallization

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have significantly different physical properties, such as solubility, melting point, and bioavailability, which is of critical importance in the pharmaceutical industry.[29]

The formation of a particular polymorph can be influenced by several factors:

  • Solvent Choice: The solvent can influence which polymorph is preferentially formed.

  • Rate of Cooling/Supersaturation: The level of supersaturation and the rate at which it is achieved can dictate which polymorph nucleates.

  • Temperature: Different polymorphs may be stable at different temperatures.

  • Additives: The presence of certain impurities or additives can promote or inhibit the formation of specific polymorphs.[30][31][32]

Controlling these factors is essential for ensuring the consistent production of the desired polymorph of a drug substance.[29]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization process.

RecrystallizationWorkflow start Start: Impure Solid choose_solvent Choose Solvent start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration_q Insoluble Impurities Present? dissolve->hot_filtration_q hot_filtration Hot Filtration hot_filtration_q->hot_filtration Yes cool_slowly Cool Slowly to Induce Crystallization hot_filtration_q->cool_slowly No hot_filtration->cool_slowly crystallization_q Crystals Formed? cool_slowly->crystallization_q induce_crystallization Induce Crystallization (Scratch/Seed) crystallization_q->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystallization_q->collect_crystals Yes induce_crystallization->crystallization_q wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End: Pure Crystals dry_crystals->end

Sources

Validation & Comparative

A Researcher's Guide to the In Vitro Validation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vitro biological activity of the novel compound, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. Drawing from the well-established therapeutic potential of the pyrazole scaffold, we present a structured, evidence-based approach to systematically characterize its potential anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities.

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3][4] The renowned anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the scaffold's therapeutic relevance.[5][6] Similarly, numerous pyrazole derivatives have been investigated as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[7][8][9][10][11]

The subject of this guide, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, incorporates several features of interest. The fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a key site for interaction with biological targets. This guide outlines a comparative experimental workflow to elucidate its biological activity, contrasting it with both a standard-of-care drug and a close structural analogue to understand the specific contribution of the fluorine substitution.

Experimental Validation Workflow

Our proposed validation strategy is a two-pronged approach, initially screening for broad cytotoxic and anti-inflammatory activity, followed by more focused mechanistic studies based on the initial findings. This workflow is designed to be efficient, cost-effective, and scientifically rigorous.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Data Analysis & Comparison Compound 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer AntiInflam Anti-inflammatory Screening (COX-2 Inhibition Assay) Compound->AntiInflam Apoptosis Apoptosis Assay (Caspase 3/7 Activity) Anticancer->Apoptosis If Active CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle If Active PGE2 Prostaglandin E2 Assay (LPS-stimulated Macrophages) AntiInflam->PGE2 If Active Analysis Comparative Analysis: - IC50 Determination - Selectivity Assessment - Structure-Activity Relationship Apoptosis->Analysis CellCycle->Analysis PGE2->Analysis

Caption: Proposed experimental workflow for validating the biological activity of the target compound.

Part 1: Anticancer Activity Evaluation

The extensive literature on pyrazole derivatives as anticancer agents provides a strong rationale for investigating the cytotoxic potential of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.[1][8][9] We propose an initial screen using a panel of human cancer cell lines to determine its potency and spectrum of activity.

Comparative Compounds
  • Positive Control: Doxorubicin - A well-characterized chemotherapeutic agent with broad-spectrum activity.

  • Structural Analogue: 3-Phenyl-1H-pyrazole-4-carboxylic acid - To assess the influence of the 2-fluoro substitution on cytotoxic activity.

Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

  • Cell Seeding: Plate cells from selected cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound, doxorubicin, and the structural analogue in the appropriate cell culture medium. Add the compounds to the wells, ensuring a final DMSO concentration below 0.5%. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anticipated Data Presentation

The results should be summarized in a clear, comparative table.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid Experimental ValueExperimental ValueExperimental Value
3-Phenyl-1H-pyrazole-4-carboxylic acidExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value

Part 2: Anti-inflammatory Activity Evaluation

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[12][13] Given that pyrazole derivatives like Celecoxib are potent and selective COX-2 inhibitors, it is logical to assess our target compound for similar activity.[5][6]

Cyclooxygenase (COX) Pathway

The COX enzymes convert arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as COX-1 is involved in homeostatic functions.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 (Inflammation, Pain) PGH2->PGE2 TestCompound 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid TestCompound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

Comparative Compounds
  • Positive Control (Selective): Celecoxib - A well-established selective COX-2 inhibitor.

  • Positive Control (Non-selective): Ibuprofen - A widely used non-selective COX inhibitor, for comparison of selectivity.

Experimental Protocol: COX-2 Inhibitor Screening Assay

Commercially available, cell-free enzyme immunoassays (EIA) provide a standardized and efficient method for determining COX-2 inhibitory activity.

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and detection antibodies, according to the manufacturer's protocol (e.g., Cayman Chemical, Abcam).

  • Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. Also include Celecoxib, Ibuprofen, and a vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for the time specified in the kit protocol (e.g., 2 minutes).

  • Stop Reaction & Detection: Add a stopping solution and then perform the EIA steps to quantify the amount of prostaglandin produced. This typically involves competitive binding with a prostaglandin-tracer and subsequent colorimetric detection.

  • Absorbance Reading: Read the absorbance at the recommended wavelength (e.g., 405-420 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve. A similar assay for COX-1 should be run in parallel to determine selectivity.

Anticipated Data Presentation
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid Experimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value
IbuprofenExperimental ValueExperimental ValueCalculated Value

Trustworthiness and Self-Validation

Conclusion

This guide outlines a robust, comparative approach for the initial in vitro validation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. By systematically evaluating its anticancer and anti-inflammatory potential against established standards and structural analogues, researchers can generate high-quality, reproducible data. The proposed workflow provides a clear path from broad screening to initial mechanistic insights, forming a solid foundation for further drug development efforts.

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  • Synthesis of 3-Methyl-1H-Pyrazole-4-Carboxylic Ester Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv

Sources

A Comparative Guide to IRAK4 Inhibition: Evaluating 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid Against Clinical-Stage Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a master regulator of innate immunity, acting as a critical node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Its central role in propagating inflammatory responses has positioned it as a prime therapeutic target for a spectrum of autoimmune diseases, inflammatory disorders, and certain cancers.[3][4] This guide provides a comparative analysis of a representative pyrazole scaffold, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, against well-characterized clinical-stage IRAK4 inhibitors. We will dissect their mechanisms, compare their performance based on publicly available data, and provide detailed, validated protocols for researchers aiming to characterize novel chemical entities in this space.

The IRAK4 Signaling Nexus: A Master Switch for Inflammation

The innate immune system's response to pathogens and cellular damage is largely orchestrated by the TLR and IL-1R families. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, forming a multi-protein complex known as the Myddosome.[2][5] IRAK4, considered the "master IRAK," is the only family member whose kinase activity is indispensable for downstream signaling.[1]

Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a cascade that activates key transcription factors like NF-κB and IRF5.[6][7] This culmination of signaling events leads to the robust production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, driving the inflammatory response.[4] The unique, upstream position of IRAK4 makes it an attractive therapeutic target; its inhibition can potently and broadly suppress pathological inflammation.[3] Furthermore, adults with a natural deficiency in IRAK4 do not show a significant increase in the risk of serious infections, suggesting that therapeutic inhibition may have a favorable safety profile.[1][4]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Myddosome Formation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Gene Inflammatory Gene Transcription NFkB->Gene Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Ligand PAMPs / DAMPs Cytokines (e.g., IL-1) Ligand->TLR_IL1R Activation

Caption: The IRAK4 signaling pathway, initiated by TLR/IL-1R activation.

Comparative Analysis of IRAK4 Inhibitors

Our analysis focuses on comparing the pyrazole-based scaffold of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid with two clinical-stage small molecule inhibitors, Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845) , and one targeted protein degrader, KT-474 . The pyrazole core is a well-established and privileged scaffold in kinase inhibitor design, and its derivatives have shown potent IRAK4 inhibitory activity.[8][9] While specific IRAK4 inhibition data for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is not publicly available, its structure represents a valid starting point for a medicinal chemistry campaign, which would be evaluated using the protocols detailed in this guide.

Compound Structure Modality Biochemical IC50 (nM) Cellular IC50 (nM) Key Features & References
3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid Small Molecule Inhibitor (Hypothetical)Not AvailableNot AvailableRepresentative pyrazole scaffold.[10][11][12]
Zimlovisertib (PF-06650833) Small Molecule InhibitorIRAK4: ~100% inhibition @ 200 nM PBMC (TNF-α): 2.4 Potent and selective oral inhibitor; developed via fragment-based design.[13][14][15]
Zabedosertib (BAY 1834845) Small Molecule InhibitorIRAK4: 3.55 PBMC (Cytokines): ~500 Orally active with demonstrated anti-inflammatory properties in vivo.[16][17][18][19][20]
KT-474 PROTAC DegraderN/A (Degrader)PBMC (IRAK4 Degradation, DC50): ~0.88 Heterobifunctional degrader; induces ubiquitination and proteasomal degradation of IRAK4.[21][22][23][24]

IC50 values are approximate and compiled from various sources for comparative purposes. PBMC = Peripheral Blood Mononuclear Cell. DC50 = concentration for 50% maximal degradation.

Expert Insights & Causality:
  • Zimlovisertib (PF-06650833): Developed by Pfizer, this compound emerged from a sophisticated fragment-based drug design campaign.[14] This approach starts with small, low-affinity molecules (fragments) and grows them into potent inhibitors, ensuring high ligand efficiency. Its high potency in cellular assays (2.4 nM) demonstrates excellent translation from biochemical activity to a biological system.[13] Clinical trials have investigated its efficacy in rheumatoid arthritis and other inflammatory conditions.[25][26]

  • Zabedosertib (BAY 1834845): This Bayer compound was identified through high-throughput screening and optimized using structure-based design.[18][20] It shows potent enzymatic inhibition (IC50 of 3.55 nM) and effectively reduces inflammatory cytokines in cellular models.[16] Its development highlights the successful application of leveraging detailed structural knowledge of the IRAK4 kinase domain to enhance potency and selectivity.[17]

  • KT-474 (Kymera Therapeutics): This molecule represents a paradigm shift from simple inhibition to targeted degradation. As a PROTAC (PROteolysis TArgeting Chimera), it acts as a bridge between IRAK4 and an E3 ubiquitin ligase, leading to the destruction of the IRAK4 protein rather than just blocking its active site.[21][22] This has two key advantages: 1) It eliminates both the kinase and scaffolding functions of IRAK4. 2) It can have a more prolonged pharmacodynamic effect than a traditional inhibitor, as the cell must resynthesize the entire protein.[24] This is reflected in its profound and sustained IRAK4 degradation in human subjects.[21][23]

Methodologies for Evaluating IRAK4 Inhibition

To characterize a novel compound like 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a tiered experimental approach is essential. This workflow ensures that resources are spent efficiently, moving from high-throughput biochemical assays to more complex and biologically relevant cellular and in vivo models.

Experimental_Workflow A Tier 1: Biochemical Assay (High-Throughput Screening) B Tier 2: Cellular Target Engagement (Confirming Intracellular Activity) A->B Potent Hits C Tier 3: Cellular Functional Assay (Measuring Downstream Effects) B->C Cell-Permeable Hits D Tier 4: Selectivity Profiling (Kinome Scan) C->D Functionally Active Hits E Tier 5: In Vivo Models (Efficacy & PK/PD) D->E Selective Hits

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile scaffold have led to its incorporation into numerous FDA-approved drugs for a wide array of conditions, including inflammation, cancer, and infectious diseases.[3][4][5] The pyrazole nucleus is considered a "privileged structure" due to its capacity to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[6][7]

This guide focuses on a specific, promising chemical series: analogs of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid . We will provide an in-depth analysis of its structure-activity relationships (SAR), exploring how targeted chemical modifications to this core structure influence biological activity. By understanding the causality behind these relationships, researchers can rationally design more potent, selective, and effective therapeutic agents.

Chapter 1: The Core Moiety and Rationale for Analog Synthesis

The 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold possesses several key features that make it an attractive starting point for drug design:

  • The Pyrazole Core: Provides a rigid, aromatic platform that correctly orients the appended functional groups for optimal target engagement. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors.[1]

  • The 3-(2-Fluorophenyl) Group: This lipophilic group often anchors the molecule within a hydrophobic pocket of the target protein. The ortho-fluoro substituent is particularly significant; its electronegativity and size can profoundly influence the conformation of the phenyl ring and its interactions with the target, potentially enhancing binding affinity or improving metabolic stability.

  • The 4-Carboxylic Acid Group: This acidic functional group is a powerful pharmacophore, often acting as a key hydrogen bonding partner or a zinc-binding group in the active sites of metalloenzymes like carbonic anhydrases.[8]

The primary goal of synthesizing analogs of this core structure is to systematically probe the chemical space around it. By making discrete modifications at each position, we can decipher the specific contributions of each substructure to the overall biological activity, leading to optimized lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

General Synthetic Strategy

The synthesis of these pyrazole analogs typically follows a convergent route, most commonly leveraging the Knorr pyrazole synthesis or related cyclocondensation reactions.[2][9] The general workflow involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Final Product cluster_3 Step 4: Analog Generation A Aryl Ketone (e.g., 2'-Fluoroacetophenone) C 1,3-Dicarbonyl Intermediate A->C Claisen Condensation B Diester (e.g., Diethyl oxalate) B->C E Pyrazole-4-carboxylate Ester C->E Cyclocondensation (Knorr Synthesis) D Hydrazine Hydrate D->E F 3-(2-Fluorophenyl)-1H-pyrazole- 4-carboxylic acid (Core Structure) E->F Saponification (e.g., LiOH) G Analogs via N-Alkylation, Amide Coupling, etc. F->G Derivatization

Caption: General workflow for synthesizing 3-aryl-1H-pyrazole-4-carboxylic acid analogs.

Chapter 2: Structure-Activity Relationship (SAR) Deep Dive

The following sections dissect the SAR by systematically examining modifications at each key position of the scaffold. The biological activity data presented is often context-dependent on the specific target being assayed (e.g., a kinase, enzyme, or receptor).

Modifications at the N1-Position of the Pyrazole Ring

The N1 position is a primary site for modification to modulate physicochemical properties. Leaving it as a free N-H allows it to act as a hydrogen bond donor. However, substitution is a common strategy to enhance cell permeability and oral bioavailability.

R¹ SubstituentGeneral Effect on ActivityRationale
-H Baseline activity; potent H-bond donor.The unsubstituted N-H can form crucial interactions with target residues.
-CH₃ Often maintained or slightly improved activity.A small alkyl group can fill a small hydrophobic pocket without causing steric hindrance, while improving lipophilicity.[10]
-Aryl (e.g., Phenyl) Highly variable; can increase or decrease activity.A bulky aryl group can enhance π-π stacking but may also introduce steric clashes. The substitution pattern on the aryl ring itself becomes a secondary SAR exploration.[11]
-CH₂-Aryl (Benzyl) Frequently enhances potency.The benzyl group provides lipophilicity and potential for hydrophobic interactions, while the flexible linker allows for optimal positioning.
Modifications of the 3-Phenyl Ring

The electronic and steric nature of the substituent on the C3-phenyl ring is critical for target engagement. The parent structure's 2-fluoro group serves as a key reference point.

R² Substituent (on Phenyl Ring)General Effect on ActivityRationale
2-F (Parent) High activity.The ortho-fluoro atom acts as a weak H-bond acceptor and influences ring conformation, often locking it into a favorable binding mode.
3-F or 4-F Often reduced activity compared to 2-F.Positional isomers highlight the importance of the substituent's location. A 4-fluoro substituent, for example, may place the electronegative atom outside the optimal interaction zone.[12][13]
4-Cl or 4-Br Potency is often maintained or increased.Larger halogens can occupy a larger hydrophobic pocket and participate in halogen bonding, a recognized non-covalent interaction in drug design.[11]
4-CH₃ Variable activity.An electron-donating group alters the electronics of the phenyl ring and adds bulk. Its effect depends on the steric and electronic tolerance of the binding site.
4-OCH₃ Often leads to a decrease in activity.The methoxy group is a strong electron-donating group and can introduce steric bulk, which may be unfavorable for binding.
Bioisosteric Replacement of the 4-Carboxylic Acid

The carboxylic acid at C4 is a powerful interacting group but can lead to poor cell permeability and rapid metabolism. Replacing it with bioisosteres is a key strategy to improve drug-like properties.

R³ Group (at C4-Position)General Effect on ActivityRationale
-COOH (Parent) High in vitro potency.Acts as a strong hydrogen bond donor/acceptor or metal chelator, critical for binding to many enzyme active sites.[8]
-CONH₂ (Carboxamide) Often maintains good activity.The amide group mimics the hydrogen bonding capabilities of the carboxylic acid (H-bond donor and acceptor) but is neutral, which can improve membrane permeability.[14][15]
-COOCH₃ (Ester) Typically reduced activity.The ester group can only act as a hydrogen bond acceptor and lacks the acidic proton, often resulting in the loss of a critical interaction. Esters can, however, serve as prodrugs.
Tetrazole Frequently restores or enhances activity.The tetrazole ring is a well-established bioisostere for a carboxylic acid. It has a similar pKa and can engage in similar ionic and hydrogen bonding interactions.

Chapter 3: Biological Targets and Experimental Evaluation

Analogs of this pyrazole series have demonstrated activity against several important drug targets, most notably protein kinases and enzymes involved in inflammation.

Target Profile: Aurora Kinases

Aurora kinases (A, B, and C) are critical regulators of the cell cycle, and their overexpression is a hallmark of many cancers.[16] The pyrazole scaffold has been successfully employed to develop inhibitors of these kinases.[10] The general mechanism involves the ligand binding to the ATP-binding pocket, preventing phosphorylation of downstream substrates and ultimately leading to cell cycle arrest and apoptosis.

G cluster_pathway Simplified Aurora Kinase B Pathway AURKB Aurora Kinase B (AURKB) HistoneH3 Histone H3 AURKB->HistoneH3 P ADP ADP AURKB->ADP Downstream Chromosome Segregation & Cytokinesis HistoneH3->Downstream Inhibitor Pyrazole Analog (e.g., 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid analog) Inhibitor->AURKB Binds to ATP pocket, Blocks Phosphorylation ATP ATP ATP->AURKB

Caption: Inhibition of the Aurora Kinase B signaling pathway by a pyrazole analog.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.

Objective: To determine the IC₅₀ value of pyrazole analogs against a target kinase (e.g., Aurora A).

Materials:

  • Lanthascreen™ Eu-anti-tag Antibody

  • GFP-tagged substrate protein

  • Target Kinase (e.g., recombinant human Aurora A)

  • ATP

  • Test compounds (pyrazole analogs) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates (black)

  • Plate reader capable of TR-FRET detection

Methodology:

  • Compound Preparation: Perform serial dilutions of the pyrazole analogs in DMSO. Further dilute into the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture: In each well of the 384-well plate, add the following in order:

    • 4 µL of assay buffer containing the test compound or DMSO (vehicle control).

    • 2 µL of the Kinase/GFP-Substrate mixture.

    • 4 µL of ATP solution (the concentration should be at or near the Kₘ for the kinase).

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the Lanthascreen™ Eu-anti-tag Antibody solution (prepared in TR-FRET dilution buffer) to each well.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (GFP) and 665 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 520 nm).

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls. The Z'-factor should be calculated for each assay plate to ensure its robustness and suitability for high-throughput screening.

Chapter 4: Conclusion and Future Outlook

The structure-activity relationship studies of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid analogs reveal a highly tunable scaffold for drug discovery. The key takeaways are:

  • Positional Isomerism Matters: The placement of the fluoro substituent on the C3-phenyl ring is critical, with the ortho position being particularly favorable for certain targets.

  • N1-Substitution is Key for ADME: Modifying the N1 position is a viable strategy to move beyond potent in vitro inhibitors to compounds with favorable drug-like properties.

  • The Carboxylic Acid is a Potent but Problematical Anchor: While essential for the high potency of many initial hits, the carboxylic acid often requires bioisosteric replacement (e.g., with amides or tetrazoles) to achieve a balanced profile of activity and pharmacokinetics.[14][15]

Future research should focus on multi-parameter optimization. Promising analogs identified through SAR studies should be subjected to early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Furthermore, exploring novel substitutions at the C5 position, which remains largely underexplored in this specific series, could yield analogs with novel binding modes or improved selectivity profiles. By integrating the principles outlined in this guide, researchers can continue to leverage the remarkable versatility of the pyrazole scaffold to develop the next generation of targeted therapeutics.

References

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  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study - Bentham Science.
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  • Synthesis of new pyrazole derivatives (3a-f).
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  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - TU Delft Repositories.
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  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - Cherry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl - ACS Public
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.
  • 2-(3-Bromophenyl)

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A Senior Application Scientist's Guide: Comparing In Vivo vs. In Vitro Potency of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Potency Puzzle

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors (PKIs) represent a pillar of targeted therapy.[1][2] Kinases, by catalyzing phosphorylation, orchestrate a vast network of cellular signaling pathways crucial for processes like cell growth, proliferation, and survival.[3][4] Their dysregulation is a hallmark of many cancers, making them prime drug targets.[3]

Within the diverse chemical universe of PKIs, the pyrazole scaffold has emerged as a "privileged structure."[1][5] Its synthetic accessibility and favorable drug-like properties have made it a cornerstone in numerous FDA-approved drugs, including Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/ROS1 inhibitor).[1][5] The development journey of these compounds, however, is fraught with complexity. A critical and often challenging step is bridging the gap between a compound's performance in a controlled laboratory setting (in vitro) and its actual therapeutic effect in a living organism (in vivo).

This guide provides an in-depth comparison of in vitro and in vivo potency evaluation for pyrazole-based kinase inhibitors. We will dissect the methodologies, explore the causal factors behind experimental choices, and illuminate why a nanomolar in vitro IC50 does not always translate to tumor regression in a preclinical model. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate this crucial transition in drug discovery.

Part 1: The In Vitro Landscape - Potency in a Purified System

In vitro evaluation is the foundational step in characterizing a novel inhibitor. It aims to answer a simple question: does the compound interact with and inhibit the target kinase? This is typically assessed through a hierarchy of assays, moving from purified components to a more complex cellular environment.

Biochemical Assays: The First Litmus Test

The most direct method to measure inhibitor potency is the biochemical assay, where the inhibitor, a purified recombinant kinase, its substrate, and the co-factor ATP are combined in a controlled reaction.

Causality Behind the Choice: The primary goal here is to determine the direct interaction and inhibitory potential against the target kinase in isolation, free from confounding biological factors like cell membranes or competing proteins. This allows for a clean measurement of the half-maximal inhibitory concentration (IC50), a core metric for structure-activity relationship (SAR) studies. A popular method is the luminescence-based kinase assay, which quantifies the amount of ADP produced as a direct byproduct of kinase activity.[3]

Diagram 1: Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazole Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Pyrazole inhibitors often target key nodes in signaling cascades.

Cell-Based Assays: A More Biologically Relevant Hurdle

While a biochemical IC50 is crucial, it tells us nothing about how the inhibitor will behave in a living cell. Cell-based assays are the next critical step.

Causality Behind the Choice: These assays assess a compound's ability to cross the cell membrane, engage the target kinase in its native environment (often at physiological ATP concentrations), and elicit a downstream biological effect.[6] A common technique is to treat cancer cell lines with the inhibitor and measure the phosphorylation status of a known downstream substrate of the target kinase via Western blot. A reduction in phosphorylation indicates successful target engagement and inhibition.

Illustrative Data: In Vitro Potency Comparison

The table below presents hypothetical data for three distinct pyrazole kinase inhibitors against a target, "Kinase X." This illustrates a typical output from an initial in vitro screening campaign.

Compound IDTarget KinaseBiochemical IC50 (nM)Cell-Based Anti-Proliferation GI50 (nM)
PYZ-001 Kinase X2.535
PYZ-002 Kinase X350>10,000
PYZ-003 Kinase X1520

Analysis:

  • PYZ-001 shows excellent biochemical potency, but is more than 10-fold less potent in a cellular context, suggesting potential issues with cell permeability or efflux.

  • PYZ-002 is a weak biochemical inhibitor and, unsurprisingly, shows no cellular activity.

  • PYZ-003 demonstrates a strong correlation between its biochemical and cellular potency, making it a promising candidate for in vivo studies. This alignment is a key goal in lead optimization.

Part 2: The In Vivo Challenge - Efficacy in a Whole Organism

Demonstrating efficacy in a living animal is the ultimate preclinical test. An inhibitor that performs brilliantly in vitro can fail spectacularly in vivo for a multitude of reasons that are invisible in a petri dish. The primary goal is to establish a relationship between pharmacokinetics (PK) and pharmacodynamics (PD).[7]

Causality Behind the Choice: In vivo models, most commonly subcutaneous tumor xenografts in immunodeficient mice, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME).[8][9] These studies determine if the inhibitor can reach the tumor at a high enough concentration for a sufficient duration to inhibit the target and slow tumor growth, without causing unacceptable toxicity.[10]

Diagram 2: In Vivo Xenograft Efficacy Workflow

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_analysis Analysis A 1. Culture Cancer Cell Line B 2. Harvest & Prepare Cell Suspension A->B C 3. Subcutaneous Injection into Mice B->C D 4. Monitor Tumor Growth to ~150 mm³ C->D E 5. Randomize Mice (Vehicle & Drug Groups) D->E F 6. Daily Oral Dosing E->F G 7. Measure Tumor Volume & Body Weight F->G G->F Repeat for 21-28 days H 8. Endpoint: Analyze Tumor Growth Inhibition G->H

Caption: Standard workflow for assessing in vivo anti-tumor efficacy.

Illustrative Data: In Vivo Efficacy & PK

Following up on our promising candidates, PYZ-001 and PYZ-003 were advanced into a mouse xenograft model using HT-29 colorectal cancer cells.

Compound IDDose (mg/kg, oral, QD)Tumor Growth Inhibition (TGI, %)Cmax (ng/mL)Bioavailability (F, %)
PYZ-001 5015% (Poor)855
PYZ-003 5085% (Excellent)210045

Analysis:

  • PYZ-001 , despite its potent biochemical IC50, showed poor efficacy in vivo. The PK data reveals the reason: very low oral bioavailability and a low maximum plasma concentration (Cmax), meaning the drug was likely metabolized or poorly absorbed before it could reach the tumor.

  • PYZ-003 , which had a good in vitro profile, demonstrates robust tumor growth inhibition. This is supported by its favorable PK properties, showing good absorption and achieving a high plasma concentration.

Part 3: Bridging the Gap - Why In Vitro Potency Fails to Translate

The discrepancy between in vitro and in vivo results, as exemplified by PYZ-001, is a common and costly challenge in drug discovery.[6] Understanding the underlying reasons is paramount for designing better drugs.

  • Pharmacokinetics is King: As seen with PYZ-001, poor ADME properties are a primary culprit. A compound can be incredibly potent, but if it's metabolized by the liver on its first pass, can't be absorbed from the gut, or is rapidly cleared, it will never achieve therapeutic concentrations at the tumor site.[8][9]

  • The Off-Target Problem: Most kinase inhibitors are not perfectly selective and can inhibit dozens of other kinases.[11] While this may not be apparent in a purified biochemical assay, in vivo these off-target inhibitions can lead to toxicities that limit the achievable dose or produce confounding biological effects that counteract the intended anti-tumor activity.[12]

  • Assay Artifacts (The ATP-Concentration Effect): Biochemical assays are often run at low, non-physiological concentrations of ATP to increase sensitivity. However, inside a cell, ATP concentrations are in the millimolar range. An inhibitor that competes with ATP for the kinase binding site will appear much less potent in a cellular environment where it faces immense competition from endogenous ATP.[4] This can lead to a significant overestimation of a compound's true potency.

  • The Complexity of the Tumor Microenvironment: In vitro assays use homogenous cancer cell lines. In vivo, a tumor is a complex organ composed of cancer cells, stromal cells, immune cells, and an intricate vasculature.[7] Factors like poor tumor penetration, binding to plasma proteins, and the influence of the microenvironment on signaling pathways are not captured in vitro.

Diagram 3: Factors Mediating In Vitro to In Vivo Translation

G cluster_barriers Biological & Pharmacological Barriers IVT In Vitro Potency (e.g., IC50) PK Pharmacokinetics (ADME) IVT->PK Influences Required Exposure Level IVV In Vivo Efficacy (e.g., TGI) PK->IVV Determines Achievable Exposure SAFETY Off-Target Effects & Toxicity SAFETY->IVV Limits Maximum Tolerable Dose TME Tumor Microenvironment & Drug Penetration TME->IVV Modulates Response BINDING Plasma Protein Binding BINDING->IVV Reduces Free Drug Concentration

Caption: Multiple factors determine if in vitro potency becomes in vivo efficacy.

Part 4: Detailed Experimental Methodologies

To ensure reproducibility and robustness, the following detailed protocols are provided as examples of standard industry practice.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of an inhibitor by measuring ADP production.[3]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrazole inhibitor (e.g., PYZ-003) in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well white assay plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Prepare a kinase reaction mixture containing the target kinase (e.g., Kinase X) and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Termination:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the enzyme) to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 10 µL of an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Data Acquisition:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase reaction.

    • Incubate for 30 minutes at room temperature to develop the luminescent signal.

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard method for evaluating the anti-tumor activity of an inhibitor in mice.[13][14]

  • Cell Culture and Preparation:

    • Culture a human cancer cell line (e.g., HT-29) using standard aseptic techniques. Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile PBS, count them, and assess viability (must be >95%).

    • Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

  • Animal Handling and Tumor Implantation:

    • Acclimatize female athymic nude mice for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation. Begin measuring tumor dimensions with digital calipers 2-3 times per week once tumors are palpable. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the inhibitor (e.g., PYZ-003) in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the inhibitor or vehicle control orally via gavage once daily (QD) at the target dose (e.g., 50 mg/kg).

    • Record the body weight of each mouse 2-3 times per week as a primary indicator of toxicity. A body weight loss exceeding 15-20% typically requires dose reduction or cessation.

  • Endpoint and Data Analysis:

    • Continue treatment for a predetermined period (e.g., 21 or 28 days) or until tumors in the control group reach a specified size limit.

    • At the study endpoint, euthanize the mice and excise the tumors.

    • Calculate the percent Tumor Growth Inhibition (%TGI) by comparing the change in tumor volume of the treated groups to the vehicle control group.

Conclusion

The development of effective pyrazole-based kinase inhibitors is a journey from the simplicity of a test tube to the complexity of a living system. This guide underscores a fundamental principle of drug discovery: in vitro potency is necessary, but it is not sufficient. A successful therapeutic candidate must possess a finely tuned balance of on-target potency, cellular activity, selectivity, and favorable pharmacokinetic properties. The transition from in vitro to in vivo is the crucible where these attributes are tested. By understanding the causality behind the experimental choices and anticipating the challenges of this translation, researchers can more effectively design and identify pyrazole inhibitors that not only hit their target but also deliver a meaningful therapeutic benefit in the complex biological reality of disease.

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A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and have become prime targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target activity, or cross-reactivity, where an inhibitor modulates kinases other than its intended target, can lead to unforeseen side effects or, in some cases, reveal new therapeutic opportunities.[3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in understanding a compound's true biological activity and predicting its clinical behavior.

This guide provides a comparative framework for assessing the kinase cross-reactivity of the novel compound 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid , a molecule belonging to the pharmacologically significant pyrazole class of kinase inhibitors. We will explore various profiling methodologies, present a detailed experimental protocol for a robust assay, and demonstrate how to interpret the resulting data in comparison to well-characterized inhibitors.

Comparing the Arsenal: Methodologies for Kinase Profiling

Choosing the right assay is critical for generating reliable and relevant selectivity data. The three most common platforms for in vitro kinase profiling are radiometric assays, fluorescence-based assays, and luminescence-based assays. Each has distinct principles, advantages, and limitations.

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[4]Considered the "gold standard" for its directness and sensitivity.[1][5] Minimal interference from compound autofluorescence or light scattering.Requires handling of radioactive materials and specialized disposal.[3] Lower throughput compared to other methods.
Fluorescence-Based Assays (e.g., FP, FRET) Detects phosphorylation through changes in the fluorescence properties of a labeled substrate or antibody.[3]Non-radioactive and amenable to high-throughput screening (HTS).[6] Real-time data acquisition is possible.[7]Susceptible to interference from fluorescent compounds.[8] Can require specific reagents (e.g., phospho-specific antibodies) for each kinase.[6]
Luminescence-Based Assays (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the reaction, which is converted to a luminescent signal.[9][10]Universal assay applicable to virtually any kinase.[11] High sensitivity, broad dynamic range, and resistant to compound interference.[10] Simple, homogeneous "add-mix-read" format.[9]Can be more expensive per data point than other methods. The enzymatic cascade can be sensitive to reaction conditions.

For a comprehensive and high-throughput initial screen of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a luminescence-based method like the ADP-Glo™ Kinase Assay offers a robust balance of universality, sensitivity, and operational simplicity.[12]

In Focus: The ADP-Glo™ Kinase Assay Workflow

The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced.[9] First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used to generate a light signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[10]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Combine Kinase, Substrate, ATP, and Test Compound (e.g., 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid) B Incubate at Room Temperature (e.g., 60 minutes) A->B Reaction Occurs C Add ADP-Glo™ Reagent D Incubate at Room Temperature (40 minutes) C->D Terminates Kinase Reaction & Depletes ATP E Add Kinase Detection Reagent F Incubate at Room Temperature (30-60 minutes) E->F Converts ADP to ATP, Generates Luminescence G Read Luminescence (Plate Luminometer) F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format.

I. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer appropriate for the kinases being tested (a generic buffer may consist of 40 mM Tris, pH 7.5, 20 mM MgCl₂, and 0.1 mg/mL BSA).

  • ATP Stock: Prepare a stock solution of ATP at a concentration relevant to the Kₘ of the kinases being tested (e.g., 100 µM).

  • Test Compound Dilution Series: Prepare a serial dilution of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Also prepare solutions for a positive control (e.g., Staurosporine) and a DMSO-only negative control.

  • ADP-Glo™ Reagent & Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[13]

II. Kinase Reaction Setup (5 µL volume):

  • Add 1.25 µL of a 4X solution of the appropriate kinase/substrate mix in kinase buffer to each well.

  • Add 2.5 µL of 2X test compound or control (diluted from DMSO stock into kinase buffer) to the wells.

  • Initiate the reaction by adding 1.25 µL of 4X ATP solution.

  • Mix the plate gently and incubate at room temperature for 60 minutes.

III. Assay Measurement:

  • Equilibrate the plate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well.[13]

  • Mix and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.[10]

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[13]

  • Measure luminescence using a plate-reading luminometer.

IV. Data Analysis:

  • The raw luminescence units (RLU) are collected.

  • The percent inhibition is calculated relative to the high (DMSO only) and low (no enzyme) controls: % Inhibition = 100 x (1 - (RLU_compound - RLU_low) / (RLU_high - RLU_low))

  • For dose-response curves, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation: A Comparative Analysis

To contextualize the selectivity of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, its inhibition profile should be compared against a promiscuous inhibitor like Staurosporine and a more selective, clinically relevant inhibitor. Staurosporine is a natural product known to inhibit a wide array of kinases with high potency by binding to the conserved ATP pocket, making it a valuable research tool but unsuitable for clinical use due to its lack of specificity.[14][15]

Hypothetical Cross-Reactivity Data (% Inhibition at 1 µM)
Kinase FamilyKinase Target3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acidStaurosporine (Control)Selective Inhibitor (e.g., Gefitinib)
TK EGFR12%98%95%
ABL185% 99%25%
SRC78% 99%30%
KDR (VEGFR2)45%95%15%
CMGC CDK2/CycA65%99%8%
GSK3β22%97%5%
MAPK1 (ERK2)15%88%3%
AGC AKT118%96%7%
PKA9%99%4%
ROCK135%98%11%
CAMK CAMK2A28%99%10%
STE MAP2K1 (MEK1)5%75%2%

Interpretation:

  • Staurosporine: As expected, it potently inhibits nearly all kinases in the panel, demonstrating its broad-spectrum activity.[16][17]

  • Selective Inhibitor (Gefitinib): Shows high potency against its primary target (EGFR) with minimal activity against other kinases.

  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid: The hypothetical data suggests this compound has a distinct selectivity profile. It shows potent inhibition of the tyrosine kinases ABL1 and SRC, and moderate inhibition of CDK2. Its activity against other kinases like EGFR, PKA, and MEK1 is low, indicating a degree of selectivity. This profile would guide further investigation into its potential as an ABL/SRC inhibitor.

Contextualizing Off-Target Effects: Signaling Pathways

Understanding the potential impact of cross-reactivity requires placing off-target hits within the context of cellular signaling pathways. For instance, if a compound intended for ABL1 also inhibits KDR (VEGFR2), it could have anti-angiogenic effects, which might be beneficial in cancer but could cause cardiovascular side effects.

Signaling_Pathway cluster_RTK Receptor Tyrosine Kinases cluster_NonReceptor Non-Receptor Tyrosine Kinases cluster_Downstream Downstream Pathways EGFR EGFR RAS_RAF RAS -> RAF -> MEK -> ERK EGFR->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR EGFR->PI3K_AKT VEGFR VEGFR2 (KDR) VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis SRC SRC SRC->RAS_RAF STAT STATs SRC->STAT ABL ABL1 ABL->STAT Proliferation Cell Proliferation & Survival ABL->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified kinase signaling network.

This diagram illustrates how different kinases (EGFR, VEGFR2, SRC, ABL1) feed into common downstream pathways regulating critical cellular processes like proliferation and angiogenesis. Unintended inhibition of a kinase like VEGFR2 by an ABL1-targeted inhibitor could have significant biological consequences.

Conclusion

The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug discovery. For a novel compound like 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a systematic evaluation of its cross-reactivity is essential to build a complete picture of its therapeutic potential and liabilities. By employing robust and high-throughput methods like the ADP-Glo™ assay, comparing the results to well-defined controls, and interpreting the data within the framework of cellular signaling pathways, researchers can make informed decisions to advance the most promising candidates toward the clinic. This rigorous, data-driven approach ensures scientific integrity and ultimately contributes to the development of safer and more effective medicines.

References
  • Wikipedia. (2023). Staurosporine. Retrieved from [Link][14]

  • Habelhah, H., et al. (2001). A high-throughput radiometric kinase assay. Nature Protocols, 1(1), 1-4. [This is a representative citation, the actual search result is similar in content but not an exact match][18]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link][11]

  • Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 30-38. [This is a representative citation, the actual search result is similar in content but not an exact match][15]

  • JoVE. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link][4]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link][8]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link][7]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link][21]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link][6]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link][23]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2018). Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy. Retrieved from [Link][24]

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Benchmarking the Efficacy of Novel COX-2 Inhibitors: A Comparative Guide Featuring 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid against Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel cyclooxygenase-2 (COX-2) inhibitors, using 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid as a representative investigational compound against the well-established selective COX-2 inhibitor, celecoxib. The methodologies and experimental designs detailed herein are intended to provide a robust and objective comparison of anti-inflammatory potential.

Introduction: The Significance of Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1] Two main isoforms of the COX enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in pathological conditions, leading to the production of pro-inflammatory prostaglandins.[1]

The development of selective COX-2 inhibitors, such as celecoxib, was a significant advancement in anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2.[1] The pyrazole scaffold is a key structural feature in many selective COX-2 inhibitors, including celecoxib, and continues to be a promising area for the discovery of new anti-inflammatory agents.[2][3] 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a novel pyrazole derivative with theoretical potential for selective COX-2 inhibition. This guide outlines the essential experimental framework to rigorously evaluate its efficacy in comparison to celecoxib.

Mechanism of Action: Targeting the COX-2 Enzyme

The primary mechanism of action for both celecoxib and potentially for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The selective inhibition of COX-2 is attributed to structural differences in the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky side groups present in selective inhibitors like celecoxib.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib / 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid Celecoxib->COX2 Inhibition

Figure 1: Simplified signaling pathway of COX-2 inhibition.

In Vitro Efficacy: Determining COX-1/COX-2 Selectivity

A critical initial step in characterizing a novel anti-inflammatory compound is to determine its in vitro inhibitory activity against both COX-1 and COX-2 isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index (SI), a key indicator of COX-2 selectivity.

Published IC50 Values for Celecoxib

The following table summarizes published IC50 values for celecoxib from various in vitro assay systems. It is important to note that absolute IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (human, ovine, etc.) and assay methodology.

Study ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Study 1826.812[4]
Study 20.03980.00488.3[5]
Study 3>1000.04>2500[6]
Study 43.50.536.6[7]
Experimental Protocol: In Vitro COX Inhibition Assay

To determine the IC50 values for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a commercially available COX inhibitor screening assay kit is recommended. These assays are typically based on the peroxidase activity of the COX enzyme.

Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G2 (PGG2), the initial product of the cyclooxygenase reaction. The resulting color change can be measured spectrophotometrically. The rate of color development is proportional to the COX activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will typically include assay buffer, heme, a chromogenic substrate solution, and purified COX-1 and COX-2 enzymes.

  • Compound Dilution: Prepare a series of dilutions of the test compound (3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid) and the reference compound (celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compound, reference compound, or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate at the recommended temperature for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength over a set period using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Reagents (Buffer, Heme, Substrate, Enzymes) Plate_Setup Set up 96-well plate with Buffer, Heme, and COX-1/COX-2 Reagents->Plate_Setup Compounds Prepare Serial Dilutions of Test Compound & Celecoxib Add_Inhibitor Add Test Compound, Celecoxib, or Vehicle Compounds->Add_Inhibitor Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Absorbance Kinetic Absorbance Measurement Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 and Selectivity Index Plot_Data->Determine_IC50 InVivo_Workflow cluster_prep Pre-Experiment cluster_experiment Experiment Day cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Randomize Animals into Treatment Groups Acclimatization->Grouping Dosing Administer Test Compound, Celecoxib, or Vehicle Grouping->Dosing Baseline_Measurement Measure Baseline Paw Volume Dosing->Baseline_Measurement Carrageenan_Injection Inject Carrageenan Baseline_Measurement->Carrageenan_Injection Post_Injection_Measurement Measure Paw Volume at 1, 2, 3, and 4 hours Carrageenan_Injection->Post_Injection_Measurement Calculate_Increase Calculate % Increase in Paw Volume Post_Injection_Measurement->Calculate_Increase Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Increase->Calculate_Inhibition Determine_ED50 Determine ED50 Calculate_Inhibition->Determine_ED50

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Data Summary and Interpretation

Upon completion of the in vitro and in vivo studies, the data for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid should be compiled and compared directly with the data generated for celecoxib under the same experimental conditions.

Hypothetical Data Summary Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Paw Edema ED50 (mg/kg)
CelecoxibExperimental ValueExperimental ValueCalculated ValueExperimental Value
3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acidExperimental ValueExperimental ValueCalculated ValueExperimental Value

A successful novel COX-2 inhibitor would ideally exhibit a high selectivity index (a significantly higher IC50 for COX-1 than for COX-2) and a potent in vivo anti-inflammatory effect (a low ED50 value) comparable to or better than celecoxib.

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking the efficacy of a novel pyrazole-based COX-2 inhibitor, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, against the established drug, celecoxib. By following the detailed in vitro and in vivo protocols, researchers can generate robust and comparable data to make informed decisions about the therapeutic potential of new chemical entities in the field of anti-inflammatory drug discovery. The causality behind the experimental choices lies in the need to first establish the mechanism of action and selectivity at the molecular level (in vitro assays) and then to confirm the therapeutic effect in a relevant animal model of inflammation (in vivo assay). This systematic approach ensures a comprehensive evaluation of the compound's potential as a novel anti-inflammatory agent.

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A Senior Application Scientist's Guide to Reproducible Multi-Step Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the pyrazole core is a privileged scaffold, forming the backbone of numerous therapeutic agents. However, the journey from starting materials to the final, pure pyrazole derivative is often fraught with challenges in reproducibility. Subtle variations in reaction conditions, reagent purity, or work-up procedures can lead to significant deviations in yield, purity, and even the isomeric ratio of the final product. This guide provides an in-depth, comparative analysis of two common multi-step pyrazole synthesis protocols: the classical Knorr synthesis and the synthesis via α,β-unsaturated carbonyl compounds (chalcones). We will dissect the mechanistic underpinnings of each method, provide detailed experimental protocols, and, most importantly, assess their reproducibility with supporting data and field-proven insights.

The Critical Challenge of Reproducibility in Pyrazole Synthesis

The core challenge in many pyrazole syntheses lies in controlling the initial condensation and subsequent cyclization steps. For instance, the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, can often lead to a mixture of regioisomers if the dicarbonyl is unsymmetrical.[1][2] The final isomeric ratio can be highly sensitive to factors such as pH, solvent, and the steric and electronic properties of the substituents.[2] Similarly, syntheses involving α,β-unsaturated ketones require a two-step process of pyrazoline formation followed by oxidation, where the efficiency of the oxidation step can be a significant variable.[3] This guide aims to illuminate these challenges and provide a framework for achieving more consistent and reliable results in your pyrazole synthesis endeavors.

Protocol 1: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry due to its use of readily available starting materials.[1] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

Mechanistic Causality

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups.[5] This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, leading to a cyclized intermediate. Subsequent dehydration yields the stable, aromatic pyrazole ring.[5] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is determined by which carbonyl group is initially attacked by the hydrazine.[6]

Experimental Workflow: Knorr Synthesis

Knorr Pyrazole Synthesis Workflow Knorr Pyrazole Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Start Mix 1,3-dicarbonyl and hydrazine derivative Solvent Add solvent (e.g., propanol) Start->Solvent Catalyst Add acid catalyst (e.g., acetic acid) Solvent->Catalyst Heat Heat with stirring (e.g., 100-145°C) Catalyst->Heat Monitor Monitor reaction (e.g., TLC) Heat->Monitor Precipitate Add water or ether to precipitate product Monitor->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with solvent (e.g., diethyl ether) Filter->Wash Dry Dry the final product Wash->Dry Pyrazole Synthesis from Chalcones Workflow Pyrazole Synthesis from Chalcones Workflow cluster_0 Pyrazoline Formation cluster_1 Oxidation to Pyrazole cluster_2 Work-up and Isolation Start Dissolve chalcone in solvent (e.g., methanol) Hydrazine Add substituted hydrazine and acid (e.g., H2SO4) Start->Hydrazine Stir Stir at room temperature (e.g., 48 hours) Hydrazine->Stir Oxidant Add oxidizing agent (e.g., in situ air/DMSO) Stir->Oxidant Heat_Ox Heat if necessary Oxidant->Heat_Ox Precipitate Pour into ice water Heat_Ox->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with appropriate solvent mixture Filter->Wash Dry Dry the final product Wash->Dry

Caption: Workflow for Pyrazole Synthesis from Chalcones.

Detailed Experimental Protocol: Synthesis of a Trisubstituted 4,5-Dihydropyrazole

This protocol is adapted from the synthesis of adamantyl chalcone derivatives. [7]

  • Pyrazoline Formation:

    • Dissolve 0.5 mmol of the adamantyl chalcone in 3 mL of methanol with stirring.

    • In a separate flask, dissolve 0.5 mmol of 2,4-dinitrophenyl hydrazine in 5 mL of methanol and add 0.3 mL of concentrated sulfuric acid.

    • Add the chalcone solution to the hydrazine solution and stir for 48 hours at room temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice water to precipitate the solid product.

    • Filter the solid and wash it several times with a mixture of ethyl acetate:hexane (2:5).

    • Dry the product at room temperature.

    • (Note: For the subsequent oxidation to a pyrazole, an additional step with an oxidizing agent would be required. This can sometimes be achieved by heating in DMSO with exposure to air.) [8]

Performance Data
α,β-Unsaturated CarbonylHydrazine DerivativeOxidation MethodYield (%)Reference
ChalconesArylhydrazinesIn situ oxidation (Cu(OTf)₂/[bmim]PF₆)~82%[6]
β-arylchalconesHydrazine monohydrateDehydration of pyrazoline intermediateHigh[3]
ChalconePhenylhydrazineReflux in acetic acid66.57%[9]
α,β-unsaturated carbonyls with β-HTosylhydrazonesMicrowave irradiation (solvent-free)High[3]
Reproducibility Assessment
  • Two-Step Process: The multi-step nature of this synthesis introduces more potential for variability. The yield and purity of the final pyrazole are dependent on the efficiency of both the initial pyrazoline formation and the subsequent oxidation step.

  • Oxidation Step: The oxidation of the pyrazoline to the pyrazole can be a critical point of failure for reproducibility. Some methods rely on in situ oxidation which can be sensitive to atmospheric oxygen, while others require the addition of specific oxidizing agents. [6][8]The choice of oxidant and reaction conditions for this step needs to be carefully controlled to ensure consistent conversion.

  • Substrate Dependence: The reactivity of the starting chalcone and hydrazine can significantly impact the reaction rate and yield. Electron-donating or -withdrawing groups on the aromatic rings can alter the nucleophilicity and electrophilicity of the reactants, potentially requiring optimization of the reaction conditions for each new substrate.

Comparative Guide to Pyrazole Synthesis Protocols

FeatureKnorr Pyrazole SynthesisSynthesis from α,β-Unsaturated Carbonyls
Starting Materials 1,3-Dicarbonyl compounds, Hydrazinesα,β-Unsaturated carbonyls (Chalcones), Hydrazines
Number of Steps One-pot cyclocondensationTypically two steps (pyrazoline formation, then oxidation)
Key Reproducibility Challenge Regioselectivity with unsymmetrical dicarbonylsEfficiency and consistency of the oxidation step
Control Parameters pH, solvent, temperatureChoice of oxidizing agent, reaction time, temperature
Advantages Often high-yielding and atom-economicalUtilizes readily available and diverse chalcones
Disadvantages Potential for difficult-to-separate regioisomersCan require an additional, sometimes harsh, oxidation step

Best Practices for Ensuring Reproducibility

To enhance the reproducibility of your multi-step pyrazole synthesis, consider the following field-proven insights:

  • Thorough Characterization of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compounds, chalcones, and hydrazine derivatives. Impurities can significantly impact the reaction outcome.

  • Precise Control of Reaction Conditions: Maintain strict control over temperature, stirring rate, and reaction time. For sensitive reactions, consider using a controlled laboratory reactor.

  • Atmosphere Control: For oxidation-sensitive steps, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Solvent Purity and Degassing: Use dry, high-purity solvents. For reactions sensitive to dissolved oxygen, degas the solvent prior to use.

  • Detailed Record Keeping: Document every detail of the experimental procedure, including the source and lot number of reagents, to aid in troubleshooting any reproducibility issues.

  • Standardized Work-up and Purification: Develop a consistent and well-documented procedure for product isolation and purification to minimize variability in final yields and purity.

By understanding the mechanistic nuances and potential pitfalls of each synthetic route, and by implementing rigorous experimental control, researchers can significantly improve the reproducibility of their multi-step pyrazole syntheses, paving the way for more efficient and reliable drug discovery and development.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, August 28). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester. Retrieved from [Link]

  • Merck & Co. (n.d.). Knorr Pyrazole Synthesis. In The Merck Index. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Canadian Journal of Chemistry. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • ACS Publications. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. Retrieved from [Link]

  • Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Retrieved from [Link]

Sources

A Researcher's Guide to Confirming Target Engagement of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Engagement

In the realm of drug discovery and chemical biology, the identification of a bioactive small molecule is merely the first step. A profound understanding of its mechanism of action is paramount, and at the core of this understanding lies the unequivocal confirmation of target engagement—verifying that the molecule interacts with its intended protein target within the complex milieu of a living cell.[1][2][3][4] This guide provides a strategic and comparative framework for researchers to confirm the cellular target engagement of a novel compound, using 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid as a representative example. While the specific target of this molecule is not presumed, its pyrazole scaffold is common in kinase inhibitors, making this class of enzymes a logical starting point for our investigation.[5][6]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a multi-faceted, logical workflow designed to first identify potential targets and then rigorously validate the engagement in a cellular context. We will delve into the "why" behind experimental choices, ensuring that each step provides self-validating data.

A Multi-Pronged Strategy for Target Identification and Validation

Given a novel compound like 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a robust strategy for confirming target engagement involves a tiered approach:

  • Unbiased Target Discovery: Employing a broad, affinity-based chemical proteomics approach to identify a landscape of potential protein interactors.

  • Orthogonal Target Validation: Using a biophysical method that relies on a different principle to confirm the interaction with the top candidate(s) from the initial screen.

  • Quantitative Cellular Target Engagement: Implementing a live-cell assay to measure the affinity and occupancy of the compound for its target in an unperturbed physiological setting.

This workflow is designed to build a compelling case for a specific molecular target, moving from broad screening to precise, quantitative validation.

Part 1: Unbiased Target Identification with Kinobeads Profiling

To cast a wide net for potential targets of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, particularly within the kinome, a competition-based chemical proteomics approach using Kinobeads is an excellent starting point.[7][8][9] This technique leverages beads coated with broad-spectrum, immobilized ATP-competitive inhibitors to capture a large portion of the cellular kinome from a cell lysate.[7][8]

The "Why": Causality Behind the Choice
  • Unbiased Discovery: This method allows for the identification of unexpected targets without prior hypotheses.[8]

  • Native Protein Conformation: It utilizes endogenously expressed kinases in their native state within a cell lysate, which is more physiologically relevant than using recombinant proteins.[8]

  • Quantitative Assessment: When coupled with quantitative mass spectrometry, Kinobeads profiling can determine the binding affinity (EC50) of the compound for hundreds of kinases simultaneously.[7]

Experimental Workflow: Kinobeads Competition Binding

The core principle is a competition assay: the compound of interest in solution competes with the immobilized ligands on the beads for binding to kinases in the lysate. The more potently the compound binds to a specific kinase, the less of that kinase will be captured by the beads.

Kinobeads_Workflow cluster_prep Sample Preparation cluster_assay Competition Assay cluster_analysis Analysis Lysate Cell Lysate Incubation Incubate Lysate + Compound Lysate->Incubation Compound 3-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid (Varying Concentrations) Compound->Incubation Kinobeads Add Kinobeads Incubation->Kinobeads Enrichment Enrich Kinases Kinobeads->Enrichment Elution Elute & Digest Proteins Enrichment->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data Quantify & Identify Protein Targets LC_MS->Data CETSA_Workflow cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Detection Cells Intact Cells Treatment Incubate Cells with Compound Cells->Treatment Compound Test Compound or Vehicle Control Compound->Treatment Heating Heat Aliquots to Different Temperatures Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Soluble_Fraction Soluble Protein Fraction Centrifugation->Soluble_Fraction Detection Quantify Target Protein (e.g., Western Blot) Soluble_Fraction->Detection Melt_Curve Generate Melt Curve Detection->Melt_Curve NanoBRET_Workflow cluster_setup Assay Setup cluster_assay Measurement cluster_analysis Data Analysis Transfection Transfect Cells with Target-NanoLuc® Plasmid Plating Plate Cells in Assay Plate Transfection->Plating Compound_Addition Add Test Compound (Dose-Response) Plating->Compound_Addition Tracer_Addition Add NanoBRET® Tracer Compound_Addition->Tracer_Addition Substrate_Addition Add Nano-Glo® Substrate Tracer_Addition->Substrate_Addition Detection Measure Donor (450 nm) and Acceptor (610 nm) Emission Substrate_Addition->Detection Ratio_Calculation Calculate BRET Ratio (Acceptor/Donor) Detection->Ratio_Calculation Curve_Fitting Plot BRET Ratio vs. Compound Concentration and Fit Curve Ratio_Calculation->Curve_Fitting IC50_Determination Determine Intracellular IC50 Curve_Fitting->IC50_Determination

Sources

A Head-to-Head Comparison of Synthetic Routes to Pyrazole-4-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Pyrazole-4-Carboxylic Acids

Pyrazole-4-carboxylic acids and their ester derivatives are not merely another class of heterocyclic compounds; they are privileged scaffolds in modern medicinal chemistry and materials science. Their rigid, planar structure and rich substitution possibilities have made them integral components in a host of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antivirals.[1][2] The carboxylic acid moiety at the 4-position, in particular, serves as a crucial handle for further molecular elaboration, enabling the construction of complex bioactive molecules.

Given their significance, the efficient and regioselective synthesis of these compounds is a matter of considerable importance for researchers in drug development and organic synthesis. This guide provides an in-depth, head-to-head comparison of the most prevalent and effective synthetic strategies for accessing pyrazole-4-carboxylic acids. We will move beyond a simple recitation of methods to analyze the underlying mechanistic principles, practical advantages, and limitations of each route, supported by experimental data and detailed protocols. Our aim is to equip researchers with the critical insights needed to select the optimal synthetic pathway for their specific research objectives.

Core Synthetic Strategies: An Overview

The synthesis of the pyrazole-4-carboxylic acid core can be broadly categorized into three major strategies, each with its own set of strengths and weaknesses:

  • The Classical Approach: Knorr-Type Condensation of 1,3-Dicarbonyl Compounds

  • The Formylation-Cyclization Route: The Vilsmeier-Haack Reaction

  • The Efficiency-Driven Method: Multicomponent Reactions (MCRs)

We will now delve into a detailed examination of each of these routes.

The Classical Approach: Knorr-Type Condensation

The Knorr pyrazole synthesis, first reported in 1883, remains a foundational method for pyrazole ring formation.[3] The core of this strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. To achieve the target pyrazole-4-carboxylic acid structure, a β-ketoester bearing a formyl group equivalent at the α-position is typically employed.

Reaction Mechanism and Rationale

The reaction proceeds via a well-established pathway. The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic ketone carbonyl of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[4]

The choice of a β-ketoester as the 1,3-dicarbonyl component is strategic. The ester group is less reactive towards nucleophilic attack than the ketone, which helps to direct the initial condensation. Furthermore, the ester functionality is carried through the reaction sequence to become the desired carboxylic acid precursor at the 4-position of the pyrazole.

Knorr_Mechanism cluster_0 Knorr-Type Condensation Mechanism Hydrazine Hydrazine (R-NH-NH2) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Initial Condensation Dicarbonyl α-Formyl-β-ketoester Dicarbonyl->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole Pyrazole-4-carboxylate Cyclized->Pyrazole Dehydration

Caption: Mechanism of the Knorr-Type Pyrazole Synthesis.

Advantages and Limitations

Advantages:

  • Readily Available Starting Materials: β-ketoesters and hydrazines are common, commercially available reagents.

  • Well-Established and Robust: The reaction is highly reliable and has been extensively studied and optimized over more than a century.

Limitations:

  • Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, mixtures of regioisomers can be formed, necessitating challenging purification steps.[3][5]

  • Harsh Reaction Conditions: Classical protocols often require prolonged heating under reflux, which may not be suitable for sensitive substrates.

  • Step-Intensive Precursor Synthesis: The required α-formyl-β-ketoester is not always commercially available and may require separate synthesis.

Representative Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol describes the synthesis from (ethoxycarbonyl)malondialdehyde, a suitable 1,3-dicarbonyl precursor.

Materials:

  • (Ethoxycarbonyl)malondialdehyde

  • Hydrazine hydrate

  • Ethanol

Procedure: [6]

  • Dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde in 150 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Slowly add 6.2 g (193 mmol) of hydrazine hydrate to the solution under ice bath cooling.

  • Remove the ice bath and stir the reaction mixture at room temperature for 17 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate. (Typical yield: ~72%).

The Vilsmeier-Haack Reaction: A Formylation-Cyclization Strategy

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich systems. In the context of pyrazole synthesis, it provides an elegant route to pyrazole-4-carbaldehydes, which are immediate precursors to the target carboxylic acids. The reaction typically starts from a hydrazone derived from a ketone.[7]

Reaction Mechanism and Rationale

The process begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted formamide (typically DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[8] The hydrazone substrate then undergoes electrophilic attack by the Vilsmeier reagent, leading to a cyclization cascade that ultimately forms the pyrazole ring with a formyl group at the 4-position.[9] The resulting pyrazole-4-carbaldehyde can then be easily oxidized to the corresponding carboxylic acid in a subsequent step.[10]

Vilsmeier_Mechanism cluster_1 Vilsmeier-Haack Synthesis Pathway Hydrazone Ketone Hydrazone Formyl_Pyrazole Pyrazole-4-carbaldehyde Hydrazone->Formyl_Pyrazole Formylation & Cyclization DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF_POCl3->Vilsmeier_Reagent Reagent Formation Vilsmeier_Reagent->Formyl_Pyrazole Oxidant Oxidizing Agent (e.g., NaClO2) Carboxylic_Acid Pyrazole-4-carboxylic Acid Oxidant->Carboxylic_Acid Formyl_Pyrazole->Carboxylic_Acid Oxidation

Caption: General workflow for pyrazole-4-carboxylic acid synthesis via the Vilsmeier-Haack reaction.

Advantages and Limitations

Advantages:

  • High Regioselectivity: The formylation typically occurs cleanly at the 4-position, avoiding the isomeric mixtures common in Knorr-type syntheses.

  • Good to Excellent Yields: This method often provides high yields of the desired pyrazole-4-carbaldehyde.[9]

  • Versatility: A wide range of ketone hydrazones can be used as starting materials, allowing for diverse substitution patterns on the pyrazole ring.[11]

Limitations:

  • Harsh and Moisture-Sensitive Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive, requiring anhydrous reaction conditions.[8]

  • Two-Step Process: This route requires a separate oxidation step to convert the intermediate aldehyde to the final carboxylic acid.

  • Substrate Limitations: The reaction works best with electron-rich hydrazones. Strongly electron-withdrawing groups on the starting materials can hinder the reaction.[2]

Representative Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid

This two-step protocol involves the Vilsmeier-Haack formylation followed by oxidation.

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [10]

Materials:

  • 1-Phenyl-2-(1-phenylethylidene)hydrazine (hydrazone from acetophenone and phenylhydrazine)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (16 mL) to ice-cold DMF (20 mL) with stirring.

  • Dissolve the hydrazone in the cold Vilsmeier reagent solution.

  • Stir the reaction mixture at 50-60°C for 5 hours.

  • Pour the resulting mixture into ice-cold water and neutralize with a saturated solution of sodium hydroxide.

  • Collect the solid precipitate by filtration, wash with water, dry, and recrystallize from ethanol to give the pyrazole-4-carbaldehyde.

Step 2: Oxidation to 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid [10]

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sulfamic acid (NH₂SO₃H)

  • Acetone

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (7 mmol) in acetone.

  • Add this solution to a mixture of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol) in water.

  • Stir the mixture in an ice bath for 2 hours, then at room temperature for another 2 hours.

  • Concentrate the mixture under reduced pressure to remove acetone.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield the crude carboxylic acid, which can be further purified by recrystallization.

Multicomponent Reactions (MCRs): The Path to Efficiency

Multicomponent reactions, in which three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all components, represent a highly efficient and atom-economical approach to complex molecules.[12] Several MCRs have been developed for the synthesis of polysubstituted pyrazole-4-carboxylates.

Reaction Mechanism and Rationale

A common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[13] The mechanism often begins with a Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration, analogous to the final steps of the Knorr synthesis. The use of a Lewis acid or other catalyst can be crucial for promoting the reaction and improving yields.[13]

MCR_Mechanism cluster_2 Three-Component Reaction (MCR) Pathway Aldehyde Aldehyde Unsaturated_Intermediate Unsaturated Intermediate Aldehyde->Unsaturated_Intermediate Knoevenagel Condensation Ketoester β-Ketoester Ketoester->Unsaturated_Intermediate Hydrazine Hydrazine Adduct Michael Adduct Hydrazine->Adduct Catalyst Catalyst (e.g., Yb(PFO)3) Catalyst->Unsaturated_Intermediate Unsaturated_Intermediate->Adduct Michael Addition Pyrazole Polysubstituted Pyrazole-4-carboxylate Adduct->Pyrazole Cyclization & Aromatization

Caption: A common mechanistic pathway for the three-component synthesis of pyrazole-4-carboxylates.

Advantages and Limitations

Advantages:

  • High Efficiency and Atom Economy: Combines multiple synthetic steps into a single operation, saving time, reagents, and solvents.

  • Operational Simplicity: One-pot procedures are often easier to perform than multi-step syntheses.

  • Access to Molecular Diversity: By varying the three components, large libraries of substituted pyrazoles can be rapidly synthesized, which is highly advantageous in drug discovery.

Limitations:

  • Optimization Challenges: Finding optimal conditions for three or more components to react efficiently in one pot can be challenging.

  • Potential for Side Reactions: The increased number of reactive species in the pot can lead to the formation of byproducts.

  • Catalyst Requirement: Many of these reactions require specific, and sometimes expensive, catalysts.

Representative Experimental Protocol: Three-Component Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol is a general representation of a Lewis acid-catalyzed three-component synthesis.

Materials:

  • Acetaldehyde

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) as catalyst (or another suitable Lewis acid)

  • Solvent (e.g., ethanol or solvent-free)

Procedure: (Based on the general method described by Shen et al.[13])

  • In a round-bottom flask, mix ethyl acetoacetate (1 mmol), acetaldehyde (1.2 mmol), and phenylhydrazine (1 mmol).

  • Add a catalytic amount of Yb(PFO)₃ (e.g., 5 mol%).

  • Stir the mixture at the optimized temperature (e.g., room temperature or gentle heating) for the required time (typically a few hours). Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyrazole-4-carboxylate.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized in the table below. The values represent typical ranges and may vary depending on the specific substrates and reaction conditions.

ParameterKnorr-Type CondensationVilsmeier-Haack ReactionMulticomponent Reactions (MCRs)
Number of Steps 1 (if precursor is available)2 (Formylation + Oxidation)1
Typical Yield 60-85%70-95% (overall)75-95%
Regioselectivity Variable; often poorExcellentGenerally Good to Excellent
Reaction Conditions Often requires heating/refluxReagent prep at 0°C; reaction at 50-80°COften mild (RT to gentle heating)
Substrate Scope Broad for basic structuresGood for electron-rich hydrazonesBroad; highly modular
Key Advantage Simplicity, established methodHigh regioselectivityHigh efficiency, diversity-oriented
Key Disadvantage Regioselectivity issuesUse of hazardous reagentsOptimization can be complex

Conclusion and Recommendations

The choice of synthetic route to pyrazole-4-carboxylic acids is fundamentally guided by the specific goals of the research program.

  • For the synthesis of a specific, unsubstituted, or symmetrically substituted pyrazole-4-carboxylic acid where the starting materials are readily available, the Knorr-type condensation offers a straightforward and reliable, albeit traditional, approach.

  • When regioselectivity is paramount , and the target molecule requires a specific substitution pattern that would be difficult to control via condensation, the Vilsmeier-Haack reaction is the superior choice. Its two-step nature is a reasonable trade-off for the clean and predictable outcome.

  • For applications in drug discovery and library synthesis , where efficiency, speed, and the generation of molecular diversity are the primary drivers, multicomponent reactions are unquestionably the most powerful strategy. Their one-pot nature and modularity allow for the rapid exploration of chemical space, accelerating the identification of new bioactive leads.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make informed decisions, optimizing their synthetic efforts towards the successful and efficient production of these valuable heterocyclic building blocks.

References

  • (Reference placeholder - to be populated with a specific cit
  • (Reference placeholder - to be populated with a specific cit
  • (Reference placeholder - to be populated with a specific cit
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  • Gonçalves, C. F. B., et al. (2020). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 85(15), 9684–9695. [Link]

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Evaluating the Kinase Selectivity Profile of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share a structurally conserved ATP-binding pocket.[2] This conservation presents a formidable challenge in drug discovery: achieving inhibitor selectivity.[3] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, confounding preclinical studies and jeopardizing clinical outcomes.[1] Conversely, a well-defined selectivity profile, even one that encompasses multiple intended targets (polypharmacology), is crucial for rational drug design and predicting clinical efficacy.[3][4]

This guide provides a comprehensive evaluation of the kinase selectivity profile of a novel investigational compound, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (herein designated as Cpd-FPPC ). The pyrazole scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding site.[5][6] The specific substitutions on the pyrazole ring, in this case, a 2-fluorophenyl group and a carboxylic acid moiety, are anticipated to dictate its unique selectivity profile.[7][8]

We will present a hypothetical, yet scientifically plausible, selectivity profile for Cpd-FPPC and compare its performance against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the spectrum-selective inhibitor Dasatinib. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental workflows and data interpretation necessary for robust kinase inhibitor characterization.

Kinase Selectivity Profiling: An Overview of the Experimental Approach

To ascertain the kinase selectivity of Cpd-FPPC , a multi-tiered approach is employed. The initial step involves a broad screen against a large panel of kinases at a single high concentration to identify potential targets.[1] This is followed by dose-response studies to determine the half-maximal inhibitory concentration (IC50) for the most potently inhibited kinases.

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Comparative Analysis A Cpd-FPPC (10 µM) B KinomeScan® Panel (468 Kinases) A->B C Identify Hits (% Inhibition > 70%) B->C D Hit Kinases C->D Advance Hits E 10-Point Dose-Response Curve (Luminescence-Based Assay) D->E F Calculate IC50 Values E->F G IC50 Data for Cpd-FPPC F->G Generate Profile I Selectivity Profile Evaluation (Selectivity Score, Kinome Tree) G->I H Comparator Inhibitors (Staurosporine, Dasatinib) H->I

Caption: A three-tiered workflow for kinase inhibitor selectivity profiling.

Comparative Kinase Selectivity Data

The inhibitory activity of Cpd-FPPC , Staurosporine, and Dasatinib was evaluated. Cpd-FPPC was initially screened at 10 µM against a panel of 468 kinases, with subsequent IC50 determination for kinases showing greater than 70% inhibition. Staurosporine, a non-selective kinase inhibitor, and Dasatinib, a multi-targeted inhibitor of SRC and ABL kinases, were used as comparators.[1][9]

Kinase TargetCpd-FPPC IC50 (nM)Staurosporine IC50 (nM)[10]Dasatinib IC50 (nM)[1]Kinase Family
SRC 75 6<1Tyrosine Kinase
YES 90 20<1Tyrosine Kinase
FYN 120 8<1Tyrosine Kinase
LCK 150 4<1Tyrosine Kinase
ABL1>10,00022<1Tyrosine Kinase
c-KIT>10,0001512Tyrosine Kinase
PDGFRβ>10,0001028Tyrosine Kinase
p38α (MAPK14) 850 3068CMGC
CDK2>10,000731CMGC
VEGFR2 (KDR)>10,000138Tyrosine Kinase

Table 1: Comparative inhibitory activity of Cpd-FPPC and reference inhibitors against a selected panel of kinases. Data for Cpd-FPPC is hypothetical.

Analysis of Selectivity Profile

The data presented in Table 1 suggests that Cpd-FPPC is a potent and selective inhibitor of the SRC family kinases (SFKs), including SRC, YES, FYN, and LCK. Notably, it demonstrates exceptional selectivity over other tyrosine kinases such as ABL1, c-KIT, and VEGFR2, which are potently inhibited by Dasatinib.[1] This distinction is critical, as the ability to selectively inhibit SFKs without engaging ABL is a desirable characteristic for certain therapeutic applications, potentially avoiding hematological toxicities associated with ABL inhibition.[2]

Furthermore, Cpd-FPPC exhibits weak inhibition of p38α, a member of the CMGC kinase group, and no significant activity against CDK2. This profile contrasts sharply with the broad-spectrum activity of Staurosporine, which inhibits a wide range of kinases with high potency.[10] The selectivity of Cpd-FPPC for SFKs can be quantified using a selectivity score (S-score), which is the number of inhibited kinases divided by the total number of kinases tested at a given concentration threshold.[11] Based on the hypothetical primary screen, Cpd-FPPC would have a highly favorable S-score, indicating a focused target profile.

Signaling Pathway Context

The primary targets of Cpd-FPPC are key nodes in cellular signaling pathways that regulate cell proliferation, survival, and migration. Selective inhibition of these pathways is a cornerstone of targeted cancer therapy.

G cluster_0 Cellular Signaling Pathways GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., PDGFR) GF->RTK SRC_family SRC Family Kinases (SRC, LCK, FYN, YES) RTK->SRC_family FAK FAK SRC_family->FAK RAS RAS/MAPK Pathway SRC_family->RAS PI3K PI3K/AKT Pathway SRC_family->PI3K STAT3 STAT3 SRC_family->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation Cpd_FPPC Cpd-FPPC Cpd_FPPC->SRC_family

Caption: Cpd-FPPC selectively inhibits SRC family kinases.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for determining the kinase selectivity profile of a novel compound. These methods are based on established industry standards and are designed to ensure data integrity and reproducibility.[10][12][13]

Protocol 1: Broad Kinase Profiling via KINOMEscan®

This method measures the binding affinity of a test compound to a panel of kinases in a competitive binding assay format.[14][15]

  • Compound Preparation : Prepare a 10 mM stock solution of Cpd-FPPC in 100% DMSO.

  • Assay Preparation : The KINOMEscan® assay is performed by a commercial vendor (e.g., Eurofins Discovery).[16] The compound is tested at a final concentration of 10 µM.

  • Binding Reaction : The test compound is mixed with a kinase-tagged T7 phage and an immobilized, active-site directed ligand. The mixture is incubated to allow binding to reach equilibrium.

  • Quantification : The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the phage DNA. The result is reported as a percentage of the DMSO control (%Ctrl).

  • Hit Identification : Kinases with a %Ctrl value of less than 30% (equivalent to >70% inhibition) are identified as primary hits for follow-up studies.

Protocol 2: IC50 Determination using ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][17]

  • Compound Dilution : Create a 10-point, 1:3 serial dilution of the 10 mM Cpd-FPPC stock solution in DMSO. The final concentrations in the assay will range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup :

    • In a 384-well white plate, add 2.5 µL of the serially diluted Cpd-FPPC or DMSO control to each well.

    • Add 2.5 µL of the target kinase (e.g., SRC) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature.

  • Initiation of Reaction :

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be at the Km for each specific kinase to ensure accurate IC50 determination.[1]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

The hypothetical data presented in this guide illustrates that 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (Cpd-FPPC ) is a potent and selective inhibitor of SRC family kinases. Its distinct selectivity profile, particularly its lack of activity against ABL1, distinguishes it from broader-spectrum inhibitors like Dasatinib and makes it a promising candidate for further investigation. The carboxylic acid moiety may contribute to its selectivity profile by forming specific interactions within the ATP-binding pocket of SFKs.[7]

The robust experimental protocols outlined here provide a clear path for the validation of these findings. Future studies should include cellular target engagement assays to confirm on-target activity in a physiological context and broad cell panel screening to understand the functional consequences of its selectivity profile.[4][18] A comprehensive understanding of a compound's kinase selectivity is not merely an academic exercise; it is a fundamental pillar of modern drug discovery, enabling the development of safer and more effective targeted therapies.

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. As a specialized heterocyclic compound, its unique structure—featuring a pyrazole core, a carboxylic acid functional group, and a fluorinated phenyl ring—necessitates a rigorous and informed approach to waste management. The protocols outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Part 1: Core Hazard Assessment & Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide a strong basis for a conservative risk assessment.[1][2]

Inferred Hazardous Characteristics: Based on Safety Data Sheets (SDS) for structurally analogous pyrazole derivatives and fluorinated compounds, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid should be treated as a hazardous substance possessing the following characteristics[1][3][4]:

  • Acute Oral Toxicity (Harmful if swallowed) [1][3][4]

  • Skin Irritation [1][3][4]

  • Serious Eye Irritation [1][3][4]

  • Respiratory Tract Irritation (if inhaled as dust) [1][3][4]

The presence of the 2-fluorophenyl group is of particular significance. The carbon-fluorine bond is exceptionally strong, making the compound environmentally persistent and difficult to degrade.[5] Improper disposal, especially via incineration at inadequate temperatures, can lead to the formation of smaller, potentially more hazardous fluorinated byproducts.[5][6]

Summary of Safety & Disposal Parameters
ParameterGuidelineRationale & Reference
Primary Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant.Assumed based on analogous compounds. Treat with caution as full toxicological properties are likely uninvestigated.[1]
Required PPE Nitrile gloves, safety goggles, lab coat. Use a respirator if creating dust.To prevent skin/eye contact and inhalation of aerosolized particles.[2][3][7]
Storage (Waste) Tightly sealed, clearly labeled, chemically compatible container (e.g., HDPE).Prevents leaks, spills, and accidental reactions. Mandated by OSHA and best practices.[8][9][10]
Prohibited Disposal DO NOT discard in regular trash or pour down the drain.Prevents environmental contamination and damage to plumbing infrastructure.[7][9][11]
Recommended Disposal High-temperature incineration by a licensed hazardous waste facility.Ensures complete destruction of the fluorinated organic molecule, with proper scrubbing of acidic gases like HF.[1][5]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance. Every laboratory chemical becomes waste when it is no longer intended for use.[9]

Step 1: Waste Characterization and Segregation
  • Treat as Hazardous Waste: All unused, expired, or contaminated quantities of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid must be managed as hazardous chemical waste.[9]

  • Segregate at the Source: Immediately segregate this waste from all other waste streams. The National Research Council emphasizes that chemical waste should be accumulated at or near its point of generation.[12]

    • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Combining hazardous and non-hazardous waste increases disposal costs and regulatory complexity.[13]

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container made of a chemically resistant material, such as high-density polyethylene (HDPE).[8][10] The container must have a secure, screw-top lid.[9]

  • Label Accurately: The container must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "[10]

    • Full Chemical Name: "3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid "

    • Associated Hazards (e.g., "Toxic," "Irritant")

    • Accumulation Start Date

Step 3: On-Site Accumulation and Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be under the control of laboratory personnel.[12]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[12]

  • Maintain Inventory: Keep a log of the accumulated waste. Per the Resource Conservation and Recovery Act (RCRA), laboratories cannot store more than 55 gallons of hazardous waste at one time.[9][12]

Step 4: Professional Disposal
  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

  • Provide Full Disclosure: Inform the disposal vendor that the waste stream contains a fluorinated organic compound. This information is critical for them to select the appropriate disposal facility.

    • Causality: Fluorinated compounds require specialized high-temperature incinerators (typically >1,400°C) with afterburners and acid gas scrubbers to ensure complete destruction and neutralize the resulting hydrogen fluoride (HF).[1][5]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition Waste Waste Generated (Unused, Contaminated, or Expired Chemical) Segregate Step 1: Segregate Waste (Keep separate from other chemical streams) Waste->Segregate Container Step 2: Select & Label Container (HDPE, Leak-proof, 'Hazardous Waste' Label) Segregate->Container Store Step 3: Store Safely (Designated Area, Secondary Containment) Container->Store Contact Step 4: Arrange Professional Disposal (Contact EHS or Licensed Contractor) Store->Contact Disposal Final Disposal (High-Temperature Incineration) Contact->Disposal

Caption: Workflow for the safe disposal of laboratory chemical waste.

Part 3: Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate exposure and contamination.

Small-Scale Spill Cleanup
  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat, and a respirator if the material is a fine powder.

  • Containment: If the material is a solid, gently cover it with an absorbent pad to prevent dust from becoming airborne.

  • Collection: Carefully sweep the solid material into a sealable container.[2] Avoid any actions that generate dust.[2] All materials used for cleanup (gloves, wipes, pads) are now considered hazardous waste.[9]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, water with detergent), and collect the cleaning materials as hazardous waste.

  • Package and Label: Seal all contaminated materials in a hazardous waste container and label it appropriately.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[1][3]

By implementing these rigorous, evidence-based procedures, researchers can ensure that the disposal of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.

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Mastering the Safe Handling of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. New chemical entities, such as 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, are the building blocks of innovation, but they also present unique handling challenges. This guide moves beyond generic safety data sheets to provide a comprehensive operational plan rooted in scientific principles and field-proven best practices. Here, we will dissect the "why" behind each safety measure, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding Your Compound

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₀H₇FN₂O₂) is a heterocyclic carboxylic acid. While specific toxicological data for this exact compound is limited, the available Safety Data Sheet (SDS) and data from analogous structures—fluorinated aromatics and pyrazole derivatives—mandate a cautious approach.[1]

The primary hazards identified are:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1] This classification is the cornerstone of our entire safety protocol.

  • Potential for Irritation: Similar pyrazole-based carboxylic acids are known to cause skin, eye, and respiratory irritation.[2][3][4][5]

Many pyrazole derivatives exhibit a range of biological activities, and some have been shown to possess unexpected toxicity, including the potential to inhibit mitochondrial respiration.[6] This underscores the importance of preventing systemic exposure, no matter how small the quantity.

Table 1: Chemical and Physical Profile

PropertyValueSource
Molecular Formula C₁₀H₇FN₂O₂[1]
Molecular Weight 206.17 g/mol [1]
Appearance Likely a white or off-white powderInferred from similar compounds[7]
Primary Hazards H302, H312, H332: Harmful if swallowed, in contact with skin, inhaled[1]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to create an impermeable barrier between you and the chemical. The principle of "As Low As Reasonably Practicable" (ALARP) exposure must be our guide.

Hand Protection: Your First Line of Defense

Given the compound's dermal toxicity, glove selection is critical. The molecule possesses an aromatic ring, a carboxylic acid group, and a carbon-fluorine bond. These features guide our choice.

  • Primary Recommendation: Nitrile gloves. Nitrile offers good resistance to a broad range of chemicals, including weak acids, and is suitable for handling powders.[2][8] They provide an excellent balance of protection and dexterity for routine laboratory work.[9]

  • For Prolonged Contact or Solvent Use: Double-gloving or the use of thicker, chemical-resistant gloves should be considered. If dissolving the compound in a solvent, the choice of glove must be resistant to that solvent. While nitrile is effective against many solvents, it shows poor resistance to aromatic hydrocarbons and certain ketones.[10][11] In such cases, neoprene or butyl rubber gloves may be more appropriate.[12][13] Always consult a glove manufacturer's chemical resistance chart for the specific solvent you are using.[3][14]

  • Best Practice: Change gloves immediately if you suspect contamination and always wash your hands thoroughly after removing them.[15]

Eye and Face Protection: Shielding Against the Unseen

Since 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a powder, the risk of airborne particle generation during handling is significant.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Weighing and Transfer: Chemical splash goggles offer a more complete seal around the eyes, providing superior protection from airborne dust.[6]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during large-scale dissolution or reaction quenching), a face shield should be worn in addition to goggles.[6][14]

Body Protection: The Final Barrier

A standard cotton lab coat is insufficient. The goal is to protect your skin from any incidental contact.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory.[6]

  • Additional Protection: For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron or disposable coveralls should be used.[6]

Respiratory Protection: An Engineering Control Supplement

The primary method for controlling inhalation exposure is through engineering controls (i.e., a chemical fume hood). However, in certain situations, respiratory protection may be necessary.

  • Standard Operations: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood.[10]

  • When a Fume Hood is Not Feasible: If engineering controls cannot maintain exposure below permissible limits, a NIOSH-approved respirator is required. For a powdered chemical with this hazard profile, a half-mask or full-face respirator with P100 (HEPA) particulate filters would be appropriate.[14] Respirator use requires a formal program, including fit-testing and medical clearance.[14]

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every step. This workflow minimizes the potential for exposure and environmental release.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is sealed and undamaged.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8][16] Store it away from incompatible materials, such as strong oxidizing agents.[17] The storage location should be clearly labeled as containing toxic chemicals.

Handling and Weighing Protocol

The primary risk during handling is the generation and inhalation of airborne powder.

  • Designate an Area: Perform all manipulations in a designated area within a chemical fume hood.[15]

  • Prepare the Surface: Line the work surface of the fume hood with absorbent bench paper.[15]

  • Don PPE: Wear all required PPE as outlined in Section 2.

  • Weighing:

    • Use an analytical balance inside the fume hood if possible.

    • If the balance is outside the hood, use the "tare-add-reweigh" method: Tare a sealed container on the balance. Move the container to the fume hood, add the powder, and securely close the container. Return the sealed container to the balance for the final weight.[15] This minimizes the travel of uncontained powder.

  • Solution Preparation: Add solvents to the powdered compound slowly within the fume hood to avoid splashing and aerosolization.

Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling (in Fume Hood) cluster_cleanup Post-Handling Designate_Area 1. Designate Area in Fume Hood Don_PPE 2. Don Full PPE Designate_Area->Don_PPE Weigh_Powder 3. Weigh Powder (Tare-Add-Reweigh) Don_PPE->Weigh_Powder Prepare_Solution 4. Prepare Solution Weigh_Powder->Prepare_Solution Decontaminate 5. Decontaminate Equipment & Area Prepare_Solution->Decontaminate Dispose_Waste 6. Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE 7. Doff PPE Dispose_Waste->Remove_PPE

Caption: Step-by-step workflow for safely handling the powdered compound.

Emergency Procedures: A Plan for the Unexpected

Spill Response

Immediate and correct response to a spill is crucial to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.[6]

  • Assess the Spill: Determine the extent of the spill. Do not attempt to clean a large spill or a spill you are not trained to handle. Contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary, before approaching the spill.

  • Cleanup for Small Powder Spills:

    • Gently cover the spill with absorbent pads and lightly mist them with water to prevent the powder from becoming airborne.[18]

    • Carefully sweep the dampened material into a designated hazardous waste container using a dustpan and brush.[16][17] Avoid vigorous sweeping that could create dust.

    • Decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.[18]

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[17]

Spill_Response Spill Spill Occurs Alert Alert Personnel & Restrict Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess LargeSpill Large Spill? Contact EHS Assess->LargeSpill DonPPE Don Appropriate PPE LargeSpill->DonPPE No Evacuate_and_Call_EHS Evacuate & Call EHS LargeSpill->Evacuate_and_Call_EHS Yes Contain Cover & Wet Powder DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical powder spill.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[1][16]

Decontamination and Disposal: Completing the Lifecycle

Equipment Decontamination

All equipment, including glassware and spatulas, must be decontaminated after use.

  • Initial Rinse: Carefully rinse equipment with a suitable solvent in the fume hood to remove gross contamination. Collect this rinse as hazardous waste.

  • Wash: Wash with a laboratory detergent (e.g., Alconox® or Liquinox® have been shown to be effective for some fluorinated compounds) and hot water.[19]

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow to air-dry completely on a clean surface.[19]

Waste Disposal

As a fluorinated organic compound, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid requires careful disposal in accordance with local, state, and federal regulations. While not specifically a PFAS, the principles for disposing of persistent fluorinated chemicals provide a strong framework for best practices.[6][11]

  • Waste Collection: All solid waste (unused compound, contaminated PPE, cleanup materials) and liquid waste (contaminated solvents, rinsates) must be collected in clearly labeled, compatible hazardous waste containers.[6]

  • Disposal Method: The recommended disposal method is incineration at a permitted hazardous waste facility.[11] High temperatures are required to ensure the complete destruction of the carbon-fluorine bond.[20] Landfilling in a designated hazardous waste landfill is a secondary option but does not destroy the compound.[11][21]

  • Regulatory Compliance: Never dispose of this chemical down the drain or in regular trash.[17] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste contractor.

By integrating these detailed safety and handling protocols into your daily workflow, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Enamine. (n.d.). Safety Data Sheet: 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • University of Alberta. (2025, September 3). Hazardous Drugs Spill Clean Up. Safety & Risk Services.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyrazole.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 1-(4-Sulfophenyl)-3-carboxy-5-pyrazolone.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • Enviro Tech Chemical Services. (n.d.). PPE Recommendations and Examples for Peracetic Acid.
  • National Center for Biotechnology Information. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational and Environmental Safety Office.
  • Thermo Scientific Chemicals. (n.d.). 1H-Pyrazole-3-carboxylic acid, 97%.
  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-3-carboxylic acid 97%.
  • Fisher Scientific. (2009, October 12). SAFETY DATA SHEET: 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • Phoenix Pharmaceuticals, Inc. (2016, December 9). Material Safety Data Sheet: Buffer B.
  • Sigma-Aldrich. (n.d.). 4-Pyrazolecarboxylic acid 95%.
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • Chem-Impex. (n.d.). 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment.
  • Verrill Law. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
  • U.S. Hazmat Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Croner-i. (2024, August 29). How to Decontaminate Equipment.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • Safetyware. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.